molecular formula C260H322N103O163P25 B12733302 AS 1411 CAS No. 301636-59-9

AS 1411

カタログ番号: B12733302
CAS番号: 301636-59-9
分子量: 8272 g/mol
InChIキー: DFYPFJSPLUVPFJ-QJEDTDQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AGRO100 is an oligonucleotide that functions as an aptamer and binds to nucleolin, a protein found intranuclear in all cells, but uniquely expressed on the surface of tumor cells. Such binding leads to internalization of the complex, and a strong anti-proliferative response in the tumor cell. Pre-clinical testing demonstrates that the AGRO100 inhibition of nucleolin function produces anti-cancer effects against multiple types of the disease, including lung, prostate, breast, cervical, and colon cancer, as well as malignant melanoma and leukemia.
an antineoplastic agent that inhibits nuclear factor-kappaB activation;  base sequence in first source

特性

Key on ui mechanism of action

AGRO100, an experimental anticancer drug that recently entered human clinical trials, is a member of a novel class of antiproliferative agents known as G-rich oligonucleotides (GRO), which are non-antisense, guanosine-rich phosphodiester oligodeoxynucleotides that form stable G-quadruplex structures. The biological activity of GROs results from their binding to specific cellular proteins as aptamers. One important target protein of GROs has been previously identified as nucleolin, a multifunctional protein expressed at high levels by cancer cells. AGRO100 also associates with nuclear factor-{kappa}B (NF-{kappa}B) essential modulator (NEMO), which is a regulatory subunit of the inhibitor of {kappa}B (I{kappa}B) kinase (IKK) complex, and also called IKK{gamma}. In the classic NF-{kappa}B pathway, the IKK complex is required for phosphorylation of I{kappa}B{alpha} and subsequent activation of the transcription factor NF-{kappa}B. Research shows that treatment of cancer cells with AGRO100 inhibits IKK activity and reduces phosphorylation of I{kappa}B{alpha} in response to tumor necrosis factor-{alpha} stimulation. It also shows that AGRO100 blocks both tumor necrosis factor-{alpha}-induced and constitutive NF-{kappa}B activity in human cancer cell lines derived from cervical, prostate, breast, and lung carcinomas. In addition, in AGRO100-treated cancer cells, NEMO is coprecipitated by nucleolin, indicating that both proteins are present in the same complex. Studies suggest that abrogation of NF-{kappa}B activity may contribute to the anticancer effects of AGRO100 and that nucleolin may play a previously unknown role in regulating the NF-{kappa}B pathway. [PubMed: 16891465]

CAS番号

301636-59-9

分子式

C260H322N103O163P25

分子量

8272 g/mol

IUPAC名

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C260H322N103O163P25/c1-88-36-338(252(392)329-209(88)366)150-12-99(126(479-150)48-455-540(427,428)515-111-24-163(352-76-283-180-197(352)300-240(266)317-223(180)380)496-143(111)65-470-546(439,440)521-118-31-170(359-83-290-187-204(359)307-247(273)324-230(187)387)492-139(118)61-466-534(415,416)508-104-17-155(343-41-93(6)214(371)334-257(343)397)483-130(104)52-459-544(435,436)519-115-28-167(356-80-287-184-201(356)304-244(270)321-227(184)384)500-147(115)69-474-550(447,448)525-121-34-173(362-86-293-190-207(362)310-250(276)327-233(190)390)494-141(121)63-468-536(419,420)510-106-19-157(345-43-95(8)216(373)336-259(345)399)484-131(106)53-458-542(431,432)517-113-26-165(354-78-285-182-199(354)302-242(268)319-225(182)382)498-145(113)67-472-548(443,444)522-117-30-169(358-82-289-186-203(358)306-246(272)323-229(186)386)490-137(117)59-464-532(411,412)506-102-15-153(341-39-91(4)212(369)332-255(341)395)480-127(102)49-454-538(423,424)513-109-22-161(350-74-281-178-195(350)298-238(264)315-221(178)378)487-134(109)56-452-528(403,404)502-98-11-159(476-123(98)45-364)348-72-279-176-193(348)296-236(262)313-219(176)376)503-529(405,406)453-47-125-100(13-151(478-125)339-37-89(2)210(367)330-253(339)393)504-531(409,410)463-58-136-110(23-162(489-136)351-75-282-179-196(351)299-239(265)316-222(179)379)514-539(425,426)456-51-129-103(16-154(482-129)342-40-92(5)213(370)333-256(342)396)507-533(413,414)465-60-138-119(32-171(491-138)360-84-291-188-205(360)308-248(274)325-231(188)388)523-549(445,446)473-68-146-114(27-166(499-146)355-79-286-183-200(355)303-243(269)320-226(183)383)518-543(433,434)460-55-133-107(20-158(486-133)346-44-96(9)217(374)337-260(346)400)511-537(421,422)469-64-142-122(35-174(495-142)363-87-294-191-208(363)311-251(277)328-234(191)391)526-551(449,450)475-70-148-116(29-168(501-148)357-81-288-185-202(357)305-245(271)322-228(185)385)520-545(437,438)461-54-132-105(18-156(485-132)344-42-94(7)215(372)335-258(344)398)509-535(417,418)467-62-140-120(33-172(493-140)361-85-292-189-206(361)309-249(275)326-232(189)389)524-547(441,442)471-66-144-112(25-164(497-144)353-77-284-181-198(353)301-241(267)318-224(181)381)516-541(429,430)457-50-128-101(14-152(481-128)340-38-90(3)211(368)331-254(340)394)505-530(407,408)462-57-135-108(21-160(488-135)349-73-280-177-194(349)297-237(263)314-220(177)377)512-527(401,402)451-46-124-97(365)10-149(477-124)347-71-278-175-192(347)295-235(261)312-218(175)375/h36-44,71-87,97-174,364-365H,10-35,45-70H2,1-9H3,(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,439,440)(H,441,442)(H,443,444)(H,445,446)(H,447,448)(H,449,450)(H,329,366,392)(H,330,367,393)(H,331,368,394)(H,332,369,395)(H,333,370,396)(H,334,371,397)(H,335,372,398)(H,336,373,399)(H,337,374,400)(H3,261,295,312,375)(H3,262,296,313,376)(H3,263,297,314,377)(H3,264,298,315,378)(H3,265,299,316,379)(H3,266,300,317,380)(H3,267,301,318,381)(H3,268,302,319,382)(H3,269,303,320,383)(H3,270,304,321,384)(H3,271,305,322,385)(H3,272,306,323,386)(H3,273,307,324,387)(H3,274,308,325,388)(H3,275,309,326,389)(H3,276,310,327,390)(H3,277,311,328,391)/t97-,98?,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123?,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159?,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+/m0/s1

InChIキー

DFYPFJSPLUVPFJ-QJEDTDQSSA-N

異性体SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=O)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=O)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O

正規SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O

製品の起源

United States

Foundational & Exploratory

AS1411: A Comprehensive Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1411, a 26-base guanine-rich oligonucleotide, is a first-in-class anticancer agent that forms a G-quadruplex structure.[1][2] Unlike traditional antisense oligonucleotides, AS1411 functions as an aptamer, binding with high affinity and specificity to its target protein, nucleolin.[1][2] Nucleolin is a multifunctional protein that is overexpressed on the surface of various cancer cells compared to normal cells, making it an attractive target for cancer therapy.[1][3] This technical guide provides an in-depth overview of the mechanism of action of AS1411 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Targeting Nucleolin

The primary mechanism of action of AS1411 revolves around its interaction with nucleolin.[1][2] AS1411 binds to the RNA-binding domains (RBDs) of nucleolin, initiating a cascade of events that ultimately lead to cancer cell death.[4]

Binding to Nucleolin

AS1411's G-quadruplex structure is crucial for its high-affinity binding to nucleolin.[1] The binding is a complex interaction, with the 5' end of AS1411 playing a key role in the specificity of this interaction.[1] This binding has been shown to compete with nucleolin's natural ligands, such as Bcl-2 mRNA, thereby disrupting its normal functions.[5]

Cellular Uptake: Macropinocytosis

Contrary to initial hypotheses of receptor-mediated endocytosis, AS1411 is primarily internalized into cancer cells via macropinocytosis, a form of fluid-phase endocytosis.[6] Interestingly, AS1411 has been shown to stimulate its own uptake in cancer cells through a nucleolin-dependent positive feedback loop.[6]

dot

AS1411_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_macropinosome Macropinosome AS1411 AS1411 Macropinocytosis Macropinocytosis AS1411->Macropinocytosis Initial Uptake membrane AS1411_in AS1411 Cytoplasm Cytoplasm AS1411_in->Cytoplasm Nucleolin_surface Surface Nucleolin Nucleolin_surface->Macropinocytosis Stimulation Macropinocytosis->AS1411_in Cytoplasm->Nucleolin_surface Nucleolin Interaction

AS1411 Cellular Uptake via Macropinocytosis.

Downstream Signaling Pathways and Cellular Effects

Upon internalization, AS1411 disrupts several critical signaling pathways within the cancer cell, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

Modulation of p53 and Bcl-2

A key consequence of AS1411's interaction with nucleolin is the modulation of the tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2. AS1411 treatment leads to the upregulation of p53 and the downregulation of Bcl-2, shifting the cellular balance towards apoptosis.[3][4][7] This is thought to occur through AS1411 competing with Bcl-2 mRNA for binding to nucleolin, leading to Bcl-2 mRNA destabilization.[5]

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p53_Bcl2_Pathway cluster_effects Cellular Effects AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin Inhibits p53_mRNA p53 mRNA Nucleolin->p53_mRNA Inhibits Translation Bcl2_mRNA Bcl-2 mRNA Nucleolin->Bcl2_mRNA Stabilizes p53_protein p53 Protein p53_mRNA->p53_protein Translation Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Translation Apoptosis Apoptosis p53_protein->Apoptosis Promotes Bcl2_protein->Apoptosis Inhibits Flow_Cytometry_Workflow A 1. Seed cancer cells in 12-well plates (5 x 10^4 cells/well) and incubate overnight. B 2. Treat cells with fluorescently-labeled AS1411 (e.g., FITC-AS1411) for 24 hours. A->B C 3. Wash cells three times with PBS. B->C D 4. Trypsinize and resuspend cells in PBS. C->D E 5. Analyze cellular fluorescence using a flow cytometer. D->E MTT_Assay_Workflow A 1. Seed cells in 96-well plates (e.g., 1 x 10^4 cells/well) and incubate for 24h. B 2. Treat cells with varying concentrations of AS1411 for 72h. A->B C 3. Add MTT solution (e.g., 28 µL of 2 mg/mL) and incubate for 1.5h at 37°C. B->C D 4. Remove MTT solution and add DMSO (e.g., 130 µL) to dissolve formazan crystals. C->D E 5. Shake for 15 min and measure absorbance at 490 nm. D->E

References

Nucleolin: A Key Therapeutic Target for the Aptamer AS1411 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nucleolin (NCL) is a multifunctional protein that is overexpressed in the cytoplasm and on the cell surface of various cancer cells compared to their normal counterparts, making it an attractive target for cancer therapy. AS1411, a 26-base guanine-rich oligonucleotide aptamer, binds with high affinity and specificity to nucleolin, leading to cancer cell death. This technical guide provides a comprehensive overview of nucleolin as a therapeutic target for AS1411, detailing the mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and visualizations of the core signaling pathways and experimental workflows.

Introduction to Nucleolin and AS1411

Nucleolin is a ubiquitous phosphoprotein primarily located in the nucleolus, where it is involved in ribosome biogenesis, chromatin remodeling, and mRNA stability.[1][2] In cancer cells, nucleolin is also found at the cell surface, where it acts as a receptor for various growth factors and other ligands, contributing to tumorigenesis and angiogenesis.[1][2] This differential cell surface expression between cancer and normal cells provides a therapeutic window for targeted therapies.

AS1411 is a DNA aptamer that forms a stable G-quadruplex structure.[2] It binds to the RNA-binding domains of nucleolin, disrupting its various functions and leading to anti-proliferative effects in a wide range of cancer cells.[1][3] AS1411 was the first oligonucleotide aptamer to enter clinical trials for cancer treatment and has been investigated in solid tumors and hematological malignancies.[2][4][5][6][7][8][9][10]

Mechanism of Action: AS1411 Targeting of Nucleolin

The binding of AS1411 to nucleolin initiates a cascade of events that ultimately lead to cancer cell death. The primary mechanisms include:

  • Inhibition of Nucleolin Function: By binding to nucleolin, AS1411 interferes with its role in stabilizing oncogenic mRNAs, such as Bcl-2, leading to their degradation.[11][12]

  • Modulation of Key Signaling Pathways: AS1411 treatment leads to the upregulation of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2 and the pro-survival kinase Akt.[13][14]

  • Induction of Cell Cycle Arrest and Apoptosis: The disruption of these signaling pathways results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[13][14]

Signaling Pathway Diagram

AS1411_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AS1411 AS1411 Nucleolin_mem Surface Nucleolin AS1411->Nucleolin_mem Binding AS1411_NCL AS1411-Nucleolin Complex Nucleolin_mem->AS1411_NCL Nucleolin_cyto Cytoplasmic Nucleolin AS1411_NCL->Nucleolin_cyto Internalization p53 p53 AS1411_NCL->p53 Upregulation Bcl2_mRNA Bcl-2 mRNA Nucleolin_cyto->Bcl2_mRNA Stabilization (Inhibited by AS1411) Bcl-2 Protein Bcl-2 Protein Bcl2_mRNA->Bcl-2 Protein Translation Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation (Inhibited by AS1411) Apoptosis Apoptosis pAkt->Apoptosis Inhibition of p53->Apoptosis Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Bcl-2 Protein->Apoptosis

AS1411 signaling cascade.

Quantitative Data

In Vitro Cytotoxicity of AS1411

The half-maximal inhibitory concentration (IC50) of AS1411 varies across different cancer cell lines, reflecting differences in nucleolin expression and other cellular factors.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast Cancer~572[11]
MDA-MB-231Breast Cancer~572[11]
C4 (AS1411-PROTAC) in MCF-7Breast Cancer0.912[15]
HeLaCervical CancerNot cytotoxic up to µM concentrations24[16]
CHOChinese Hamster OvaryNot cytotoxic24[16]

Note: Data for AS1411 IC50 values are not consistently reported across the literature. The values presented are indicative and may vary based on experimental conditions.

Clinical Trial Data

AS1411 has been evaluated in Phase II clinical trials for metastatic renal cell carcinoma (RCC) and acute myeloid leukemia (AML).

Metastatic Renal Cell Carcinoma (NCT00740441) [2][5][6][7]

ParameterValue
Number of Patients35
Treatment Regimen40 mg/kg/day continuous IV infusion for 4 days every 28-day cycle
Overall Response Rate (ORR)2.9% (1 patient)
Median Progression-Free Survival (PFS)4.0 months
Notable ResponseOne patient had an 84% reduction in tumor burden

Acute Myeloid Leukemia (in combination with Cytarabine) [4][8]

Treatment ArmDose of AS1411Number of Evaluable PatientsResponse Rate (CR + CRp)
AS1411-10 + HiDAC10 mg/kg/day1921%
AS1411-40 + HiDAC40 mg/kg/day2119%
HiDAC alone (Control)N/A195%

CR: Complete Response; CRp: Complete Response with incomplete platelet recovery; HiDAC: High-dose Cytarabine.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for AS1411-Nucleolin Binding

This assay is used to detect the interaction between AS1411 and nucleolin based on the altered electrophoretic mobility of the complex compared to the free aptamer.

Protocol:

  • Probe Labeling: End-label the AS1411 oligonucleotide with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, 10% glycerol)

      • Purified recombinant nucleolin protein (concentrations can be titrated, e.g., 0-500 nM)

      • Poly(dI-dC) as a non-specific competitor (e.g., 1 µg)

    • Incubate at room temperature for 10 minutes.

    • Add the labeled AS1411 probe (e.g., 20-50 fmol).

    • Incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).

    • Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection:

    • Transfer the DNA to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the chosen label (e.g., chemiluminescence for biotin, autoradiography for ³²P, or fluorescence imaging).

EMSA_Workflow Label_AS1411 Label AS1411 (e.g., Biotin, 32P) Binding_Reaction Incubate Labeled AS1411 with Nucleolin Protein Label_AS1411->Binding_Reaction Native_PAGE Native Polyacrylamide Gel Electrophoresis Binding_Reaction->Native_PAGE Transfer Transfer to Membrane Native_PAGE->Transfer Detection Detect Labeled AS1411 (Chemiluminescence/Autoradiography) Transfer->Detection Analysis Analyze for Mobility Shift Detection->Analysis Filter_Binding_Workflow Radiolabel_AS1411 Radiolabel AS1411 (e.g., 32P) Binding_Reactions Incubate Labeled AS1411 with Titrated Nucleolin Radiolabel_AS1411->Binding_Reactions Filtration Filter through Nitrocellulose and Nylon Membranes Binding_Reactions->Filtration Quantification Quantify Radioactivity on Membranes Filtration->Quantification Kd_Determination Determine Dissociation Constant (Kd) Quantification->Kd_Determination Luciferase_Assay_Workflow Transfection Co-transfect Cells with Bcl-2 Promoter-Luciferase and Renilla Plasmids Treatment Treat with AS1411 or Control Oligonucleotide Transfection->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Luciferase_Measurement Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luciferase_Measurement Data_Analysis Normalize and Analyze Bcl-2 Promoter Activity Luciferase_Measurement->Data_Analysis MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with AS1411 Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate Cell Viability and IC50 Absorbance_Reading->IC50_Calculation siRNA_Workflow Cell_Seeding Seed Cells siRNA_Transfection Transfect with Nucleolin siRNA or Control siRNA Cell_Seeding->siRNA_Transfection Incubation Incubate for 48-72 hours siRNA_Transfection->Incubation Protein_Extraction Extract Proteins Incubation->Protein_Extraction Western_Blot Western Blot for Nucleolin Expression Protein_Extraction->Western_Blot Validation Validate Knockdown Efficiency Western_Blot->Validation Flow_Cytometry_Workflow Cell_Treatment Treat Cells with FAM-labeled AS1411 Cell_Harvesting Harvest and Resuspend Cells Cell_Treatment->Cell_Harvesting Flow_Cytometry Analyze on Flow Cytometer Cell_Harvesting->Flow_Cytometry Gating Gate on Single, Viable Cells (FSC vs. SSC) Flow_Cytometry->Gating Fluorescence_Analysis Quantify Mean Fluorescence Intensity Gating->Fluorescence_Analysis

References

The Journey of AS1411: From Serendipitous Discovery to a Targeted Anti-Cancer Aptamer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS1411, a 26-base guanine-rich oligonucleotide, represents a pioneering therapeutic aptamer that has progressed to clinical trials for cancer therapy. Its journey, initiated by a chance discovery, has unveiled a unique mechanism of action centered on its high-affinity binding to nucleolin, a protein overexpressed on the surface of cancer cells. This technical guide provides a comprehensive overview of the discovery, history, and development of AS1411. It delves into its intricate mechanism of action, detailing the signaling pathways it modulates and summarizing key preclinical and clinical findings. Detailed experimental protocols for foundational studies and quantitative data are presented in a structured format to facilitate understanding and further research in the field of targeted cancer therapeutics.

Discovery and History of AS1411 Development

The discovery of AS1411, formerly known as AGRO100, was not the result of a systematic screen but a serendipitous finding.[1][2][3] Unlike many aptamers developed through the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, the anti-proliferative properties of guanine-rich oligonucleotides (GROs) were observed unexpectedly.[1][4][5] These GROs, including AS1411, possess the ability to form stable G-quadruplex structures, which are crucial for their biological activity.[1][2] This unique four-stranded DNA structure confers resistance to serum nucleases and facilitates enhanced cellular uptake compared to unstructured oligonucleotides.[2]

The identification of nucleolin as the primary molecular target of AS1411 was a significant breakthrough in understanding its mechanism of action.[2][6] Nucleolin, a multifunctional protein predominantly found in the nucleolus, is also present on the cell surface of cancer cells, where it acts as a shuttle protein.[1][6][7] The overexpression of cell-surface nucleolin in various tumor types, and its relative absence on normal cells, provided a strong rationale for the tumor-selective activity of AS1411.[6][7][8]

Early preclinical development focused on characterizing the anti-proliferative effects of AS1411 across a broad range of cancer cell lines.[9] These studies demonstrated that AS1411 could inhibit the growth of numerous cancer cell types with typical GI50 values in the low micromolar range.[9] Subsequent in vivo studies using human tumor xenograft models in mice showed significant anti-tumor activity.[9][10] These promising preclinical results paved the way for its clinical development, with AS1411 becoming the first anti-cancer aptamer to be evaluated in human clinical trials.[11][12] Phase I trials in patients with advanced solid tumors established a good safety profile and showed early signs of clinical activity, including a complete response in a patient with renal cell carcinoma.[10][13] This led to Phase II clinical trials in various cancers, including metastatic renal cell carcinoma and acute myeloid leukemia (AML).[1][10][13] While the single-agent efficacy in unselected patient populations was limited, the trials demonstrated a low toxicity profile and rare but dramatic and durable responses were observed.[13]

Mechanism of Action of AS1411

The anti-cancer activity of AS1411 is multi-faceted, stemming from its specific interaction with nucleolin and the subsequent modulation of several key cellular pathways.

Binding to Nucleolin and Cellular Uptake

AS1411 functions as an aptamer, binding with high affinity to the RNA-binding domains of nucleolin.[1][4][14] This interaction is stabilized by the G-quadruplex structure of AS1411.[1][7] Upon binding to cell-surface nucleolin, the AS1411-nucleolin complex is internalized into the cancer cell.[1][7][15] Studies have revealed that this uptake occurs primarily through macropinocytosis, a form of fluid-phase endocytosis, in cancer cells.[6][8][15] Interestingly, AS1411 treatment can further stimulate macropinocytosis in a nucleolin-dependent manner, creating a positive feedback loop that enhances its own uptake in malignant cells.[8][15]

Modulation of Key Signaling Pathways

Once inside the cell, AS1411 disrupts the normal functions of nucleolin, leading to the modulation of several signaling pathways critical for cancer cell survival and proliferation.

One of the key mechanisms of AS1411-induced apoptosis is its ability to destabilize Bcl-2 messenger RNA (mRNA).[7][16] Nucleolin is known to bind to AU-rich elements in the 3'-untranslated region of Bcl-2 mRNA, thereby stabilizing it and promoting the expression of the anti-apoptotic Bcl-2 protein.[7][16] AS1411 competes with Bcl-2 mRNA for binding to nucleolin, leading to a decrease in Bcl-2 mRNA stability and a subsequent reduction in Bcl-2 protein levels.[7][16] This downregulation of Bcl-2 shifts the cellular balance towards apoptosis.[17][18]

AS1411 treatment has been shown to upregulate the tumor suppressor protein p53 and downregulate the pro-survival kinase Akt1.[1][17][18] The competitive binding of AS1411 to nucleolin is thought to prevent nucleolin from binding to the 5' UTR of p53 mRNA, which normally suppresses its translation.[1] This leads to an increase in p53 expression, promoting cell cycle arrest and apoptosis.[17][18] The downregulation of Akt1, a key component of the PI3K/Akt signaling pathway, further contributes to the inhibition of cell proliferation, migration, and invasion.[1][17][18][19]

AS1411 has also been reported to inhibit the activation of the transcription factor NF-κB.[7][19] By binding to nucleolin, AS1411 can prevent the formation of a complex between nucleolin and IKK, a key kinase in the NF-κB pathway.[7] This inhibition of NF-κB activation further contributes to the pro-apoptotic and anti-proliferative effects of AS1411.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of AS1411.

Table 1: In Vitro Anti-proliferative Activity of AS1411 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
DU145Prostate Cancer~26 days[5]
A549Lung Cancer~26 days[5]
MCF-7Breast Cancer5Not Specified[16]
MDA-MB-231Breast Cancer5Not Specified[16]

Table 2: Summary of a Phase II Clinical Trial of AS1411 in Metastatic Refractory Renal Cell Carcinoma

ParameterValueReference
Number of Patients Treated35[13]
Dosing Regimen40 mg/kg/day by continuous IV infusion on days 1-4 of a 28-day cycle[13]
Overall Response Rate2.9% (1 patient)[13]
Median Progression-Free Survival4 months[13]
Notable Adverse EventsAll AS1411-related adverse events were mild or moderate[13]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the cellular uptake of AS1411.

Protocol 1: Flow Cytometry Analysis of Fluorescently Labeled AS1411 Uptake

This protocol describes the methodology to quantify the cellular uptake of AS1411 using a fluorescently labeled version of the aptamer (e.g., FL-AS1411) and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., DU145 prostate cancer cells)

  • Non-malignant control cell line (e.g., Hs27 fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled AS1411 (FL-AS1411)

  • Unlabeled control oligonucleotide (e.g., a non-G-quadruplex forming sequence)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cancer and non-malignant cell lines in their respective complete media until they reach approximately 70-80% confluency.

  • Cell Seeding: Seed the cells into 6-well plates at a density that will allow for optimal analysis the following day.

  • Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh serum-free medium containing the desired concentration of FL-AS1411 or the control oligonucleotide. Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting: After the incubation period, remove the medium and wash the cells three times with ice-cold PBS to remove any unbound oligonucleotide.

  • Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralization: Add complete medium to neutralize the trypsin.

  • Centrifugation: Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% fetal bovine serum).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filter for the fluorophore used to label AS1411. Gate on the live cell population based on forward and side scatter profiles.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the level of FL-AS1411 uptake. Compare the uptake in cancer cells versus non-malignant cells and between FL-AS1411 and the control oligonucleotide.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to AS1411.

AS1411_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm AS1411 AS1411 (G-quadruplex) Nucleolin_surface Cell Surface Nucleolin AS1411->Nucleolin_surface Binds Macropinosome Macropinosome Nucleolin_surface->Macropinosome Internalization via Macropinocytosis AS1411_internal Internalized AS1411 Nucleolin_cyto Cytoplasmic Nucleolin AS1411_internal->Nucleolin_cyto Binds Bcl2_mRNA Bcl-2 mRNA AS1411_internal->Bcl2_mRNA Destabilizes p53_mRNA p53 mRNA AS1411_internal->p53_mRNA Promotes Translation Akt1 Akt1 AS1411_internal->Akt1 Inhibits NFkB NF-κB AS1411_internal->NFkB Inhibits Macropinosome->AS1411_internal Release Nucleolin_cyto->Bcl2_mRNA Stabilizes (inhibited by AS1411) Nucleolin_cyto->p53_mRNA Inhibits Translation (inhibited by AS1411) Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Translation Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibits p53_protein p53 Protein p53_mRNA->p53_protein Translation p53_protein->Apoptosis Promotes Proliferation Proliferation/ Survival Akt1->Proliferation NFkB->Proliferation

Caption: AS1411 mechanism of action in cancer cells.

Experimental_Workflow start Start: Seed Cancer and Normal Cells treatment Treat with FL-AS1411 and Control Oligo start->treatment incubation Incubate for Defined Time Points treatment->incubation harvest Wash and Harvest Cells incubation->harvest facs Analyze by Flow Cytometry harvest->facs analysis Quantify Mean Fluorescence Intensity facs->analysis end End: Compare Uptake analysis->end

Caption: Workflow for analyzing AS1411 cellular uptake.

References

AS1411 G-Quadruplex Formation and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1411, a 26-mer guanine-rich oligonucleotide, has garnered significant attention as a promising anti-cancer agent. Its therapeutic potential stems from its ability to form a stable G-quadruplex (G4) structure, a non-canonical DNA conformation. This four-stranded architecture is formed through the stacking of G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. The formation and stability of the AS1411 G-quadruplex are critical for its biological activity, primarily its high-affinity binding to nucleolin, a protein overexpressed on the surface of cancer cells.[1][2][3] This interaction triggers a cascade of intracellular events, ultimately leading to anti-proliferative effects.

This technical guide provides an in-depth overview of the core principles governing the formation and stability of the AS1411 G-quadruplex. It summarizes key quantitative data, details essential experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

AS1411 G-Quadruplex Formation and Topology

The AS1411 sequence (5'-GGTGGTGGTGGTTGTGGTGGTGGTGG-3') is inherently polymorphic, meaning it can adopt multiple G-quadruplex conformations.[1][2][3] However, in the presence of monovalent cations, particularly potassium (K+), it predominantly folds into a parallel G-quadruplex topology.[4] This conformation is characterized by all guanine tracts running in the same direction. The formation is a dynamic process, and for AS1411, the transition from an unfolded state to a folded parallel G4 structure is completed in approximately 10 minutes in the presence of potassium ions.[5] To overcome the challenge of polymorphism in structural studies, derivatives such as AT11 have been developed, which favor a single, stable G-quadruplex conformation.[6][7]

Stability of the AS1411 G-Quadruplex

The stability of the AS1411 G-quadruplex is a crucial factor for its therapeutic efficacy and is influenced by several factors:

  • Cationic Environment: Monovalent cations are essential for stabilizing the G-tetrads by coordinating with the O6 carbonyl groups of the guanines in the central channel of the quadruplex. Potassium ions (K+) are particularly effective in stabilizing the AS1411 G-quadruplex, leading to higher thermal stability compared to other cations like sodium (Na+) or lithium (Li+).[8]

  • Loop Length and Composition: The thymine linkers that form the loops connecting the G-tracts play a significant role in the overall stability. Studies on AS1411 derivatives have shown that modifications in the central thymine core, such as deletions, can lead to more stable G-quadruplex structures.[1][3]

  • pH: The G-quadruplex structure of AS1411 is generally stable over a physiological pH range. The standard experimental buffer for studying AS1411 stability is typically around pH 7.4.[6]

  • Temperature: The thermal stability of the AS1411 G-quadruplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the G-quadruplex structures are unfolded.

Quantitative Data on AS1411 G-Quadruplex Stability

The following tables summarize the melting temperatures (Tm) of AS1411 and its derivatives under various conditions, providing a quantitative measure of their stability.

Table 1: Thermal Stability (Tm) of AS1411 and a Derivative in the Presence of Varying K+ Concentrations

OligonucleotideK+ Concentration (mM)Melting Temperature (Tm) in °C
AS141120Fully Folded
AS141140~69
AS1411140~69
AS1411-N640~54
AS1411-N6140~55

Data sourced from locking up the AS1411 Aptamer with a Flanking Duplex: Towards an Improved Nucleolin-Targeting. Note: AS1411 was observed to be entirely folded at and above 20 mM KCl.

Table 2: Apparent Melting Temperatures (T½) of AS1411 and its Derivatives in Different Buffers

OligonucleotideDNA Concentration (µM)Heating Rate (°C/min)T½ in K+ buffer (°C)T½ in PBS buffer (°C)
AS141110.55851
AS1411200.55851
AS1411125952
AS14112025952
AS1411-G10.5> 9387
AS1411-G200.5> 9391
AS1411-G12> 9388
AS1411-G202> 9391
AS1411-GT10.58070
AS1411-GT200.58374
AS1411-GT128171
AS1411-GT2028474
AS1411-GT-T810.56861
AS1411-GT-T8200.57466
AS1411-GT-T8126962
AS1411-GT-T82027567

Data sourced from Toward G-Quadruplex-Based Anticancer Agents: Biophysical and Biological Studies of Novel AS1411 Derivatives.[6] K+ buffer: 10 mM Li3PO4, 10 mM KCl, 0.2 mM EDTA, pH 7.4. PBS buffer: 10 mM Na2HPO4, 1.8 mM KH2PO4, 137 mM NaCl, 2.7 mM KCl, pH 7.4.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Topology and Stability Analysis

Circular dichroism spectroscopy is a powerful technique to determine the folding topology of G-quadruplexes and to assess their thermal stability.

Methodology:

  • Sample Preparation:

    • Dissolve the AS1411 oligonucleotide in a buffer of choice (e.g., 10 mM Lithium Cacodylate, pH 7.2) to a stock concentration.

    • Determine the oligonucleotide concentration using UV-Vis spectrophotometry at 260 nm.

    • For analysis, dilute the stock solution to the desired concentration (e.g., 10 µM) in the final buffer containing the desired cation concentration (e.g., 100 mM KCl).

    • Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.

  • CD Spectra Acquisition:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Record CD spectra from 220 nm to 320 nm in a 1 mm path-length quartz cuvette.

    • Typical instrument settings:

      • Scanning speed: 100-200 nm/min

      • Bandwidth: 1 nm

      • Data pitch: 0.5-1 nm

      • Averaging time: 1-2 seconds

    • A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex topology.

  • Thermal Denaturation (Melting) Studies:

    • Monitor the CD signal at a fixed wavelength (typically 260 nm for parallel G-quadruplexes) as a function of temperature.

    • Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 1°C/min).

    • The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve AS1411 in Buffer prep2 Determine Concentration (UV-Vis) prep1->prep2 prep3 Dilute to Final Concentration & Cation prep2->prep3 prep4 Anneal (Heat & Slow Cool) prep3->prep4 acq1 Acquire CD Spectrum (220-320 nm) prep4->acq1 acq2 Perform Thermal Melt (Monitor at 260 nm) acq1->acq2 an1 Analyze Spectrum for Topology acq2->an1 an2 Determine Tm from Melting Curve an1->an2

Caption: Workflow for AS1411 G-quadruplex analysis using Circular Dichroism.

UV-Vis Spectroscopy for Thermal Stability

UV-Vis spectroscopy provides a complementary method to CD for determining the thermal stability of G-quadruplexes. The unfolding of a G-quadruplex is associated with a decrease in absorbance at 295 nm.

Methodology:

  • Sample Preparation: Prepare the AS1411 sample as described for CD spectroscopy.

  • UV Melting Curve Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 295 nm as the temperature is increased from a low to a high value (e.g., 20°C to 95°C) at a controlled rate (e.g., 0.5-1°C/min).

    • A baseline correction is typically performed by subtracting the absorbance of the buffer alone.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the midpoint of the melting transition.

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of unfolding can be calculated from the melting curve using van't Hoff analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful technique for obtaining high-resolution three-dimensional structural information of G-quadruplexes in solution.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated sample of AS1411 (typically 0.1-1 mM) in an appropriate buffer (e.g., phosphate buffer with KCl, pH 7.0).

    • The sample is typically prepared in 90% H2O/10% D2O to observe the exchangeable imino protons involved in Hoogsteen base pairing.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) 1H NMR spectrum to confirm the formation of the G-quadruplex. The presence of sharp peaks in the 10.5-12 ppm region is characteristic of imino protons in G-tetrads.

    • Acquire a series of two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign the proton resonances and determine spatial proximities between protons.

  • Structure Calculation:

    • The distance restraints derived from NOESY spectra, along with dihedral angle restraints, are used in molecular dynamics-based software packages (e.g., X-PLOR, AMBER) to calculate a family of 3D structures consistent with the experimental data.

Electrophoretic Mobility Shift Assay (EMSA) for Protein Binding

EMSA is used to study the interaction between AS1411 and its protein target, nucleolin. The principle is that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.

Methodology:

  • Probe Labeling:

    • The AS1411 oligonucleotide is typically labeled at the 5' or 3' end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the labeled AS1411 probe with purified nucleolin protein or cell extracts containing nucleolin in a binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).

    • The reaction is typically incubated at room temperature or 37°C for a specific time (e.g., 20-30 minutes) to allow complex formation.

  • Gel Electrophoresis:

    • The binding reactions are loaded onto a non-denaturing polyacrylamide gel (e.g., 4-8% acrylamide).

    • The gel is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

  • Detection:

    • The gel is dried and exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner (for fluorescent labels).

    • A "shifted" band corresponding to the AS1411-nucleolin complex will be observed at a higher molecular weight compared to the free AS1411 probe.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_elec Electrophoresis cluster_detect Detection prep1 Label AS1411 (Radioactive/Fluorescent) bind1 Incubate Labeled AS1411 with Nucleolin prep1->bind1 prep2 Prepare Binding Buffer prep2->bind1 prep3 Purify Nucleolin or Prepare Cell Extract prep3->bind1 elec1 Load samples on Non-denaturing PAGE bind1->elec1 elec2 Run Electrophoresis elec1->elec2 detect1 Expose Gel to Film or Scan for Fluorescence elec2->detect1 detect2 Analyze Shifted Bands detect1->detect2

Caption: Workflow for AS1411-nucleolin binding analysis using EMSA.

AS1411-Nucleolin Signaling Pathway

The binding of AS1411 to cell surface nucleolin initiates a signaling cascade that contributes to its anti-cancer effects. A key mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. After binding to nucleolin, AS1411 can inhibit the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those involved in cell proliferation and survival.

Furthermore, AS1411 has been shown to modulate microRNA expression and inhibit the PI3K/AKT signaling pathway, a critical pathway for cell growth and survival. By downregulating astrocyte exosome-miRNA-27a, AS1411 upregulates the expression of its target, INPP4B, which in turn inhibits the PI3K/AKT pathway.[8]

AS1411_Signaling AS1411 AS1411 G-quadruplex Nucleolin Cell Surface Nucleolin AS1411->Nucleolin binds miRNA27a miRNA-27a AS1411->miRNA27a downregulates p65 NF-κB (p65) Nucleolin->p65 inhibits translocation of Nucleus Nucleus p65->Nucleus translocates to Proliferation Cell Proliferation & Survival p65->Proliferation promotes Nucleus->miRNA27a regulates expression of INPP4B INPP4B miRNA27a->INPP4B inhibits PI3K_AKT PI3K/AKT Pathway INPP4B->PI3K_AKT inhibits PI3K_AKT->Proliferation promotes

References

An In-depth Technical Guide to the AS1411 Aptamer: Sequence, Modifications, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1411, a 26-base guanine-rich oligodeoxyribonucleotide, has emerged as a promising therapeutic aptamer with significant anticancer properties. Its unique ability to form a G-quadruplex structure allows it to bind with high affinity and specificity to nucleolin, a protein overexpressed on the surface of cancer cells. This targeted binding initiates a cascade of events, including inhibition of cancer cell proliferation, induction of apoptosis, and interference with key signaling pathways. This technical guide provides a comprehensive overview of the AS1411 aptamer, detailing its core sequence, significant chemical modifications, quantitative biophysical and cellular characteristics, and the experimental protocols utilized for its characterization. Furthermore, it elucidates the intricate signaling pathways modulated by AS1411 through detailed diagrams, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

AS1411: Core Sequence and Structural Characteristics

The AS1411 aptamer, formerly known as AGRO100, is a 26-mer unmodified DNA aptamer.[1] Its sequence is rich in guanine, which is crucial for its structure and function.

Table 1: Core Sequence of AS1411 Aptamer

FeatureDescription
Sequence 5'-d(GGTGGTGGTGGTTGTGGTGGTGGTGG)-3'
Length 26 bases
Type Single-stranded DNA

A key characteristic of AS1411 is its ability to fold into a G-quadruplex (G4) structure.[2][3][4] This non-canonical secondary structure is formed by the stacking of G-quartets, which are planar arrays of four guanine bases connected by Hoogsteen hydrogen bonds.[5] The formation of the G-quadruplex is essential for its high binding affinity to its target protein, nucleolin.[6][7] However, AS1411 is known to be highly polymorphic, meaning it can adopt multiple G-quadruplex conformations, which can present challenges for its therapeutic application.[5][7]

Chemical Modifications of AS1411

To enhance the therapeutic potential of AS1411, various chemical modifications have been explored. These modifications aim to improve stability, nuclease resistance, binding affinity, and pharmacokinetic properties.[8][9][10]

Table 2: Notable Chemical Modifications of AS1411

Modification TypeDescriptionPurposeReference
5' End Conjugation Addition of lipophilic tails (e.g., stearyl, cholesteryl).Enhances formation of stable unimolecular G-quadruplex structures and facilitates formulation in liposomes and nanoparticles.[3][9]
Base Substitution Replacement of thymidine with 5-(N-benzylcarboxyamide)-2'-deoxyuridine (5-BzdU).Increases targeting affinity to cancer cells.[8]
Isonucleoside Substitution Replacement of nucleotides at various positions with isonucleosides or isonucleosides combined with 2'-deoxyinosine.Optimizes spatial structure, increases molecular stability, and enhances binding to nucleolin.[10][11]
Sequence Extension Addition of 6 nucleotides to the 5' end (AS1411-N6).Forces a stem-loop structure, decreasing structural polymorphism and forming a unique duplex/G4 hybrid structure.[2][3]
Conjugation Attachment of molecules such as polyethylene glycol (PEG), drugs (e.g., doxorubicin, paclitaxel), or nanoparticles (e.g., gold nanoparticles).Improves circulating half-life, nuclease resistance, and enables targeted drug delivery.[3][8][12][13][14]

Quantitative Data: Binding Affinity and Cellular Activity

The efficacy of AS1411 is underpinned by its strong and specific interaction with nucleolin and its subsequent effects on cancer cells.

Table 3: Quantitative Analysis of AS1411

ParameterValueCell Line/ConditionsReference
Binding Affinity (Kd) to Nucleolin 10-9 M range-[7]
IC50 (Growth Inhibition) Low micromolar concentrationsMV4-11 (AML)[1]
Clinical Trial Phase Phase IIAcute Myeloid Leukemia (AML), Renal Cell Carcinoma (RCC)[2][3][15][16][17][18]
Cellular Uptake Mechanism MacropinocytosisCancer cells[19][20][21]

Mechanism of Action and Signaling Pathways

AS1411 exerts its anticancer effects primarily through its interaction with nucleolin, a multifunctional protein overexpressed on the surface and in the cytoplasm of cancer cells.[2][22][23]

Upon binding to cell surface nucleolin, AS1411 is internalized into the cancer cell via macropinocytosis.[19][20][21] Inside the cell, AS1411 can interfere with the functions of nucleolin, leading to several downstream effects:

  • Inhibition of Bcl-2: Nucleolin stabilizes the mRNA of the anti-apoptotic protein Bcl-2. By interfering with this interaction, AS1411 leads to a decrease in Bcl-2 levels, promoting apoptosis.[1][12][24]

  • Modulation of p53 and Akt1: Treatment with AS1411 has been shown to upregulate the tumor suppressor p53 and downregulate the oncogene Akt1 in glioma cells.[2][3]

  • Activation of Rac1: AS1411 binding to nucleolin can lead to sustained activation of Rac1, inducing a non-apoptotic form of cell death called methuosis, which is characterized by hyperstimulation of macropinocytosis.[19]

  • Disruption of miRNA-mediated pathways: AS1411 can disrupt the reciprocal activation loop between glioma cells and astrocytes by inhibiting the entry of the NF-κB transcription factor P65 into the nucleus, which in turn downregulates miRNA-27a expression.[6]

AS1411_Signaling_Pathway AS1411 AS1411 Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Internalization Internalization (Macropinocytosis) Nucleolin->Internalization Rac1 Rac1 Nucleolin->Rac1 Leads to Cytoplasmic_Nucleolin Cytoplasmic Nucleolin Internalization->Cytoplasmic_Nucleolin Interacts with Bcl2_mRNA Bcl2_mRNA Cytoplasmic_Nucleolin->Bcl2_mRNA Inhibits interaction p53 p53 Cytoplasmic_Nucleolin->p53 Modulates Akt1 Akt1 Cytoplasmic_Nucleolin->Akt1 Modulates NFkB NFkB Cytoplasmic_Nucleolin->NFkB Inhibits Bcl2_Protein Bcl2_Protein Bcl2_mRNA->Bcl2_Protein Leads to decreased Apoptosis Apoptosis Bcl2_Protein->Apoptosis Promotes Methuosis Methuosis Rac1->Methuosis miRNA27a miRNA27a NFkB->miRNA27a Regulates

Experimental Protocols

Aptamer Synthesis and Purification

AS1411 and its modified versions are typically synthesized using standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer.[9]

Protocol:

  • Synthesis: The 26-nucleotide sequence is synthesized on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. For modified aptamers, the corresponding modified phosphoramidites are used at the desired positions.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed by incubation with a cleavage cocktail (e.g., concentrated ammonium hydroxide).

  • Purification: The crude aptamer is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Quantification and Characterization: The concentration of the purified aptamer is determined by UV-Vis spectrophotometry at 260 nm. The identity and purity are confirmed by mass spectrometry (e.g., ESI-MS).

G-Quadruplex Formation

The formation of the G-quadruplex structure is essential for AS1411's activity and is typically induced by heating and cooling in the presence of potassium ions.

Protocol:

  • Folding Buffer: Dissolve the purified aptamer in a folding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Annealing: Heat the aptamer solution to 95°C for 5 minutes.

  • Cooling: Allow the solution to slowly cool to room temperature over several hours to facilitate proper folding into the G-quadruplex structure.

  • Confirmation: The formation of the G-quadruplex can be confirmed using techniques such as Circular Dichroism (CD) spectroscopy, which will show a characteristic positive peak around 260 nm and a negative peak around 240 nm for a parallel G-quadruplex structure.

Experimental_Workflow Characterization Characterization Folding_Buffer Folding_Buffer Characterization->Folding_Buffer Confirmation Confirmation SPR SPR Confirmation->SPR EMSA EMSA Confirmation->EMSA Filter_Binding Filter_Binding Confirmation->Filter_Binding Cell_Culture Cell_Culture Confirmation->Cell_Culture

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for quantifying the binding kinetics and affinity between an aptamer and its target protein in real-time.

Protocol:

  • Chip Preparation: Immobilize the target protein (nucleolin) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the folded AS1411 aptamer over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound aptamer, in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of AS1411 for a specified period (e.g., 48-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of AS1411 that inhibits cell growth by 50%).

Conclusion

The AS1411 aptamer represents a significant advancement in targeted cancer therapy. Its unique G-quadruplex structure and high affinity for nucleolin provide a specific mechanism for targeting cancer cells while minimizing effects on normal cells. The ongoing development of chemically modified versions of AS1411, along with its use in targeted drug delivery systems, continues to expand its therapeutic potential. The detailed technical information and protocols provided in this guide are intended to support further research and development in this promising area of oncology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Preclinical Studies of AS1411 in Solid Tumors

This technical guide provides a comprehensive overview of the preclinical studies of AS1411, a first-in-class G-quadruplex oligonucleotide aptamer, in the context of solid tumors. AS1411 targets nucleolin, a protein that is overexpressed on the surface of cancer cells, making it a promising candidate for targeted cancer therapy.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to AS1411

AS1411, formerly known as AGRO100, is a 26-base guanine-rich oligodeoxynucleotide.[1][4] It spontaneously forms a G-quadruplex structure, which allows it to bind with high affinity and specificity to nucleolin.[1][4] Nucleolin is predominantly found in the nucleolus of normal cells, but in cancer cells, it is also present in the cytoplasm and on the cell surface.[5][6] This differential expression allows AS1411 to selectively target cancer cells while having minimal effects on non-malignant cells.[7] The uptake of AS1411 into cancer cells is primarily mediated by macropinocytosis.[6][8] Preclinical studies have demonstrated its anti-proliferative activity across a wide range of cancer cell lines, and it was the first DNA aptamer to be evaluated in human clinical trials for cancer.[9][10]

Mechanism of Action of AS1411

The binding of AS1411 to nucleolin on the cancer cell surface initiates a cascade of intracellular events that collectively inhibit tumor growth. The mechanism is multifaceted, involving the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

Upon internalization, AS1411 has been shown to:

  • Induce Apoptosis and Inhibit Proliferation: In glioma cells, AS1411 treatment leads to an upregulation of the tumor suppressor protein p53 and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins promotes programmed cell death.

  • Disrupt Pro-Survival Signaling: AS1411 can downregulate the expression and activity of Akt1, a key component of the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and migration.[1] In pancreatic cancer cells, targeting a protein that activates this pathway with an AS1411-liposomal siRNA construct led to a significant suppression of AKT phosphorylation.[11]

  • Modulate Cell Cycle: The aptamer can cause cell cycle arrest, particularly in the S and G2/M phases, thereby halting cell division.[12]

  • Stimulate Macropinocytosis: In several cancer cell lines, AS1411 induces its own uptake through a process called macropinocytosis. This process is dependent on the activation of EGFR and Rac1.[7] The hyperstimulation of macropinocytosis may lead to a form of non-apoptotic cell death known as methuosis.[7]

  • Inhibit NF-κB Signaling: AS1411 has been found to inhibit cell proliferation by blocking the NF-κB signaling pathway, which also contributes to cell cycle arrest.[10]

The following diagram illustrates the proposed signaling pathway of AS1411 in cancer cells.

AS1411_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS1411 AS1411 Nucleolin Surface Nucleolin AS1411->Nucleolin binds Macropinocytosis Macropinocytosis AS1411->Macropinocytosis internalization EGFR EGFR Nucleolin->EGFR activates Akt1 Akt1 Nucleolin->Akt1 inhibits Bcl2 Bcl-2 Nucleolin->Bcl2 inhibits p53 p53 Nucleolin->p53 activates NFkB NF-κB Nucleolin->NFkB inhibits Rac1 Rac1 EGFR->Rac1 activates Rac1->Macropinocytosis stimulates Proliferation ↓ Proliferation Akt1->Proliferation Migration ↓ Migration/Invasion Akt1->Migration Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest Cell Cycle Arrest (S, G2/M) p53->CellCycleArrest p53->Apoptosis NFkB->Proliferation

AS1411 binds to surface nucleolin, triggering multiple downstream effects.

Preclinical In Vitro Studies

AS1411 has demonstrated significant anti-proliferative and cytotoxic effects across a broad spectrum of solid tumor cell lines in laboratory settings.

Quantitative Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of AS1411 in various human cancer cell lines. Continuous exposure for more than three days is generally required to observe these effects.[13]

Cancer TypeCell LineIC50 (µM)Reference(s)
Breast CancerMCF-7~5-10[14][15]
MDA-MB-231~5-10[14]
Prostate CancerDU145~5-10[7]
Colorectal CancerHT29~1-10[13]
MelanomaB16/F10 (murine)~5[16]
Breast Cancer (murine)4T1~10[16]

Note: IC50 values can vary based on experimental conditions, such as duration of exposure.

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below.

  • Cell Seeding: Cancer cells (e.g., MCF-7, DU145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of AS1411 (e.g., 0-20 µM) or a control oligonucleotide.

  • Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow for the anti-proliferative effects to manifest.

  • Reagent Addition: MTS or MTT reagent is added to each well and incubated for 1-4 hours. Live cells with active metabolism convert the reagent into a colored formazan product.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting viability against drug concentration.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with AS1411 (e.g., 10 µM) for 48-72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells in each treatment group is quantified.[14]

  • Labeling: AS1411 is conjugated with a fluorescent dye (e.g., FITC, Cy5).

  • Incubation: Cancer cells are incubated with the fluorescently labeled AS1411 (e.g., 2 µM) for various time points (e.g., 1-24 hours).

  • Visualization: Cellular uptake and subcellular localization are visualized using fluorescence or confocal microscopy. Nuclei can be counterstained with a dye like propidium iodide.[14]

  • Quantification: The amount of internalized aptamer can be quantified by lysing the cells and measuring fluorescence intensity or by using flow cytometry.

The diagram below illustrates a typical workflow for in vitro evaluation of AS1411.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_results Endpoints start Start: Cancer Cell Lines treatment Treat with AS1411 (vs. Control Oligo) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis uptake Cellular Uptake (Fluorescent AS1411) treatment->uptake western Western Blot (p53, Bcl-2, Akt1) treatment->western analysis Data Analysis viability->analysis apoptosis->analysis uptake->analysis western->analysis ic50 Determine IC50 analysis->ic50 apoptosis_rate Quantify Apoptosis analysis->apoptosis_rate localization Determine Localization analysis->localization protein_exp Analyze Protein Expression analysis->protein_exp

A generalized workflow for the in vitro assessment of AS1411's efficacy.

Preclinical In Vivo Studies

The anti-tumor activity of AS1411 has been validated in several animal models of solid tumors, demonstrating its potential for clinical translation.

Quantitative Data: In Vivo Efficacy

The following table summarizes the results from key in vivo xenograft studies.

Cancer TypeCell LineAnimal ModelTreatment RegimenOutcomeReference(s)
GlioblastomaU87SCID Mice25 mg/kg, subcutaneously, every 5 days for 20 daysSignificant reduction in tumor volume; prolonged survival time[9]
Breast CancerMDA-MB-231Nude MiceNot specified (AS1411-Gold Nanospheres)Complete inhibition of tumor growth[2]
Colorectal CancerHT29Nude Rats80 & 180 mg/kg/day, continuous infusion (7-day cycles)Significant reduction in tumor volume compared to control[13]
Hepatocellular CarcinomaHuh7Xenograft MiceNot specified (AS1411-Doxorubicin adduct)Significant reduction in tumor growth rate[17]
Experimental Protocols

Detailed methodologies for typical in vivo xenograft studies are provided below.

  • Cell Preparation: Human tumor cells (e.g., U87, HT29) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.

  • Implantation: A specific number of cells (e.g., 5 x 10⁶) is injected subcutaneously into the flank of immunocompromised mice or rats (e.g., nude, SCID).[9][13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³) before the initiation of treatment.[13] Tumor volume is regularly measured with calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Groups: Animals are randomized into different groups: vehicle control, AS1411 treatment, and potentially a control oligonucleotide group.

  • Administration: AS1411 is administered via a clinically relevant route. Due to its short half-life, continuous intravenous infusion using surgically implanted catheters or osmotic mini-pumps is often employed to maintain therapeutic plasma concentrations.[12][13] Bolus injections (e.g., subcutaneous) have also been used.[9]

  • Monitoring: During the treatment period, animals are monitored for tumor growth, body weight (as an indicator of toxicity), and overall health.[17]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival studies continue until the protocol-defined endpoint is met for each animal.

  • Tumor Growth Inhibition: The primary efficacy endpoint is the comparison of tumor volumes between treated and control groups over time.

  • Survival Analysis: For survival studies, Kaplan-Meier curves are generated to compare the median and overall survival of the different treatment groups.

  • Toxicity Evaluation: Systemic toxicity is assessed by monitoring changes in body weight, observing animal behavior, and, upon study completion, performing histological analysis of major organs (e.g., heart, kidney).[17]

The diagram below outlines a typical workflow for an in vivo xenograft study.

In_Vivo_Workflow cluster_analysis Data Analysis start Start: Immunocompromised Mice implant Subcutaneous Implantation of Tumor Cells start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize into Treatment Groups growth->randomize treat Administer AS1411 (e.g., Continuous Infusion) randomize->treat monitor Monitor Tumor Volume, Body Weight, Survival treat->monitor endpoint Study Endpoint monitor->endpoint tgi Tumor Growth Inhibition endpoint->tgi survival Survival Analysis (Kaplan-Meier) endpoint->survival toxicity Toxicity Assessment endpoint->toxicity

A generalized workflow for assessing AS1411's in vivo anti-tumor efficacy.

AS1411 as a Targeting Ligand for Drug Delivery

Beyond its intrinsic anti-cancer activity, AS1411 is extensively used as a targeting moiety to deliver nanoparticles, chemotherapeutics, and imaging agents specifically to nucleolin-overexpressing cancer cells.[4][18] This strategy aims to increase the therapeutic index of conventional drugs by enhancing their accumulation at the tumor site while reducing systemic toxicity.

AS1411-Conjugated Nanosystems
Conjugate SystemPayloadTarget CancerKey Preclinical FindingsReference(s)
Gold Nanospheres (GNS)AS1411 (therapeutic)Breast CancerAS1411-GNS showed superior cellular uptake and cytotoxicity compared to free AS1411. Completely inhibited tumor growth in mice.[2]
Polymeric Nanoparticles (PLGA-PEG)Paclitaxel (PTX)GlioblastomaAS1411-functionalization led to enhanced tumor accumulation and improved anti-glioma efficacy in xenograft models.[9]
Polymeric Nanoconjugates (PGG)Paclitaxel (PTX)GlioblastomaIncreased drug penetration into GBM tissues and prolonged median survival in intracranial tumor-bearing mice.[9][19]
LiposomessiRNA (for MTA2)Pancreatic CancerSelective uptake by pancreatic cancer cells, leading to enhanced gene silencing and apoptosis.[11]
Direct AdductDoxorubicin (Dox)Hepatocellular CarcinomaAS1411-Dox adduct reduced tumor growth while significantly decreasing the cardiotoxicity and nephrotoxicity of free Dox.[17]

The diagram below illustrates the concept of AS1411-mediated targeted drug delivery.

Targeted_Delivery cluster_system AS1411-Nanoparticle Conjugate cluster_interaction Targeting and Internalization cluster_outcome Therapeutic Outcome NP Nanoparticle (e.g., Liposome, GNS) Payload Therapeutic Payload (e.g., Doxorubicin, siRNA) NP->Payload encapsulates AS1411 AS1411 Aptamer NP->AS1411 functionalized with Nucleolin Surface Nucleolin AS1411->Nucleolin binds CancerCell Cancer Cell Internalization Receptor-Mediated Endocytosis CancerCell->Internalization uptake DrugRelease Intracellular Drug Release Internalization->DrugRelease Efficacy Enhanced Anti-Tumor Efficacy DrugRelease->Efficacy Toxicity Reduced Systemic Toxicity DrugRelease->Toxicity

AS1411 guides drug-loaded nanoparticles to cancer cells via nucleolin binding.

Conclusion

The extensive body of preclinical research on AS1411 robustly demonstrates its potential as both a standalone anti-cancer agent and a versatile targeting ligand for solid tumors. Its selectivity for cancer cells, mediated by its affinity for surface-expressed nucleolin, provides a strong rationale for its therapeutic application. In vitro studies have consistently shown its ability to inhibit proliferation and induce apoptosis across a wide array of tumor cell lines, while in vivo studies have confirmed its efficacy in reducing tumor burden and improving survival in animal models.

While Phase I and II clinical trials of AS1411 as a monotherapy showed an excellent safety profile but limited efficacy in unselected patient populations, its future may lie in its application as a targeting agent.[1][20] The conjugation of AS1411 to potent chemotherapeutics and advanced nanocarriers has shown remarkable success in preclinical models, significantly enhancing therapeutic efficacy while mitigating off-target toxicities. These findings underscore the continuing importance of AS1411 in the development of next-generation targeted cancer therapies.

References

The Core Interaction: A Technical Guide to AS1411 and Cell Surface Nucleolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-quadruplex-forming oligonucleotide, AS1411, represents a paradigm-shifting approach in targeted cancer therapy. Its unique mechanism of action is initiated by a specific interaction with nucleolin, a protein aberrantly expressed on the surface of cancer cells. This guide provides an in-depth technical overview of the core interaction between AS1411 and cell surface nucleolin, detailing the binding kinetics, internalization pathways, and subsequent downstream signaling events. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of AS1411's mechanism of action, facilitating further research and therapeutic development.

Data Presentation: Quantitative Analysis of AS1411 Interaction

The efficacy of AS1411 is rooted in its high-affinity binding to nucleolin. The following tables summarize key quantitative data from various studies, providing a comparative overview of binding affinities and cellular effects.

Parameter Value Cell Line / System Reference
Binding Affinity (Kd)
AS1411 to Nucleolin10⁻⁹ M rangeIn vitro[1]
AS1411-N6 to Nucleolin10⁻⁹ M rangeIn vitro[1]
In Vitro Efficacy
IC501-10 µMVarious cancer cell lines[2]
IC50~5 µMBroad range of human cancer cell lines[3]
IC500.9 µM (for C4 derivative)MCF-7[4]
Clinical Trial Dosing
Phase I5.5, 11, 22, 40 mg/kg/dayAdvanced cancers[5]
Phase II40 mg/kg/dayMetastatic renal cell carcinoma[6][7]
Pharmacokinetics
Steady-state plasma conc. (22 mg/kg)1.6 - 2.2 µMHuman[5]
Steady-state plasma conc. (40 mg/kg)1.6 - 5.6 µMHuman[5]

Experimental Protocols: Methodologies for Studying the AS1411-Nucleolin Interaction

Understanding the interaction between AS1411 and nucleolin requires a suite of sophisticated experimental techniques. This section outlines the detailed methodologies for key experiments cited in the literature.

Flow Cytometry for AS1411 Uptake Analysis

This protocol is designed to quantify the internalization of fluorescently labeled AS1411 into cancer cells.

Materials:

  • Fluorescently labeled AS1411 (e.g., FL-AS1411)

  • Control oligonucleotide (e.g., FL-CRO)

  • Cancer cell line of interest (e.g., DU145, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with 10 µM FL-AS1411 or FL-CRO in complete medium.[8]

  • Incubate for desired time points (e.g., 2, 4, 24, 48, 72 hours) at 37°C.[8]

  • For inhibitor studies, pre-treat cells with specific inhibitors (e.g., 5µM cytochalasin D for 30 min, 80µM dynasore for 30 min, or 3 mM amiloride for 1 h) before adding FL-AS1411.[8]

  • Wash cells twice with ice-cold PBS.

  • Harvest cells using trypsin-EDTA and resuspend in PBS.

  • Analyze the cell suspension by flow cytometry, gating to exclude dead cells and debris.

  • Quantify the mean fluorescence intensity to determine the level of AS1411 uptake.

Confocal Microscopy for Visualization of AS1411 Internalization

This protocol allows for the visualization of the subcellular localization of AS1411 following internalization.

Materials:

  • Fluorescently labeled AS1411 (e.g., FAM-AS1411)

  • Cells grown on glass coverslips

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 12-well plate and allow them to attach.

  • Treat cells with FAM-labeled AS1411 at a concentration of 1 µM for 12 hours.[4]

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[9]

  • Wash the cells twice with PBS.

  • Stain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.[4]

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the cells using a confocal microscope, capturing images in the appropriate channels for the fluorophores used.

Co-Immunoprecipitation (Co-IP) for AS1411-Nucleolin Interaction

This protocol is used to demonstrate the direct binding of AS1411 to nucleolin within the cellular context.

Materials:

  • Cells treated with AS1411

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-nucleolin antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat MCF-7 cells with 1 µM C4 (an AS1411 derivative) or AS1411 for 12 hours.[4]

  • Lyse the cells in lysis buffer and clear the lysate by centrifugation.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with either an anti-nucleolin antibody or a control IgG overnight at 4°C.[4]

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of proteins that interact with nucleolin.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the AS1411-nucleolin interaction and a typical experimental workflow.

AS1411_Signaling_Pathway AS1411 AS1411 NCL_surface Cell Surface Nucleolin AS1411->NCL_surface Binds EGFR EGFR AS1411->EGFR Activates NCL_cyto Cytoplasmic Nucleolin AS1411->NCL_cyto Binds Bcl2_mRNA Bcl-2 mRNA AS1411->Bcl2_mRNA Destabilizes p53 p53 AS1411->p53 Upregulates Macropinocytosis Macropinocytosis NCL_surface->Macropinocytosis Stimulates Macropinocytosis->AS1411 Internalization PI3K PI3K EGFR->PI3K Rac1 Rac1 EGFR->Rac1 p38 p38 EGFR->p38 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes NCL_cyto->Bcl2_mRNA Stabilizes Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Translation Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibits Bcl2_protein->Proliferation Promotes p53->Apoptosis Induces Apoptosis->Proliferation Inhibits

Caption: AS1411 signaling pathway upon binding to cell surface nucleolin.

Flow_Cytometry_Workflow start Start: Seed Cells treatment Treat with FL-AS1411/ FL-CRO (10 µM) start->treatment incubation Incubate (e.g., 2-72h, 37°C) treatment->incubation wash1 Wash with PBS incubation->wash1 harvest Harvest Cells (Trypsin-EDTA) wash1->harvest resuspend Resuspend in PBS harvest->resuspend analysis Flow Cytometry Analysis resuspend->analysis end End: Quantify Uptake analysis->end AS1411_Internalization_Mechanism AS1411 AS1411 Initial_Binding Initial Binding AS1411->Initial_Binding NCL_surface Cell Surface Nucleolin NCL_surface->Initial_Binding Macropinocytosis_Induction Stimulation of Macropinocytosis Initial_Binding->Macropinocytosis_Induction Nucleolin-dependent Internalization AS1411 Internalization Macropinocytosis_Induction->Internalization Fluid-phase uptake Downstream_Effects Downstream Signaling Internalization->Downstream_Effects

References

The Antiproliferative Power of AS1411: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1411, a 26-base guanine-rich oligonucleotide, stands as a pioneering aptamer in cancer therapy, having advanced to Phase II clinical trials. Its unique G-quadruplex structure facilitates high-affinity binding to nucleolin, a protein overexpressed on the surface of cancer cells, triggering a cascade of antiproliferative events. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of AS1411. It details the current understanding of its cellular uptake, its impact on critical signaling pathways, and its induction of cell cycle arrest and apoptosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying AS1411's effects, and provides visual representations of the involved signaling cascades and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

AS1411 is a first-in-class DNA aptamer that forms a stable G-quadruplex structure, rendering it resistant to nuclease degradation.[1][2] Its primary molecular target is nucleolin (NCL), a multifunctional protein that is aberrantly expressed on the surface of a wide range of cancer cells, while being predominantly localized to the nucleolus in normal cells.[1][3][4] This differential expression provides a basis for the tumor-selective activity of AS1411.[1] Upon binding to cell-surface nucleolin, AS1411 is internalized and subsequently modulates multiple cellular processes, leading to the inhibition of cancer cell proliferation.[1][3][4] This guide delves into the core mechanisms of AS1411's antiproliferative action.

Cellular Uptake and Internalization

The entry of AS1411 into cancer cells is a critical first step for its therapeutic activity. Contrary to initial hypotheses of receptor-mediated endocytosis via nucleolin acting as a classical receptor, recent evidence points towards a more complex mechanism.

2.1. Macropinocytosis: The Predominant Entry Route in Cancer Cells

Studies have shown that in cancer cells, AS1411 is primarily internalized through macropinocytosis, a form of fluid-phase endocytosis.[1][5] Interestingly, treatment with AS1411 can stimulate its own uptake by inducing macropinocytosis in a nucleolin-dependent manner.[1][5] This hyperstimulation of macropinocytosis is a characteristic response in cancer cells but not in non-malignant cells, contributing to the selective action of AS1411.[1][5] In contrast, non-malignant cells tend to take up AS1411 through a non-macropinocytic pathway.[1]

Experimental Workflow: AS1411 Cellular Uptake Analysis

AS1411_Uptake_Workflow start Seed cancer and non-malignant cells in separate plates incubation Incubate with fluorophore-labeled AS1411 (FL-AS1411) start->incubation inhibitor Pre-treat with endocytosis inhibitors (e.g., amiloride for macropinocytosis) incubation->inhibitor Optional: for mechanism study wash Wash cells to remove unbound FL-AS1411 incubation->wash inhibitor->wash analysis Analyze cellular fluorescence by flow cytometry or confocal microscopy wash->analysis end Quantify and compare FL-AS1411 uptake analysis->end

Caption: Workflow for analyzing AS1411 cellular uptake.

Modulation of Key Signaling Pathways

Once internalized, AS1411 interferes with several critical signaling pathways that govern cell proliferation, survival, and apoptosis.

3.1. The Nucleolin-Bcl-2 Axis

AS1411 has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2.[2][6] Nucleolin can bind to the mRNA of Bcl-2, stabilizing it and promoting its translation.[2] By binding to nucleolin, AS1411 is thought to interfere with this interaction, leading to the destabilization of Bcl-2 mRNA and a subsequent decrease in Bcl-2 protein levels, thereby sensitizing cancer cells to apoptosis.[2]

3.2. The p53 Tumor Suppressor Pathway

In some cancer cell types, such as glioma cells, AS1411 treatment leads to an upregulation of the tumor suppressor protein p53.[6] The proposed mechanism involves AS1411's interaction with nucleolin, which normally can suppress p53 expression.[4][7] By inhibiting nucleolin, AS1411 relieves this suppression, allowing for increased p53 levels, which can then trigger apoptosis and cell cycle arrest.[4][6][7]

3.3. The EGFR-Rac1-Akt Pathway

AS1411 can induce the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in some cancer cells.[5][8] This activation, however, appears to be redirected from a pro-survival to a pro-death signal.[8] Downstream of EGFR, AS1411 treatment leads to the activation of Rac1 and Akt.[5] The sustained activation of Rac1 is linked to the hyperstimulation of macropinocytosis, which can lead to a form of non-apoptotic cell death called methuosis.[5] Furthermore, the inhibition of Akt1-dependent pathways by AS1411 has been associated with reduced cancer cell migration and invasion.[6]

Signaling Pathway: AS1411-Mediated Antiproliferative Effects

AS1411_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AS1411 AS1411 NCL_surface Surface Nucleolin AS1411->NCL_surface binds NCL_cyto Cytoplasmic Nucleolin AS1411->NCL_cyto inhibits Bcl2_mRNA Bcl-2 mRNA AS1411->Bcl2_mRNA destabilizes p53_protein p53 Protein AS1411->p53_protein upregulates EGFR EGFR NCL_surface->EGFR interacts with Rac1 Rac1 EGFR->Rac1 activates Akt Akt EGFR->Akt activates NCL_cyto->Bcl2_mRNA stabilizes NCL_cyto->p53_protein suppresses Macropinocytosis Macropinocytosis Rac1->Macropinocytosis stimulates CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest regulates Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein translates to Apoptosis Apoptosis Bcl2_protein->Apoptosis inhibits p53_protein->Apoptosis induces p53_protein->CellCycleArrest induces

Caption: AS1411 signaling pathways leading to antiproliferative effects.

Biological Outcomes of AS1411 Treatment

The modulation of the aforementioned signaling pathways culminates in distinct antiproliferative outcomes.

4.1. Induction of Apoptosis

By downregulating Bcl-2 and upregulating p53, AS1411 shifts the cellular balance towards apoptosis.[2][6] Evidence for AS1411-induced apoptosis comes from studies showing an increase in Annexin V-positive cells following treatment.[2]

4.2. Cell Cycle Arrest

AS1411 has been observed to cause cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[6] This effect is linked to its modulation of proteins involved in cell cycle progression.

Quantitative Data Summary

The antiproliferative efficacy of AS1411 has been quantified across numerous studies. The following tables summarize key findings.

Table 1: In Vitro Antiproliferative Activity of AS1411

Cell LineCancer TypeAssayEndpointResultReference
MCF-7Breast CancerMTT AssayApoptosis59 ± 3% Annexin V positive at 10 µM[2]
MDA-MB-231Breast CancerMTT AssayGrowth InhibitionDose-dependent inhibition[2]
U87GliomaFlow CytometryApoptosisDose- and time-dependent increase
U251GliomaFlow CytometryApoptosisDose- and time-dependent increase
SHG44GliomaFlow CytometryApoptosisDose- and time-dependent increase
DU145Prostate CancerMTT AssayProliferationAntiproliferative activity correlated with macropinocytosis induction[5]
HUVECEndothelial CellsProliferation AssayProliferationSignificant inhibition at 1.25–10 µM[9][10]

Table 2: Effects of AS1411 on Protein Expression

Cell LineProteinEffectMethodReference
Glioma Cellsp53UpregulationWestern Blot[6]
Glioma CellsBcl-2DownregulationWestern Blot[6]
Glioma CellsAkt1DownregulationWestern Blot[6]
MCF-7Bcl-2DownregulationWestern Blot[2]
DU145p-EGFR, p-Akt, p-p38Increased PhosphorylationWestern Blot[5]
HUVECPhospho-NCLInhibitionWestern Blot[9]

Detailed Experimental Protocols

6.1. Cell Viability and Proliferation (MTT Assay)

  • Cell Seeding: Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of AS1411 or a control oligonucleotide.

  • Incubation: Incubate the plates for the desired duration (e.g., 5 days).[5]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

6.2. Apoptosis Analysis (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with AS1411 for the specified time.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

6.3. Western Blotting for Protein Expression

  • Cell Lysis: Lyse AS1411-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

AS1411 represents a promising targeted therapy for a variety of cancers due to its selective binding to nucleolin and its multifaceted antiproliferative mechanisms. Its ability to induce cancer cell-specific macropinocytosis and modulate key signaling pathways, including those involving Bcl-2, p53, and EGFR, underscores its potential as a potent anticancer agent. The detailed understanding of its molecular mechanisms, as outlined in this guide, is crucial for the rational design of future clinical trials and the development of next-generation aptamer-based therapeutics. Further research will continue to unravel the intricate details of AS1411's action, paving the way for its successful clinical application.

References

Methodological & Application

Application Notes and Protocols for AS1411 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the G-quadruplex aptamer, AS1411, in cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following AS1411 treatment are included, along with a summary of its mechanism of action and quantitative data from various cancer cell lines.

Introduction to AS1411

AS1411 is a 26-base guanine-rich oligonucleotide that forms a stable G-quadruplex structure.[1] It functions as an aptamer, a short single-stranded nucleic acid that binds to a specific target molecule with high affinity and specificity. The primary target of AS1411 is nucleolin, a multifunctional protein that is overexpressed on the surface of many cancer cells compared to normal cells.[2][3] This differential expression allows AS1411 to selectively target and exert anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for targeted cancer therapy.[4] AS1411 has been investigated in phase I and II clinical trials for various cancers, including acute myeloid leukemia and renal cell carcinoma.[5]

Mechanism of Action

AS1411 exerts its anticancer effects through a multi-faceted mechanism primarily initiated by its binding to cell surface nucleolin.[2]

  • Binding to Nucleolin and Internalization: AS1411 binds to nucleolin on the cancer cell surface, leading to the internalization of the AS1411-nucleolin complex.[3][6] This uptake in cancer cells is thought to occur via macropinocytosis.

  • Disruption of Nucleolin Function: Once inside the cell, AS1411 interferes with the various functions of nucleolin. Nucleolin is involved in ribosome biogenesis, DNA replication and repair, and the regulation of gene expression. By binding to nucleolin, AS1411 can disrupt these critical cellular processes.

  • Modulation of Signaling Pathways: AS1411 treatment has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation:

    • Downregulation of anti-apoptotic proteins: AS1411 can lead to the destabilization of Bcl-2 mRNA, resulting in decreased levels of the anti-apoptotic protein Bcl-2.[2]

    • Induction of tumor suppressors: AS1411 treatment can upregulate the expression of the tumor suppressor protein p53.[6]

    • Inhibition of pro-survival pathways: AS1411 can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]

This cascade of events ultimately leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the cytotoxic and cytostatic effects of AS1411 on various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
MCF-7Breast Cancer~0.912CCK-8
MV4-11Acute Myeloid Leukemia472MTT
K-562Chronic Myelogenous Leukemia1672MTT
SW1353Chondrosarcoma~5-18Not SpecifiedNot Specified
RDRhabdomyosarcoma~5-18Not SpecifiedNot Specified
SW872Liposarcoma~5-18Not SpecifiedNot Specified
Cell LineCancer TypeTreatmentApoptosis Induction (%)
U87Glioblastoma5 µM AS1411 for 48hIncreased (dose-dependent)
U251Glioblastoma5 µM AS1411 for 48hIncreased (dose-dependent)
SHG44Glioblastoma5 µM AS1411 for 48hIncreased (dose-dependent)
Cell LineCancer TypeTreatmentEffect on Cell Cycle
U87Glioblastoma5 µM AS1411 for 48hG2/M Arrest
U251Glioblastoma5 µM AS1411 for 48hG2/M Arrest
SHG44Glioblastoma5 µM AS1411 for 48hG2/M Arrest

Experimental Protocols

Preparation of AS1411 for Cell Treatment
  • Reconstitution: Resuspend lyophilized AS1411 oligonucleotide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.

  • Annealing (Optional but Recommended): To promote the formation of the G-quadruplex structure, heat the AS1411 stock solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Storage: Store the AS1411 stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution to the desired final concentration in cell culture medium immediately before treating the cells.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of AS1411 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • AS1411 aptamer

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • AS1411 Treatment: Prepare serial dilutions of AS1411 in complete culture medium. Remove the old medium from the wells and add 100 µL of the AS1411-containing medium to the respective wells. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following AS1411 treatment.

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • AS1411 aptamer

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of AS1411 for the appropriate duration (e.g., 48 hours).[6] Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[9][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after AS1411 treatment.

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • AS1411 aptamer

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AS1411 (e.g., 5 µM) for a specified time (e.g., 48 hours).[6] Include an untreated control.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13][14]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[15][16]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

AS1411_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS1411 AS1411 Nucleolin_mem Nucleolin AS1411->Nucleolin_mem Binds Complex AS1411-Nucleolin Complex Nucleolin_mem->Complex Internalization via Macropinocytosis Nucleolin_cyto Nucleolin PI3K_Akt PI3K/Akt Pathway Nucleolin_cyto->PI3K_Akt Inhibits Bcl2 Bcl-2 Nucleolin_cyto->Bcl2 Downregulates p53 p53 Nucleolin_cyto->p53 Upregulates Complex->Nucleolin_cyto Disrupts function Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition promotes Bcl2->Apoptosis Downregulation promotes CellCycle Cell Cycle (G2/M Arrest) p53->CellCycle Induces p53->Apoptosis Upregulation promotes

Caption: AS1411 Signaling Pathway in Cancer Cells.

Experimental_Workflow_MTT start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with AS1411 incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read absorbance at 570nm solubilize->read end End read->end

Caption: Workflow for MTT Cell Viability Assay.

Experimental_Workflow_Apoptosis start Start seed Seed cells in 6-well plate start->seed treat Treat with AS1411 seed->treat harvest Harvest cells (adherent + floating) treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain incubate Incubate 15 min at RT stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Experimental_Workflow_Cell_Cycle start Start seed Seed cells in 6-well plate start->seed treat Treat with AS1411 seed->treat harvest Harvest cells treat->harvest fix Fix with cold 70% ethanol harvest->fix stain Stain with PI/RNase A solution fix->stain incubate Incubate 30 min at RT stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Propidium Iodide Cell Cycle Analysis.

References

Application Notes and Protocols for Fluorescent Labeling of AS1411

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1411 is a 26-base guanine-rich oligonucleotide aptamer that forms a G-quadruplex structure.[1][2][3] It exhibits anti-proliferative properties by binding to nucleolin, a protein overexpressed on the surface of many cancer cells.[1][3][4] Fluorescently labeling AS1411 is a critical step for various research applications, including cellular uptake studies, in vivo imaging, and diagnostic assays.[5][6][7][8] This document provides detailed protocols for the fluorescent labeling of AS1411, its purification, and characterization, as well as functional validation of the labeled product.

Overview of the Labeling Strategy

The most common and robust method for labeling oligonucleotides such as AS1411 is through post-synthetic conjugation.[5][9][10] This involves synthesizing an AS1411 oligonucleotide with a reactive functional group, typically an amine group at the 5' or 3' terminus. This amino-modified AS1411 is then reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester derivative of fluorescein (FAM), cyanine dyes (Cy3, Cy5), or others.[11][12][13] This method ensures a stable covalent bond between the dye and the oligonucleotide.

Experimental Protocols

Synthesis of 5'-Amino-Modified AS1411

The first step is to obtain AS1411 with a primary amine at the 5'-end. This is typically achieved through automated solid-phase DNA synthesis using a 5'-amino-modifier phosphoramidite.

AS1411 Sequence: 5'- GGT GGT GGT GGT TGT GGT GGT GGT GG -3'[3]

Protocol:

  • Synthesize the AS1411 sequence using a standard DNA synthesizer.

  • In the final coupling step, use a 5'-Amino-Modifier C6 phosphoramidite to introduce a primary amine group at the 5'-terminus, connected by a C6 linker.

  • Cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., ammonium hydroxide).

  • Purify the 5'-amino-modified AS1411 using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before labeling.

  • Quantify the purified oligonucleotide using UV-Vis spectroscopy at 260 nm.

Fluorescent Labeling of 5'-Amino-AS1411 with an NHS-Ester Dye

This protocol describes the coupling of an amine-reactive fluorescent dye to the 5'-amino-modified AS1411. In this example, we will use a generic NHS-ester dye.

Materials:

  • 5'-amino-modified AS1411

  • Fluorescent dye NHS ester (e.g., FAM-NHS, Cy3-NHS)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[11][12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11][12]

  • Nuclease-free water

Protocol:

  • Dissolve the 5'-amino-modified AS1411 in nuclease-free water to a final concentration of 1 mM.

  • Prepare a 10 mM stock solution of the fluorescent dye NHS ester in anhydrous DMF or DMSO.[10]

  • In a microcentrifuge tube, combine the following:

    • 50 µL of 1 mM 5'-amino-modified AS1411 (50 nmol)

    • 40 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.4)

    • 10 µL of 10 mM fluorescent dye NHS ester (100 nmol, 2-fold molar excess)

  • Vortex the reaction mixture gently and incubate in the dark at room temperature for 4-6 hours, or overnight at 4°C.[11][12]

ReagentStock ConcentrationVolume (µL)Final Amount (nmol)
5'-amino-modified AS14111 mM5050
0.1 M Sodium Bicarbonate (pH 8.4)0.1 M40N/A
Fluorescent dye NHS ester10 mM10100
Total Volume 100
Purification of Fluorescently Labeled AS1411

Purification is crucial to remove unreacted dye and unlabeled oligonucleotide.[14] RP-HPLC is the recommended method for achieving high purity.[15]

Materials:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Protocol:

  • Dilute the labeling reaction mixture with Mobile Phase A to a suitable volume for injection (e.g., 200 µL).

  • Set up the HPLC system with a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient might be 5-50% Acetonitrile over 30 minutes.

  • Monitor the elution at 260 nm (for the oligonucleotide) and the maximum absorbance wavelength of the fluorescent dye (e.g., ~495 nm for FAM, ~550 nm for Cy3).

  • The fluorescently labeled AS1411 will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.

  • Collect the peak corresponding to the labeled product.

  • Desalt the collected fraction using a suitable method such as ethanol precipitation or a desalting column.

  • Lyophilize the purified, desalted product to a dry pellet.[15]

ParameterSpecification
HPLC System Reverse-phase with UV detector
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-50% Acetonitrile over 30 minutes
Detection 260 nm and dye-specific wavelength

Characterization of Fluorescently Labeled AS1411

UV-Vis Spectroscopy

This technique is used to determine the concentration of the oligonucleotide and the degree of labeling.

Protocol:

  • Resuspend the lyophilized labeled AS1411 in nuclease-free water.

  • Measure the absorbance of the solution at 260 nm (A260) and the maximum absorbance of the dye (A_dye).

  • Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.

  • The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the oligonucleotide. For a mono-labeled product, the DOL should be close to 1.

Mass Spectrometry

Mass spectrometry confirms the successful conjugation of the fluorescent dye to the AS1411 oligonucleotide by verifying the molecular weight of the final product.

Protocol:

  • Prepare the labeled AS1411 sample for mass spectrometry analysis (e.g., LC-MS).[2][16][17]

  • The expected mass will be the sum of the molecular weight of the 5'-amino-modified AS1411 and the molecular weight of the fluorescent dye, minus the mass of the leaving group from the NHS ester.

  • The mass spectrum should show a major peak corresponding to the molecular weight of the fluorescently labeled AS1411.

AnalyteExpected Molecular Weight (Da) (Example with FAM)
5'-amino-modified AS1411~8450 Da
FAM (Fluorescein)~376 Da (after conjugation)
Fluorescently Labeled AS1411 ~8826 Da

Functional Validation of Labeled AS1411

It is essential to confirm that the fluorescent tag does not interfere with the biological activity of AS1411, which is its ability to bind to nucleolin.[3][18]

Nucleolin Binding Assay using Flow Cytometry

This assay assesses the binding of fluorescently labeled AS1411 to nucleolin-expressing cancer cells.

Materials:

  • Nucleolin-positive cancer cell line (e.g., MCF-7, DU145)[8][19]

  • Nucleolin-negative or low-expressing cell line (as a negative control)

  • Fluorescently labeled AS1411

  • Unlabeled AS1411 (for competition assay)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Culture the cancer cells to ~80% confluency.

  • Harvest the cells and resuspend them in cold PBS containing 1% bovine serum albumin (BSA).

  • Incubate the cells (e.g., 1 x 10^6 cells) with varying concentrations of fluorescently labeled AS1411 (e.g., 0-500 nM) in the dark on ice for 30-60 minutes.

  • For a competition assay, pre-incubate the cells with a 100-fold molar excess of unlabeled AS1411 for 30 minutes before adding the fluorescently labeled AS1411.

  • Wash the cells twice with cold PBS to remove unbound aptamer.

  • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

  • A significant increase in fluorescence in the nucleolin-positive cells, which is reduced in the presence of excess unlabeled AS1411, confirms specific binding.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_purification Purification cluster_characterization Characterization cluster_validation Functional Validation synthesis 1. Synthesis of 5'-Amino-AS1411 labeling 2. Fluorescent Labeling synthesis->labeling Amine-reactive dye hplc 3. RP-HPLC Purification labeling->hplc uv_vis 4. UV-Vis Spectroscopy hplc->uv_vis mass_spec 5. Mass Spectrometry hplc->mass_spec binding_assay 6. Nucleolin Binding Assay hplc->binding_assay

Caption: Experimental workflow for fluorescent labeling of AS1411.

signaling_pathway AS1411 Fluorescently Labeled AS1411 Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binding Endocytosis Endocytosis/ Internalization Nucleolin->Endocytosis Cellular_Response Cellular Response (e.g., Apoptosis) Endocytosis->Cellular_Response

Caption: AS1411 mechanism of action.

References

Application Notes and Protocols for AS1411 in Glioblastoma Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with a dismal prognosis. The aptamer AS1411, a 26-base guanine-rich oligonucleotide, represents a promising therapeutic agent for GBM. It specifically targets nucleolin (NCL), a protein overexpressed on the surface of cancer cells, including glioblastoma, while its expression is limited in normal brain cells.[1] This differential expression provides a therapeutic window for targeted cancer therapy. Upon binding to nucleolin, AS1411 is internalized by tumor cells and exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.[1] AS1411 has been investigated in preclinical studies both as a standalone therapeutic and as a targeting moiety for drug-loaded nanoparticles to enhance therapeutic efficacy and specificity.[1][2] These application notes provide a comprehensive overview of the use of AS1411 in glioblastoma research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

AS1411's primary mode of action is through its interaction with nucleolin, a multifunctional protein involved in various cellular processes critical for cancer cell survival and proliferation. In glioblastoma cells, AS1411 has been shown to modulate several key signaling pathways:

  • Induction of Apoptosis: AS1411 treatment leads to an increase in programmed cell death in glioblastoma cells. This is achieved by upregulating the tumor suppressor protein p53 and downregulating the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: The aptamer causes cell cycle arrest at the G2/M phase, thereby inhibiting the division of cancer cells.

  • Inhibition of Cell Proliferation: By interfering with nucleolin function, AS1411 significantly reduces the viability and proliferation of glioblastoma cells.

  • Suppression of Migration and Invasion: AS1411 has been demonstrated to inhibit the migration and invasion of glioblastoma cells by downregulating Akt1, a key protein in cellular signaling pathways that promote these processes.[1]

  • PI3K/Akt Pathway Inhibition: AS1411 can disrupt the reciprocal activation loop between glioma cells and astrocytes by inhibiting the PI3K/Akt pathway, a critical signaling cascade for cell growth and survival.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by AS1411 in glioblastoma and a typical experimental workflow for evaluating its efficacy.

AS1411_Signaling_Pathway cluster_cytoplasm Cytoplasm AS1411 AS1411 NCL Nucleolin (NCL) AS1411->NCL PI3K PI3K NCL->PI3K Bcl2 Bcl-2 NCL->Bcl2 destabilizes mRNA p53 p53 NCL->p53 upregulates Proliferation Cell Proliferation NCL->Proliferation Akt Akt PI3K->Akt Akt->Bcl2 Migration_Invasion Migration & Invasion Akt->Migration_Invasion Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis

AS1411 signaling pathway in glioblastoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Glioblastoma Cell Culture (e.g., U87, U251, SHG44) treatment AS1411 Treatment (Dose and Time Course) cell_culture->treatment viability_assay Cell Viability Assay (MTT / CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (p53, Bcl-2, Akt1) treatment->western_blot migration_assay Migration/Invasion Assay treatment->migration_assay xenograft Glioblastoma Xenograft Model (e.g., Subcutaneous U87 in SCID mice) invivo_treatment AS1411 Administration xenograft->invivo_treatment tumor_monitoring Tumor Volume Measurement invivo_treatment->tumor_monitoring survival_analysis Survival Analysis invivo_treatment->survival_analysis ihc Immunohistochemistry of Tumor Tissue survival_analysis->ihc

References

Visualizing Nucleolin in Cells Using the AS1411 Aptamer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleolin (NCL) is a multifunctional protein primarily located in the nucleolus, but also found in the nucleoplasm, cytoplasm, and on the cell surface.[1][2][3] Its overexpression on the plasma membrane of many tumor cells has made it a significant target for cancer diagnosis and therapy.[4][3][5] The AS1411 aptamer, a 26-base guanine-rich oligodeoxyribonucleotide, has emerged as a powerful tool for targeting nucleolin.[4][3] AS1411 folds into a stable G-quadruplex structure that specifically binds to nucleolin, enabling the visualization and targeting of cancer cells.[4][3][5] Unlike antibodies, AS1411 can be used to recognize nucleolin without cell permeabilization, offering a significant advantage for studying cell surface nucleolin and its dynamics.[1][2] This document provides detailed application notes and protocols for the use of AS1411 in visualizing nucleolin in cells.

Principle of AS1411-Mediated Nucleolin Visualization

AS1411 functions as a high-affinity ligand for nucleolin. When conjugated with a fluorescent marker, AS1411 allows for the direct visualization of nucleolin distribution and expression levels within cells. The process involves the binding of the fluorescently labeled AS1411 to nucleolin on the cell surface, followed by internalization, which allows for the imaging of both membrane-bound and intracellular nucleolin.[4][3] This specific interaction provides a robust method to distinguish cancer cells, which typically have higher surface nucleolin expression, from normal cells.[1][5]

Data Presentation

Table 1: Binding Affinity of AS1411 and its Derivatives to Nucleolin
AptamerTarget Protein DomainApparent Dissociation Constant (KD)Reference
AS1411Nucleolin (NCL)Not specified in the provided text
Cy5-AT14NCL RBD1,24.6 x 10-9 M[6]
Cy5-AT14-T2NCL RBD1,20.01 x 10-9 M[6]

This table summarizes the binding affinities of AS1411 derivatives to the RNA-binding domains (RBD) of nucleolin. Lower KD values indicate higher binding affinity.

Table 2: Quantitative Analysis of AS1411-Nucleolin Interaction
ParameterValue/ObservationCell TypeReference
Increase in fluorescence at saturation with AS1411-N6 derivative3-foldNot specified[3]
Surface potential decrement after aptamer interaction (AS1411)11.7 mVLung cancer cells
Surface potential decrement after aptamer interaction (9FU-AS1411)24.4 mVLung cancer cells[7]
Half-maximal inhibitory concentration (IC50) of C4 (AS1411-PROTAC)0.9 μMMCF-7 cells[8]

This table presents various quantitative measurements related to the interaction of AS1411 and its derivatives with cells, highlighting the potential for quantitative analysis of nucleolin expression.

Experimental Protocols

Protocol 1: Fluorescence Microscopy for Nucleolin Visualization

This protocol details the steps for visualizing nucleolin in adherent cells using fluorescently labeled AS1411.

Materials:

  • Adherent cells (e.g., cancer cell line like MCF-7 or HeLa, and a normal cell line for comparison)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled AS1411 (e.g., 6-FAM or Cy5 labeled)

  • Fixative solution (e.g., 4% formaldehyde or paraformaldehyde in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Glass coverslips

  • 6-well or 12-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO2.

  • AS1411 Incubation: Prepare a working solution of fluorescently labeled AS1411 in cell culture medium at a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the AS1411-containing medium to the cells and incubate for 1-2 hours at 37°C.[9]

  • Washing: Remove the AS1411 solution and wash the cells three times with PBS to remove unbound aptamer.

  • Fixation: Fix the cells by incubating with 4% formaldehyde solution for 15-20 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Use the appropriate filter sets for the chosen fluorophore (e.g., FITC for 6-FAM, Cy5 for Cy5) and DAPI. Capture images of both the fluorescently labeled AS1411 and the DAPI-stained nuclei.

Protocol 2: Flow Cytometry for Quantifying Nucleolin Expression

This protocol allows for the quantitative analysis of cell surface nucleolin expression using fluorescently labeled AS1411.

Materials:

  • Suspension or trypsinized adherent cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS) supplemented with 2% Fetal Bovine Serum (FACS buffer)

  • Fluorescently labeled AS1411

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold PBS. Resuspend the cells in cold FACS buffer to a concentration of 1x10^6 cells/mL.

  • AS1411 Incubation: Add fluorescently labeled AS1411 to the cell suspension at a final concentration of 1-10 µM. Incubate on ice for 30-60 minutes, protected from light.

  • Washing: Wash the cells three times with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Viability Staining (Optional): If desired, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore. Collect data from at least 10,000 events per sample.[11] The mean fluorescence intensity will correlate with the level of cell surface nucleolin.

Diagrams

AS1411_Nucleolin_Pathway AS1411 Fluorescently Labeled AS1411 Aptamer Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binding Complex AS1411-Nucleolin Complex Nucleolin->Complex Internalization Internalization (Macropinocytosis) Complex->Internalization Cytoplasm Cytoplasmic Visualization Internalization->Cytoplasm Nucleus Nuclear/Nucleolar Localization Internalization->Nucleus

Caption: AS1411 binding to cell surface nucleolin and subsequent internalization pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis CellCulture Cell Culture (Adherent or Suspension) Incubation Incubation with Fluorescent AS1411 CellCulture->Incubation Wash Washing Steps Incubation->Wash FlowCytometry Flow Cytometry Wash->FlowCytometry Fixation Fixation (for Microscopy) Wash->Fixation Microscopy Fluorescence Microscopy Fixation->Microscopy

Caption: General experimental workflow for nucleolin visualization using AS1411.

References

Application Notes and Protocols for In Vivo Studies with AS1411

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1411 is a pioneering anticancer agent, a 26-base guanine-rich oligonucleotide aptamer that forms a G-quadruplex structure.[1] Its primary molecular target is nucleolin, a protein ubiquitously found in the nucleus of normal cells but overexpressed on the surface of various cancer cells. This differential expression provides a therapeutic window for targeted cancer therapy. AS1411's mechanism of action is multifaceted, involving the inhibition of nucleolin's functions which subsequently impacts cell proliferation, survival, and angiogenesis. These application notes provide a comprehensive guide to designing and executing preclinical in vivo studies to evaluate the efficacy and safety of AS1411 and its conjugates.

Mechanism of Action

AS1411 exerts its anti-tumor effects through several interconnected pathways upon binding to cell surface nucleolin:

  • Inhibition of Nucleolin-Mediated Signaling: By binding to nucleolin, AS1411 can disrupt its interaction with various pro-survival and pro-angiogenic ligands.

  • Modulation of Gene Expression: AS1411 has been shown to interfere with nucleolin's role in regulating the stability and translation of key oncogenic mRNAs, such as Bcl-2, leading to decreased levels of the anti-apoptotic protein. Conversely, it can lead to the upregulation of tumor suppressor proteins like p53.[2]

  • Induction of Macropinocytosis: In some cancer cells, AS1411 has been observed to induce a form of non-apoptotic cell death characterized by the hyperstimulation of macropinocytosis, a process of cellular uptake.[3]

  • Targeted Delivery: The specificity of AS1411 for cancer cells makes it an excellent candidate for targeted delivery of conjugated nanoparticles, chemotherapeutics, and imaging agents, thereby enhancing their therapeutic index and reducing systemic toxicity.

Signaling Pathway of AS1411

The binding of AS1411 to nucleolin on the cancer cell surface triggers a cascade of intracellular events that collectively contribute to its anti-tumor activity. A simplified representation of this signaling pathway is depicted below.

AS1411_Signaling_Pathway AS1411 AS1411 Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Internalization Internalization (Macropinocytosis) Nucleolin->Internalization NFkB NF-κB Inhibition Internalization->NFkB Bcl2 Bcl-2 mRNA Destabilization Internalization->Bcl2 p53 p53 mRNA Stabilization Internalization->p53 PI3K_AKT PI3K/AKT Pathway Inhibition Internalization->PI3K_AKT Angiogenesis Decreased Angiogenesis Internalization->Angiogenesis -| Proliferation Decreased Proliferation NFkB->Proliferation -| Apoptosis Apoptosis Bcl2->Apoptosis -| p53->Apoptosis + PI3K_AKT->Proliferation -|

Caption: AS1411 binds to cell surface nucleolin, leading to downstream signaling inhibition.

Experimental Design for In Vivo Studies

A well-designed in vivo study is critical for assessing the therapeutic potential of AS1411. The following sections outline a general protocol for a subcutaneous xenograft model.

Experimental Workflow

The diagram below illustrates a typical workflow for an in vivo efficacy study of AS1411.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model Animal Model Selection (e.g., NOD/SCID Mice) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment AS1411 Administration (e.g., IV, IP) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, & Health treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (Tumor Growth Inhibition, Histopathology, etc.) euthanasia->analysis end End analysis->end

Caption: A standard workflow for in vivo evaluation of AS1411 in a xenograft model.

Detailed Protocols

Animal Models and Husbandry
  • Species and Strain: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude mice, are commonly used to prevent rejection of human tumor xenografts.

  • Age and Sex: Typically, 6-8 week old female mice are used.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water ad libitum. All procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Tumor Cell Culture and Implantation
  • Cell Lines: A variety of human cancer cell lines with documented nucleolin overexpression can be used. Examples include HT29 (colon), SNU-761 (hepatocellular carcinoma), MCF-7 (breast), and U87MG (glioblastoma).

  • Cell Preparation: Cells should be cultured in their recommended medium and harvested during the exponential growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1-10 x 10^6 cells per 100-200 µL. To enhance tumor take rate, cells can be mixed with an equal volume of Matrigel.

  • Implantation: Anesthetize the mouse (e.g., with isoflurane). Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

AS1411 Preparation and Administration
  • Preparation: AS1411 and any control oligonucleotides should be reconstituted in a sterile, pyrogen-free vehicle, such as PBS.

  • Administration Route: The most common route for systemic delivery is intravenous (IV) injection via the tail vein. Intraperitoneal (IP) and intratumoral (IT) injections are also used depending on the study's objectives.

  • Dosing Regimen: Dosing can vary significantly based on the tumor model and whether AS1411 is used as a monotherapy or in combination. Doses in preclinical mouse models have ranged from 5 to 40 mg/kg. Administration frequency can be daily, every other day, or in cycles. For example, a regimen could be 10 mg/kg administered intravenously daily for 5 consecutive days.

Efficacy Assessment
  • Tumor Measurement: Tumor volume should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Body Weight and Clinical Observations: Monitor and record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity. Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive morbidity, as defined by IACUC protocols (e.g., >20% body weight loss, ulceration of tumors).

  • Tissue Collection: At the endpoint, animals are euthanized, and tumors and major organs (e.g., liver, kidneys, spleen, lungs, heart) are excised. A portion of the tumor and organs should be fixed in 10% neutral buffered formalin for histopathological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blot, PCR).

Toxicity Assessment
  • Clinical Signs: Daily observation for any adverse reactions.

  • Body Weight: As mentioned above, significant weight loss is a key indicator of toxicity.

  • Histopathology: H&E (hematoxylin and eosin) staining of major organs to assess for any pathological changes.

  • Blood Analysis: At the terminal point, blood can be collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ-specific toxicities.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of AS1411 in a Nude Rat HT29 Colon Cancer Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 33Percent Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle ControlSaline, c.i. for 7 days, 2 cycles~1200--
AS141140 mg/kg/day, c.i. for 7 days, 2 cyclesNot significantly different from controlNot significant>0.05
AS141180 mg/kg/day, c.i. for 7 days, 2 cyclesSignificantly reducedSignificant<0.01
AS1411180 mg/kg/day, c.i. for 7 days, 2 cyclesSignificantly reducedSignificant<0.01
*c.i. = continuous infusion. Data adapted from a study in nude rats with HT29 xenografts.[4]

Table 2: In Vivo Efficacy of AS1411-Doxorubicin Adduct in a Huh7 Liver Cancer Xenograft Mouse Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at End of StudyPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
ControlPBS, IV~1800-~ +5%
AS14115 mg/kg, IV, every 2 days~1600~11%~ +4%
Doxorubicin5 mg/kg, IV, every 2 days~600~67%~ -22%
AS1411-Dox Adduct5 mg/kg Dox equiv., IV, every 2 days~800~56%~ -7%
*Data adapted from a study in nude mice with Huh7 xenografts.[5]

Table 3: Preclinical and Clinical Toxicity Profile of AS1411

Study TypeModelDose RangeObserved ToxicitiesReference
PreclinicalNude Rats (HT29 Xenograft)40-180 mg/kg/day (continuous infusion)Well-tolerated across all doses[4]
PreclinicalNude Mice (Huh7 Xenograft)5 mg/kg (AS1411-Dox adduct)Significantly less body weight loss compared to free Doxorubicin[5]
Clinical Phase IAdvanced Solid Tumors1-40 mg/kg/day (continuous infusion)No dose-limiting toxicities observed; mild to moderate adverse events[6]
Clinical Phase IIRelapsed/Refractory AML (in combination with Cytarabine)10-40 mg/kg/day (continuous infusion)Combination was well-tolerated; main toxicities were hematologic, similar to cytarabine alone[2]

These tables provide a snapshot of the kind of quantitative data that should be collected and presented to effectively communicate the findings of in vivo studies with AS1411. Researchers should adapt these templates to their specific experimental design and endpoints.

References

Application Notes and Protocols for AS1411 in Combination with Cytarabine for Acute Myeloid Leukemia (AML) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. The standard of care for many AML patients involves chemotherapy with agents such as cytarabine.[1] However, relapse and refractory disease remain significant clinical challenges. AS1411 is a novel therapeutic agent, a DNA aptamer that targets nucleolin, a protein overexpressed on the surface of cancer cells, including AML cells.[2][3] Preclinical and clinical studies have explored the combination of AS1411 with cytarabine, suggesting a synergistic anti-leukemic effect.[4] These application notes provide a comprehensive overview of the preclinical and clinical data, along with detailed protocols for in vitro and in vivo studies of this combination therapy.

Mechanism of Action

AS1411: This G-rich oligonucleotide aptamer binds to nucleolin on the cell surface, leading to its internalization.[2] In the cytoplasm, AS1411 interferes with the function of nucleolin, which includes stabilizing the mRNA of anti-apoptotic proteins like Bcl-2.[5][6] By disrupting this interaction, AS1411 promotes the degradation of Bcl-2 mRNA, leading to decreased Bcl-2 protein levels and subsequent apoptosis in cancer cells.[5][7]

Cytarabine (Ara-C): Cytarabine is a pyrimidine nucleoside analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), inhibits DNA polymerase.[8][9] Its incorporation into the DNA strand leads to chain termination and blocks DNA synthesis and repair, primarily affecting rapidly dividing cells in the S-phase of the cell cycle.[8][10]

Synergistic Effect: The combination of AS1411 and cytarabine has demonstrated synergistic effects in AML cell lines and in vivo models.[4] The proposed mechanism for this synergy involves the distinct but complementary anti-leukemic actions of the two agents. AS1411 induces apoptosis through a novel, non-genotoxic mechanism, while cytarabine directly targets DNA replication.

Data Presentation

Preclinical Data: Effect of AS1411 on Bcl-2 mRNA Stability
Cell LineTreatmentBcl-2 mRNA Half-life (hours)Fold Decrease in Half-life
MCF-7 (Breast Cancer)Control10-
10 µM AS1411 (72h)1.56.7
MDA-MB-231 (Breast Cancer)Control11-
10 µM AS1411 (72h)1.29.2
MCF-10A (Normal Breast Epithelial)ControlNot specified-
10 µM AS1411 (72h)No effectNo effect

Data extracted from studies on breast cancer cell lines, illustrating the mechanism of AS1411 on Bcl-2 mRNA stability, which is relevant to its action in AML.[6][7]

Clinical Trial Data: Phase II Study of AS1411 with Cytarabine in Relapsed/Refractory AML
Treatment ArmNumber of Patients (evaluable for response)Complete Response (CR)Complete Response with incomplete platelet recovery (CRp)Cytogenetic ResponseOverall Response Rate (CR + CRp)
AS1411 (10 mg/kg/day) + Cytarabine1111118.2%
Cytarabine alone50000%
AS1411 (10 mg/kg/day) + Cytarabine (later analysis)193 (16%)Not specifiedNot specified16%
AS1411 (40 mg/kg/day) + Cytarabine71 (14%)Not specifiedNot specified14%
Cytarabine alone (later analysis)130Not specifiedNot specified0%

Data from a randomized phase II clinical trial in patients with relapsed or refractory AML.[4][11]

Signaling and Workflow Diagrams

AS1411_Mechanism_of_Action cluster_cell AML Cell AS1411 AS1411 Nucleolin_surface Surface Nucleolin AS1411->Nucleolin_surface Binds Nucleolin_cyto Cytoplasmic Nucleolin AS1411->Nucleolin_cyto Inhibits Degradation mRNA Degradation AS1411->Degradation Internalization Internalization Nucleolin_surface->Internalization Internalization->AS1411 Bcl2_mRNA Bcl-2 mRNA Nucleolin_cyto->Bcl2_mRNA Stabilizes Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Translation Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibits Degradation->Bcl2_mRNA Promotes

Caption: Mechanism of action of AS1411 in AML cells.

Cytarabine_Mechanism_of_Action cluster_cell AML Cell Cytarabine Cytarabine (Ara-C) ara_CTP ara-CTP (Active form) Cytarabine->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibits DNA_synthesis DNA Synthesis (S-phase) ara_CTP->DNA_synthesis Incorporates into DNA & Terminates Chain DNA_Polymerase->DNA_synthesis Cell_Death Cell Death DNA_synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of Cytarabine in AML cells.

In_Vitro_Synergy_Workflow start Start culture Culture AML cells (e.g., MV4-11, HL-60) start->culture plate Plate cells in 96-well plates culture->plate treat Treat with AS1411, Cytarabine, and combination plate->treat incubate Incubate for 48-96 hours treat->incubate viability Assess Cell Viability (MTT Assay) incubate->viability apoptosis Assess Apoptosis (Annexin V/PI Staining) incubate->apoptosis western Assess Protein Levels (Western Blot for Bcl-2, Nucleolin) incubate->western analyze Analyze for Synergy (e.g., Chou-Talalay method) viability->analyze apoptosis->analyze western->analyze end End analyze->end

Caption: Experimental workflow for in vitro synergy studies.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of AS1411 and cytarabine, alone and in combination, on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, HL-60, KG-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • AS1411

  • Cytarabine

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Culture AML cells to logarithmic growth phase.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of AS1411 and cytarabine.

  • Treat cells with varying concentrations of AS1411, cytarabine, or the combination. Include a vehicle-only control.

  • Incubate the plates for 48-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by AS1411 and cytarabine.

Materials:

  • Treated and untreated AML cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Treat AML cells with AS1411, cytarabine, or the combination for 48 hours as described in the cell viability protocol.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).

  • Wash the cells twice with cold PBS.[14]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.[14]

Western Blot Analysis for Bcl-2 and Nucleolin

Objective: To determine the effect of AS1411 on the protein levels of its target (nucleolin) and a downstream effector (Bcl-2).

Materials:

  • Treated and untreated AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-nucleolin, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat AML cells with AS1411 for 48-96 hours.

  • Lyse the cells in RIPA buffer on ice.[15]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.[16]

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control.

In Vivo AML Xenograft Model

Objective: To evaluate the in vivo efficacy of AS1411 and cytarabine combination therapy.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells

  • AS1411

  • Cytarabine

  • Calipers for tumor measurement

Protocol:

  • Inject 1-5 x 10^6 AML cells subcutaneously or intravenously into immunodeficient mice.[17]

  • Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models by peripheral blood analysis).

  • Once tumors are established (e.g., 100-200 mm³) or engraftment is confirmed, randomize mice into treatment groups: Vehicle control, AS1411 alone, Cytarabine alone, and AS1411 + Cytarabine.

  • Administer treatments based on established dosing schedules from preclinical or clinical studies (e.g., AS1411 via continuous infusion and cytarabine via intraperitoneal injection).[11]

  • Monitor tumor volume, body weight, and overall animal health regularly.

  • At the end of the study, euthanize the mice and collect tumors and/or bone marrow for further analysis (e.g., histology, flow cytometry).

  • Analyze the data to determine the effect of the treatments on tumor growth and survival.

References

Application of AS1411 in Gastric Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of AS1411 for gastric cancer. AS1411 is a G-quadruplex-forming oligonucleotide aptamer that targets nucleolin, a protein overexpressed on the surface of cancer cells, including gastric cancer cells.[1][2]

Mechanism of Action

AS1411 exerts its anti-cancer effects primarily by binding to nucleolin on the cell surface.[1][2] This interaction disrupts nucleolin's function, which is crucial for various cellular processes that promote cancer growth and survival. In glioma cells, treatment with AS1411 has been shown to upregulate the tumor suppressor protein p53 and downregulate the anti-apoptotic protein Bcl-2 and the signaling protein Akt1.[1] While the precise downstream effects in gastric cancer are still under investigation, it is hypothesized that AS1411's binding to nucleolin interferes with key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in gastric cancer.

Data Presentation

In Vitro Efficacy of AS1411

The following table summarizes the available data on the in vitro efficacy of AS1411 in gastric cancer cell lines. Note: Specific IC50 values for AS1411 alone in common gastric cancer cell lines were not available in the reviewed literature. The data below is derived from studies using AS1411 in combination with other agents or as part of a nanoparticle delivery system.

Cell LineTreatmentEfficacy MetricValueReference
AGSAS1411-functionalized gold nanoparticles with Doxorubicin and laser irradiationCell Viability ReductionSignificant reduction compared to free Doxorubicin[3][4]
MKN-45DocetaxelIC5015 µg/mL[4]
MKN-45Docetaxel + B7H6 siRNAIC505.6 µg/mL[4]
SGC-7901Cis-9, trans-11-conjugated linoleic acidProliferation Inhibition75.6% (100 µmol/L) and 82.4% (200 µmol/L)[5]
In Vivo Efficacy of AS1411

Data on the in vivo efficacy of AS1411 in gastric cancer xenograft models is limited. The following table is intended to be populated as more research becomes available.

Animal ModelCell Line XenograftTreatment RegimenTumor Growth Inhibition (%)Reference
Nude MiceNCI-N87Afatinib (20 mg/kg)Significant[6]
Nude MiceNCI-N87Neratinib (40 mg/kg)Significant[6]
Nude MiceCEA424-SV40 TAg transgenicFasudil (10 mg/kg)Significant[7]
Clinical Trial Data

To date, no clinical trials specifically investigating the efficacy of AS1411 in gastric cancer patients have been published. Phase I and II clinical trials have been conducted for other cancer types, such as renal cell carcinoma, with limited but promising results in some patients.[1] Further clinical investigation is warranted to determine the safety and efficacy of AS1411 in the context of gastric cancer.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of AS1411 on the viability of gastric cancer cells.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45, SGC-7901)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • AS1411 aptamer

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of AS1411 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the AS1411 dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in gastric cancer cells treated with AS1411.

Materials:

  • Gastric cancer cells

  • 6-well plates

  • AS1411 aptamer

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed gastric cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of AS1411 for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Bcl-2 and p53

This protocol is for determining the effect of AS1411 on the expression of Bcl-2 and p53 proteins in gastric cancer cells.

Materials:

  • Gastric cancer cells

  • AS1411 aptamer

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Bcl-2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat gastric cancer cells with AS1411 for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, p53, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

AS1411_Signaling_Pathway AS1411 AS1411 Nucleolin Nucleolin (Surface) AS1411->Nucleolin Binds p53 p53 AS1411->p53 Upregulates PI3K PI3K Nucleolin->PI3K Inhibits (?) MAPK_ERK MAPK/ERK Pathway Nucleolin->MAPK_ERK Inhibits (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of AS1411 in gastric cancer cells.

Experimental_Workflow start Start cell_culture Gastric Cancer Cell Culture start->cell_culture as1411_treatment AS1411 Treatment cell_culture->as1411_treatment viability_assay Cell Viability Assay (CCK-8) as1411_treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) as1411_treatment->apoptosis_assay western_blot Western Blot (Bcl-2, p53) as1411_treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating AS1411 in vitro.

Logical_Relationship AS1411 AS1411 Targeting Targets Nucleolin on Gastric Cancer Cells AS1411->Targeting Mechanism Inhibits Pro--survival Pathways (e.g., PI3K/Akt) Upregulates p53 Downregulates Bcl-2 Targeting->Mechanism Outcome Induces Apoptosis Inhibits Proliferation Mechanism->Outcome Therapy Potential Gastric Cancer Therapy Outcome->Therapy

Caption: Logical relationship of AS1411's therapeutic application.

References

Application Notes and Protocols: AS1411-Functionalized Gold Nanoparticles in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aptamer AS1411, a 26-base guanine-rich oligonucleotide, has emerged as a promising agent in targeted cancer therapy.[1][2] Its ability to specifically bind to nucleolin, a protein overexpressed on the surface of many cancer cells, makes it an ideal candidate for delivering therapeutic payloads directly to tumors.[1][3][4][5] When functionalized onto gold nanoparticles (AuNPs), AS1411 creates a versatile platform for targeted drug delivery, photodynamic therapy, and enhanced cellular uptake, thereby minimizing systemic toxicity and improving therapeutic efficacy.[6][7][8][9][10] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of AS1411-functionalized gold nanoparticles (AS1411-AuNPs) in cancer therapy research.

Mechanism of Action

AS1411 exerts its anticancer effects through multiple mechanisms. By binding to nucleolin, it can be internalized into cancer cells, a process that is more efficient in cancer cells compared to normal cells due to higher nucleolin expression.[1][11][12] Once inside the cell, AS1411 can interfere with nucleolin's functions, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][13][14] The binding of AS1411 to nucleolin can disrupt critical signaling pathways involved in cancer cell survival and growth. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and oncogenes such as Akt1, while upregulating the tumor suppressor p53.[1][2] Furthermore, AS1411 can interfere with DNA replication, causing cell cycle arrest in the S-phase.[15]

The conjugation of AS1411 to gold nanoparticles enhances these effects.[8][16] AuNPs act as carriers, increasing the cellular uptake of AS1411 and any associated therapeutic agents.[9][17] This targeted delivery system concentrates the therapeutic effect at the tumor site, thereby reducing off-target side effects.[1][5]

Data Presentation

Table 1: Physicochemical Properties of AS1411-Functionalized Gold Nanoparticles
ParameterValueMethod of AnalysisReference
Gold Nanoparticle Core Size 13 - 20 nmTransmission Electron Microscopy (TEM)[6][7][16]
Hydrodynamic Diameter (AS1411-AuNPs) ~30 - 60 nmDynamic Light Scattering (DLS)[8][16]
Zeta Potential NegativeDynamic Light Scattering (DLS)[8]
Surface Plasmon Resonance (SPR) Peak 520 - 530 nmUV-Vis Spectroscopy[6][7]
Table 2: In Vitro Efficacy of AS1411-AuNPs in Cancer Cell Lines
Cell LineCancer TypeTherapeutic AgentOutcomeAssayReference
AGSGastric CancerDoxorubicin (DOX)Increased cytotoxicity with laser irradiationCCK-8[6][7]
HeLaCervical CancerAcridine Orange Derivative (C8)Increased cellular uptake and cytotoxicityMTT, Flow Cytometry[8][16]
HEC-1AEndometrial CancerImiquimod (IQ)Improved anticancer effectMTT[8]
MCF-7Breast CancerDoxorubicin (DOX)Increased reduction in cell viabilityNot Specified[9]
DU145Prostate CancerAS1411 aloneInhibition of proliferation and induction of cell deathNot Specified[11]

Experimental Protocols

Protocol 1: Synthesis of AS1411-Functionalized Gold Nanoparticles (AS1411-AuNPs)

This protocol is adapted from methodologies described in the literature.[6][7][16]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Thiol-modified AS1411 aptamer (5'-SH-(CH₂)₆-GGT GGT GGT GGT TGT GGT GGT GGT GG-3')

  • Ultrapure water

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

  • Gold Nanoparticle (AuNP) Synthesis (Citrate Reduction Method):

    • Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a flask with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

    • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for an additional 15 minutes.

    • Allow the solution to cool to room temperature.

  • Functionalization with Thiolated AS1411:

    • To the synthesized AuNP solution, add the thiol-modified AS1411 aptamer to a final concentration of 1 µM.

    • Incubate the mixture at room temperature for at least 24 hours with gentle stirring to allow for the formation of the Au-S bond.

    • Gradually add a salting solution (e.g., 0.1 M NaCl in 10 mM phosphate buffer, pH 7.4) over several hours to increase the density of the AS1411 on the AuNP surface.

    • Centrifuge the solution to pellet the AS1411-AuNPs and remove any unbound AS1411.

    • Resuspend the pellet in a suitable buffer (e.g., PBS).

    • Repeat the centrifugation and resuspension steps three times to purify the AS1411-AuNPs.

Protocol 2: Characterization of AS1411-AuNPs

1. UV-Vis Spectroscopy: [18][19]

  • Record the absorbance spectrum of the AS1411-AuNP solution from 400 to 700 nm.
  • The characteristic surface plasmon resonance (SPR) peak for AuNPs should be observed around 520-530 nm. A red-shift in the SPR peak compared to unconjugated AuNPs can indicate successful functionalization.

2. Dynamic Light Scattering (DLS): [18][20]

  • Measure the hydrodynamic diameter and zeta potential of the AS1411-AuNPs in solution.
  • An increase in hydrodynamic diameter compared to bare AuNPs confirms the presence of the AS1411 layer. The zeta potential should be negative due to the phosphate backbone of the DNA aptamer.

3. Transmission Electron Microscopy (TEM): [18][20]

  • Deposit a drop of the AS1411-AuNP solution onto a TEM grid and allow it to dry.
  • Image the nanoparticles to determine their core size, shape, and dispersity.

Protocol 3: In Vitro Cytotoxicity Assay (CCK-8 or MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of AS1411-AuNPs.[6][7][8]

Materials:

  • Cancer cell line of interest (e.g., AGS, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • AS1411-AuNPs (and drug-loaded counterparts if applicable)

  • Control nanoparticles (e.g., AuNPs functionalized with a random DNA sequence)

  • Free drug solution (if applicable)

  • CCK-8 or MTT reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of AS1411-AuNPs, drug-loaded AS1411-AuNPs, control nanoparticles, and free drug. Include untreated cells as a negative control.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway of AS1411 in Cancer Cells

AS1411_Signaling_Pathway AS1411 AS1411 Aptamer Nucleolin Nucleolin (Cell Surface) AS1411->Nucleolin Binds Internalization Internalization Nucleolin->Internalization AS1411_Internal Intracellular AS1411 Internalization->AS1411_Internal Nucleolin_Cytoplasm Cytoplasmic Nucleolin AS1411_Internal->Nucleolin_Cytoplasm Inhibits Bcl2_mRNA Bcl-2 mRNA AS1411_Internal->Bcl2_mRNA Destabilizes p53 p53 AS1411_Internal->p53 Upregulates Akt1 Akt1 AS1411_Internal->Akt1 Downregulates DNA_Replication DNA Replication AS1411_Internal->DNA_Replication Interferes Nucleolin_Cytoplasm->Bcl2_mRNA Stabilizes Bcl2_Protein Bcl-2 Protein Bcl2_mRNA->Bcl2_Protein Translation Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibits p53->Apoptosis Induces Cell_Proliferation Cell Proliferation Akt1->Cell_Proliferation Promotes S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Leads to

Caption: AS1411 signaling pathway in cancer cells.

Experimental Workflow for Synthesis and Characterization of AS1411-AuNPs

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Start: HAuCl₄ Solution Citrate Add Trisodium Citrate Start->Citrate Boil Boil and Stir Citrate->Boil AuNPs Formation of AuNPs Boil->AuNPs AS1411_Func Add Thiolated AS1411 AuNPs->AS1411_Func Incubate Incubate 24h AS1411_Func->Incubate Purify Purification (Centrifugation) Incubate->Purify AS1411_AuNPs AS1411-AuNPs Purify->AS1411_AuNPs UV_Vis UV-Vis Spectroscopy (SPR Peak) AS1411_AuNPs->UV_Vis DLS DLS (Size, Zeta Potential) AS1411_AuNPs->DLS TEM TEM (Core Size, Morphology) AS1411_AuNPs->TEM In_Vitro In Vitro Studies (Cytotoxicity, Uptake) AS1411_AuNPs->In_Vitro In_Vivo In Vivo Studies (Tumor Models) In_Vitro->In_Vivo

References

Troubleshooting & Optimization

Technical Support Center: Enhancing AS1411 Aptamer Binding to Nucleolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the binding affinity of the AS1411 aptamer to its target, nucleolin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to improve AS1411 binding affinity.

Issue 1: No significant improvement in binding affinity observed after modification.

  • Possible Cause 1: Incorrect folding of the modified aptamer. The G-quadruplex (G4) structure of AS1411 is crucial for its binding to nucleolin. Modifications can sometimes disrupt this folding.

    • Troubleshooting Step: Perform Circular Dichroism (CD) spectroscopy to confirm the formation of the G4 structure in the presence of potassium ions. The spectrum should exhibit a positive peak around 265 nm and a negative peak around 240 nm, which is characteristic of a parallel G-quadruplex.[1]

  • Possible Cause 2: Suboptimal buffer conditions. The stability of the G4 structure and its interaction with nucleolin are sensitive to ionic strength and the presence of specific cations.

    • Troubleshooting Step: Ensure your binding buffer contains at least 20 mM KCl to stabilize the G4 structure.[2] Titrate potassium concentrations to find the optimal condition for your modified aptamer.

  • Possible Cause 3: The modification interferes with the binding site. While the 5' and 3' ends are generally amenable to modification, some changes could sterically hinder the interaction with nucleolin's RNA-binding domains (RBDs).

    • Troubleshooting Step: If possible, perform molecular docking simulations to predict how your modification might alter the interaction with nucleolin's RBD1 and RBD2.[3][4] Consider adding a flexible linker between AS1411 and any large conjugated molecule.

Issue 2: High variability in binding assay results.

  • Possible Cause 1: Conformational polymorphism of the aptamer. AS1411 is known to exist in multiple conformations, which can lead to inconsistent results.[2][3]

    • Troubleshooting Step: Consider modifications that reduce polymorphism, such as the AS1411-N6 design, which adds a flanking duplex to create a more homogenous stem-loop structure.[2][4][5] Anneal the aptamer by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the presence of potassium to promote a uniform folded state.

  • Possible Cause 2: Protein aggregation or degradation. The stability of the nucleolin protein is critical for reliable binding assays.

    • Troubleshooting Step: Use freshly prepared or properly stored (-80°C) aliquots of nucleolin for each experiment. Run a protein gel to check for degradation. Ensure the experimental buffer is optimal for protein stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to increase the binding affinity of AS1411 to nucleolin?

There are several proven strategies:

  • Structural Modifications: Adding nucleotides to the 5' and 3' ends to create "flaps" (e.g., AS1411-N12) or a stabilizing stem-loop structure (e.g., AS1411-N6) can enhance binding.[2][6][7]

  • Chemical Modifications: Introducing modifications like 2'-deoxyinosine can improve binding affinity.[3]

  • Using G4-Ligands: Small molecules that bind and stabilize the G-quadruplex structure of AS1411, such as 360A, have been shown to enhance affinity for nucleolin.[2][8]

  • Multimerization/Conjugation: Linking multiple AS1411 aptamers to a scaffold, such as a DNA nanostructure, can increase avidity and apparent binding affinity.[9][10]

Q2: How do I know if my modified AS1411 is still binding to nucleolin?

You can use several techniques to confirm binding:

  • Electrophoretic Mobility Shift Assay (EMSA) or Gel Retardation Assay: This method will show a shift in the migration of the aptamer band when it is bound to nucleolin.

  • Surface Plasmon Resonance (SPR): This technique provides real-time quantitative data on the binding affinity (KD), and association/dissociation rates.[2]

  • Fluorescence Titration: If your aptamer is fluorescently labeled, you can measure the change in fluorescence upon titration with nucleolin.[2][8]

Q3: Can I attach a drug or a nanoparticle to AS1411 without losing its binding affinity?

Yes, the 5' and 3' ends of AS1411 can be modified without significantly impacting its affinity for nucleolin.[5] This allows for the conjugation of various molecules, including drugs, imaging agents, and nanoparticles for targeted delivery.[4][5][9] It is often advisable to include a flexible linker (e.g., a poly-thymidine sequence) between AS1411 and the conjugated payload.[10]

Q4: What is the role of potassium in AS1411-nucleolin binding?

Potassium ions are essential for the formation and stability of the G-quadruplex structure of AS1411.[2][3] This structure is critical for nucleolin recognition. In the absence of sufficient K+, AS1411 will not fold correctly and will exhibit poor binding.

Data Summary Tables

Table 1: Comparison of Modified AS1411 Aptamers

ModificationDescriptionReported Effect on BindingReference
AS1411-N12 Addition of 12 nucleotides to both the 3' and 5' ends.63% increase in binding efficiency (measured by absorbance of unbound aptamer).[6][7]
AS1411-N6 Addition of 6 complementary nucleotides to the 5' and 3' ends to form a stem-loop.Reduces polymorphism; maintains strong interaction with nucleolin (micromolar KD).[2][5][8]
9FU-AS1411 A chemically modified version of AS1411.Higher binding affinity compared to unmodified AS1411.[11]
AS1411-Lenalidomide Chimera (C4) AS1411 conjugated to lenalidomide via a linker.Maintained G-quadruplex structure and exhibited enhanced anti-proliferative effects.[1]

Table 2: Effect of G4-Ligands on AS1411-N6 Binding to Nucleolin

LigandEffect on AS1411-N6 StabilityEffect on Nucleolin BindingReference
360A StabilizerRemarkable enhancement of target affinity.[2][8]
PhenDC3 StabilizerDecreased binding affinity.[2][8]
TMPyP4 StabilizerDecreased binding affinity.[2][8]
BRACO-19 StabilizerNot specified for binding enhancement.[2]
PDS StabilizerNot specified for binding enhancement.[2]

Key Experimental Protocols

Protocol 1: Filter Binding Assay for Semi-Quantitative Affinity Assessment

This protocol is adapted from the methodology used to evaluate AS1411-N12.[6][7] It's a straightforward method to quickly assess changes in binding.

  • Preparation: Reconstitute lyophilized nucleolin in deionized water and then dilute to the desired concentration in Phosphate Buffered Saline (PBS). Prepare solutions of the control (unmodified AS1411) and modified aptamers in PBS.

  • Binding Reaction: Mix the aptamer solution (e.g., final concentration of 150 µM) with the nucleolin solution in a microcentrifuge tube. Incubate at room temperature for 30-60 minutes to allow binding to occur.

  • Separation: Use a micro-centrifugal filter unit (e.g., with a 30 kDa molecular weight cutoff) to separate the unbound aptamer from the nucleolin-aptamer complex. Centrifuge according to the manufacturer's instructions. The small, unbound aptamer will pass through the filter into the filtrate, while the larger protein and protein-aptamer complexes will be retained.

  • Quantification: Measure the absorbance of the filtrate at 260 nm using a spectrophotometer.

  • Analysis: A lower absorbance value in the filtrate for the modified aptamer compared to the control indicates that more aptamer is bound to nucleolin, suggesting a higher binding affinity.[6]

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Affinity Measurement

SPR is a powerful technique for detailed kinetic analysis of the aptamer-protein interaction.

  • Chip Preparation: Immobilize the nucleolin protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Aptamer Preparation: Prepare a series of dilutions of your modified AS1411 aptamer in a suitable running buffer (e.g., HBS-EP+ buffer containing KCl).

  • Binding Measurement: Inject the different concentrations of the aptamer over the sensor chip surface. The binding of the aptamer to the immobilized nucleolin will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Visualizations

experimental_workflow cluster_design 1. Design & Synthesis cluster_folding 2. Structural Validation cluster_binding 3. Binding Affinity Analysis cluster_functional 4. Functional Assays design Design Modification (e.g., AS1411-N6) synthesis Oligonucleotide Synthesis & Purification design->synthesis folding Aptamer Folding (Annealing in K+ buffer) synthesis->folding Modified Aptamer cd_spec Circular Dichroism (Confirm G4 structure) folding->cd_spec spr Surface Plasmon Resonance (Quantitative K_D) cd_spec->spr Validated Structure emsa EMSA / Gel Shift (Qualitative Binding) cd_spec->emsa filter_assay Filter Binding Assay (Semi-Quantitative) cd_spec->filter_assay cell_uptake Cellular Uptake Studies (Flow Cytometry) spr->cell_uptake Confirmed Binding antiproliferative Antiproliferative Assays (e.g., MTT, CCK-8) cell_uptake->antiproliferative

Caption: Workflow for developing and validating modified AS1411 aptamers.

modification_strategies cluster_problems Underlying Challenges cluster_solutions Modification Approaches goal Goal: Improve AS1411 Binding Affinity polymorphism Conformational Polymorphism goal->polymorphism stability Suboptimal G4 Stability goal->stability structural_mod Structural Modification (e.g., AS1411-N6) polymorphism->structural_mod Addresses ligand_stab G4-Ligand Stabilization stability->ligand_stab Addresses chem_mod Chemical Modification stability->chem_mod Can Address structural_mod->goal Leads to ligand_stab->goal Leads to chem_mod->goal Leads to

Caption: Logical relationship between challenges and strategies.

as1411_pathway AS1411 AS1411 Aptamer Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Internalization Internalization Nucleolin->Internalization Mediates Bcl2_down Downregulation of Bcl-2 Expression Internalization->Bcl2_down Leads to Antiproliferation Inhibition of Cell Proliferation Bcl2_down->Antiproliferation Results in

Caption: Simplified mechanism of action for AS1411.

References

Technical Support Center: Overcoming AS1411 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the anti-cancer aptamer, AS1411.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS1411?

A1: AS1411 is a guanine-rich oligonucleotide that forms a G-quadruplex structure. Its primary target is nucleolin, a protein that is overexpressed on the surface of many cancer cells.[1] By binding to nucleolin, AS1411 is internalized into the cell, where it can disrupt several cancer-promoting pathways. One of the key mechanisms is the induction of a non-apoptotic form of cell death called methuosis.[2] This is thought to occur through the sustained activation of the small GTPase Rac1, leading to hyperstimulation of macropinocytosis, excessive vacuolization, and eventual cell rupture.[2][3] Additionally, AS1411 has been shown to interfere with the function of nucleolin in the cytoplasm, which can lead to the downregulation of anti-apoptotic proteins like Bcl-2.

Q2: Why are some cancer cell lines inherently resistant to AS1411?

A2: Intrinsic resistance to AS1411 is often linked to the mechanism of its cellular uptake. Sensitive cancer cells predominantly internalize AS1411 through macropinocytosis, a process that AS1411 itself stimulates in a nucleolin-dependent manner.[4] In contrast, non-malignant cells and some resistant cancer cell lines utilize other endocytic pathways that do not lead to the hyperstimulation of macropinocytosis and subsequent methuosis.[4] Therefore, cell lines with low basal levels of macropinocytosis or an inability to upregulate this process in response to AS1411 may exhibit inherent resistance.

Q3: How can I determine if my cancer cell line is sensitive to AS1411?

A3: The sensitivity of a cancer cell line to AS1411 can be determined by a standard cell viability assay, such as the MTT or MTS assay, after treating the cells with a range of AS1411 concentrations for an extended period (e.g., 5 days). A significant decrease in cell viability with increasing concentrations of AS1411 indicates sensitivity. Additionally, observing morphological changes characteristic of methuosis, such as the formation of large cytoplasmic vacuoles, using phase-contrast microscopy can provide further evidence of sensitivity.

Q4: What are the potential mechanisms of acquired resistance to AS1411?

A4: While the exact mechanisms of acquired resistance to AS1411 are still under investigation, several possibilities exist based on its mechanism of action. These include:

  • Alterations in Uptake: Cancer cells may adapt to long-term AS1411 treatment by downregulating macropinocytosis or switching to alternative endocytic pathways that do not trigger methuosis.[5][6]

  • Increased Drug Efflux: Although not specifically demonstrated for AS1411, a common mechanism of acquired drug resistance in cancer is the upregulation of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell.[7][8][9]

  • Alterations in Downstream Signaling: Cancer cells could develop mutations or alter the expression of proteins in the Rac1 signaling pathway, making them resistant to the induction of methuosis despite AS1411 uptake.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant decrease in cell viability after AS1411 treatment. 1. Cell line is inherently resistant. 2. Insufficient incubation time. 3. AS1411 degradation.1. Confirm nucleolin expression on the cell surface. Assess the basal level of macropinocytosis in your cell line. Consider using a different, more sensitive cell line for initial experiments. 2. AS1411's cytotoxic effects can be slow to manifest. Ensure incubation periods are sufficiently long (e.g., 5-7 days). 3. Use nuclease-free reagents and ensure proper storage of the AS1411 aptamer.
Previously sensitive cell line now shows resistance to AS1411. 1. Development of acquired resistance. 2. Cell line contamination or drift.1. Investigate potential mechanisms of resistance (see "Experimental Protocols" section). Consider combination therapy to overcome resistance. 2. Perform cell line authentication (e.g., STR profiling).
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent AS1411 concentration. 3. Differences in incubation conditions.1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of AS1411 for each experiment from a validated stock solution. 3. Maintain consistent temperature, CO2 levels, and humidity in the incubator.
Difficulty observing cytoplasmic vacuoles. 1. Insufficient AS1411 concentration or incubation time. 2. Imaging technique not sensitive enough.1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing vacuolization. 2. Use high-resolution phase-contrast or differential interference contrast (DIC) microscopy.

Strategies to Overcome AS1411 Resistance

Synergistic Drug Combinations

Combining AS1411 with other chemotherapeutic agents can be an effective strategy to overcome resistance and enhance its anti-cancer activity. The rationale is to target multiple, independent pathways essential for cancer cell survival.

Table 1: Examples of AS1411 in Combination Therapy

Combination AgentCancer TypeEffectReference
ChalconeBreast CancerReduced IC50 of chalcone from 96.6 µg/mL to 74.4 µg/mL in MCF-7 cells.[4]
DoxorubicinColorectal CancerEnhanced anti-proliferative effect and induction of apoptosis in SW480 cells.[10][11]
TopotecanVarious solid tumorsSynergistic cytotoxic effects observed in primary cultures of human tumor cells.[12]
PaclitaxelBreast CancerAS1411-functionalized micelles improved paclitaxel delivery and cytotoxicity in cancer cells.[13]

Experimental Protocols

Protocol 1: Assessment of AS1411 Uptake by Flow Cytometry

This protocol allows for the quantification of fluorescently-labeled AS1411 uptake into cancer cells.

Materials:

  • Fluorescently-labeled AS1411 (e.g., FITC-AS1411)

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of FITC-AS1411 in complete culture medium. Include an untreated control.

  • Incubate for the desired time period (e.g., 4 hours) at 37°C.

  • Wash the cells twice with ice-cold PBS to remove unbound aptamer.

  • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cells and resuspend the pellet in ice-cold PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

Protocol 2: Macropinocytosis Assay

This protocol is used to assess the level of macropinocytosis in cancer cells, a key process for AS1411 uptake and activity.

Materials:

  • TMR-dextran (70,000 MW)

  • Cancer cell line of interest

  • Live-cell imaging medium

  • AS1411

  • Amiloride (inhibitor of macropinocytosis, as a negative control)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes suitable for live-cell imaging.

  • Pre-treat the cells with AS1411 or amiloride for 1-2 hours.

  • Add TMR-dextran to the medium at a final concentration of 1 mg/mL.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells three times with live-cell imaging medium.

  • Image the cells using a fluorescence microscope. The uptake of TMR-dextran will appear as fluorescent puncta within the cytoplasm.

  • Quantify the fluorescence intensity or the number of puncta per cell to determine the macropinocytic index.

Protocol 3: Evaluation of Drug Synergy using the Chou-Talalay Method

This method provides a quantitative assessment of the interaction between AS1411 and another cytotoxic agent.

Procedure:

  • Determine the IC50 values for AS1411 and the combination drug individually in your cancer cell line using a cell viability assay.

  • Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 relative to their IC50s).

  • Treat the cells with serial dilutions of the single agents and the drug combinations.

  • After the appropriate incubation period, perform a cell viability assay.

  • Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][15][16][17]

Visualizations

Signaling Pathways and Experimental Workflows

AS1411_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin Binding EGFR EGFR AS1411->EGFR Activation Macropinocytosis Macropinocytosis AS1411->Macropinocytosis Stimulation Rac1_GTP Rac1-GTP (Sustained Activation) AS1411->Rac1_GTP Inhibition of Nucleolin leads to Rac1 Activation Bcl2_mRNA Bcl-2 mRNA AS1411->Bcl2_mRNA Destabilization Nucleolin->Macropinocytosis Internalization Rac1_GDP Rac1-GDP Nucleolin->Rac1_GDP Inhibition of Rac1 Activation Nucleolin->Bcl2_mRNA Stabilization EGFR->Rac1_GTP Activation Methuosis Methuosis (Cell Death) Rac1_GTP->Methuosis Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Bcl2_mRNA->Bcl2_Protein Translation Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Protein->Apoptosis_Inhibition

Caption: AS1411 signaling pathway leading to methuosis and apoptosis inhibition.

Resistance_Workflow cluster_sensitive Response in Sensitive Cells cluster_resistant Characteristics of Resistant Cells cluster_overcoming Strategies to Overcome Resistance Start Cancer Cells Treated with AS1411 Sensitive Sensitive Cells Start->Sensitive Resistant Resistant Cells Start->Resistant Acquired_Resistance Development of Acquired Resistance Sensitive->Acquired_Resistance Prolonged Treatment Macropinocytosis_Up Upregulation of Macropinocytosis Sensitive->Macropinocytosis_Up Macropinocytosis_Down Downregulation of Macropinocytosis Resistant->Macropinocytosis_Down Alt_Uptake Alternative Uptake Pathways Resistant->Alt_Uptake Combination_Tx Combination Therapy Resistant->Combination_Tx Acquired_Resistance->Macropinocytosis_Down Acquired_Resistance->Alt_Uptake Efflux_Pumps Increased Efflux Pumps? Acquired_Resistance->Efflux_Pumps Acquired_Resistance->Combination_Tx Methuosis_Induction Induction of Methuosis Macropinocytosis_Up->Methuosis_Induction

Caption: Logical workflow for AS1411 resistance and overcoming strategies.

Synergy_Analysis_Workflow Start Start IC50_Determination Determine IC50 for AS1411 and Drug X Individually Start->IC50_Determination Combination_Design Design Combination Experiment (Constant Ratio) IC50_Determination->Combination_Design Cell_Treatment Treat Cells with Single Agents and Combinations Combination_Design->Cell_Treatment Viability_Assay Perform Cell Viability Assay Cell_Treatment->Viability_Assay Data_Analysis Analyze Data with Chou-Talalay Method (e.g., CompuSyn) Viability_Assay->Data_Analysis CI_Plot Generate Combination Index (CI) Plot Data_Analysis->CI_Plot Isobologram Generate Isobologram Data_Analysis->Isobologram Conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) Data_Analysis->Conclusion

Caption: Experimental workflow for analyzing drug synergy with AS1411.

References

AS1411 Clinical Trial Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aptamer AS1411.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed in AS1411 clinical trials?

AS1411 has demonstrated a favorable safety profile with mild to moderate side effects. However, clinical trials have highlighted several challenges impacting its efficacy as a monotherapy. The primary issues include a low overall response rate in unselected patient populations, rapid renal clearance leading to suboptimal pharmacokinetics, and a lack of validated predictive biomarkers to identify patients who are most likely to benefit from the treatment.[1][2][3]

Q2: Why do some patients show a dramatic and durable response to AS1411 while most do not?

The phenomenon of exceptional responders is a key challenge in AS1411 clinical development. While the exact reasons are still under investigation, one notable case in a metastatic renal cell carcinoma (RCC) trial provided a potential clue. A patient with an 84% reduction in tumor burden was found to have mutations in the mTOR and FGFR2 genes.[1][4] This suggests that the genetic background of the tumor, particularly pathways involving nucleolin's known interactions, may play a crucial role in sensitivity to AS1411. The development of robust biomarker strategies is therefore a critical focus of ongoing research.

Q3: What is the proposed mechanism of action for AS1411?

AS1411 is a G-quadruplex-forming DNA aptamer that binds to nucleolin, a protein overexpressed on the surface of many cancer cells. Its mechanism of action is multifaceted and not yet fully elucidated. It is understood that AS1411 is internalized by cancer cells via macropinocytosis. Once inside the cell, it can interfere with nucleolin's functions, leading to the upregulation of the tumor suppressor gene p53 and the downregulation of oncogenes such as Bcl-2 and Akt1. This can ultimately induce a form of non-apoptotic cell death known as methuosis.

Q4: How can the suboptimal pharmacokinetics of AS1411 be addressed in clinical trial design?

The rapid clearance of AS1411 from the body presents a significant hurdle. To overcome this, current strategies are exploring the use of AS1411 in combination with other chemotherapeutic agents or its conjugation to nanoparticles. These approaches aim to enhance the delivery and retention of AS1411 in the tumor microenvironment, thereby increasing its therapeutic efficacy.

Troubleshooting Guides

Problem: Inconsistent results in in vitro cell viability assays with AS1411.

  • Possible Cause 1: Cell line variability. The expression of surface nucleolin can vary significantly between different cancer cell lines.

    • Troubleshooting Step: Before conducting viability assays, confirm and quantify the surface expression of nucleolin on your target cell lines using flow cytometry or cell surface biotinylation followed by western blotting.

  • Possible Cause 2: Confluence of cells. High cell density can affect the accessibility of surface nucleolin.

    • Troubleshooting Step: Seed cells at a consistent and optimal density for each experiment to ensure reproducible results.

  • Possible Cause 3: Inconsistent AS1411 activity. The G-quadruplex structure of AS1411 is crucial for its activity.

    • Troubleshooting Step: Ensure proper storage and handling of the AS1411 oligonucleotide. Consider performing quality control checks, such as circular dichroism spectroscopy, to confirm the G-quadruplex formation.

Problem: Difficulty in detecting AS1411 uptake by cancer cells.

  • Possible Cause 1: Insufficient incubation time or concentration.

    • Troubleshooting Step: Optimize the incubation time and concentration of fluorescently labeled AS1411. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.

  • Possible Cause 2: Inappropriate detection method.

    • Troubleshooting Step: For quantitative analysis of uptake in a cell population, flow cytometry is a robust method. For visualizing the subcellular localization of AS1411, confocal microscopy is more appropriate.

Quantitative Data from Clinical Trials

Table 1: Phase II Trial of AS1411 in Metastatic Renal Cell Carcinoma (NCT00740441)
ParameterValueReference
Number of Patients35[1][4][5]
Treatment Regimen40 mg/kg/day by continuous intravenous infusion on days 1-4 of a 28-day cycle, for two cycles[1][4][5]
Overall Response Rate2.9% (1 patient)[1][4][5]
Details of Response84% reduction in tumor burden, durable response for over 2 years[1][4][5]
Median Progression-Free Survival4.0 months[5]
Adverse Events34% of patients had a treatment-related adverse event, all were mild or moderate[1][4]
Table 2: Phase II Trial of AS1411 with Cytarabine in Relapsed/Refractory Acute Myeloid Leukemia
CohortTreatment RegimenNumber of Evaluable PatientsResponse Rate (CR/CRp)Reference
AS1411-10AS1411 10 mg/kg/day + High-Dose Cytarabine1921%[6]
AS1411-40AS1411 40 mg/kg/day + High-Dose Cytarabine2119%[6]
ControlHigh-Dose Cytarabine alone195%[6]

Experimental Protocols

Measurement of AS1411 Cellular Uptake
  • Methodology: Flow cytometry and confocal microscopy are the primary methods to assess the cellular uptake of AS1411.

    • Flow Cytometry: This technique provides a quantitative measurement of the fluorescence intensity of a cell population after incubation with a fluorescently labeled AS1411 (e.g., FAM-AS1411). This allows for the determination of the percentage of cells that have taken up the aptamer and the relative amount of uptake.

    • Confocal Microscopy: This imaging technique is used to visualize the subcellular localization of fluorescently labeled AS1411. It can help determine if the aptamer is localized to the cell membrane, cytoplasm, or nucleus. To distinguish between membrane-bound and internalized aptamers, experiments can be performed at 4°C (inhibits endocytosis) and 37°C.

Detection of Nucleolin Expression
  • Methodology: A combination of techniques can be used to evaluate the expression of nucleolin in tumor cells and tissues.

    • Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of nucleolin in tissue samples. This can help determine if nucleolin is overexpressed in tumor tissue compared to normal tissue and whether it is present on the cell surface.

    • Western Blotting: This method is used to quantify the total amount of nucleolin protein in cell lysates. Subcellular fractionation can be performed prior to western blotting to assess the distribution of nucleolin in different cellular compartments (e.g., nucleus, cytoplasm, and cell membrane).

    • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is used to measure the mRNA expression level of the nucleolin gene (NCL). This can provide insights into whether the overexpression of nucleolin is due to increased transcription.

Visualizations

AS1411_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin Binds Internalization Macropinocytosis Nucleolin->Internalization Mediates Akt1 Akt1 Internalization->Akt1 Inhibits Bcl2 Bcl2 Internalization->Bcl2 Inhibits p53 p53 Internalization->p53 Activates

Caption: AS1411 binds to surface nucleolin, leading to internalization and modulation of key cancer signaling pathways.

Experimental_Workflow_Uptake Start Start CancerCells Seed Cancer Cells Start->CancerCells Incubate Incubate with Fluorescent AS1411 CancerCells->Incubate Wash Wash to Remove Unbound AS1411 Incubate->Wash Analysis Analysis Method Wash->Analysis Flow Flow Cytometry (Quantitative) Analysis->Flow For Quantification Microscopy Confocal Microscopy (Localization) Analysis->Microscopy For Localization End End Flow->End Microscopy->End

Caption: Workflow for assessing AS1411 cellular uptake using flow cytometry and confocal microscopy.

References

Technical Support Center: Enhancing the Serum Stability of AS1411

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aptamer AS1411. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of AS1411 in serum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the serum stability of AS1411 a concern in my experiments?

A1: AS1411, in its unmodified form, is susceptible to degradation by nucleases present in serum. This degradation can lead to a short half-life in vivo, reducing its therapeutic efficacy and affecting the reproducibility of experimental results. Enhancing its stability is crucial for applications requiring prolonged exposure in biological fluids.

Q2: What are the most common strategies to improve the serum stability of AS1411?

A2: The primary strategies to enhance the stability of AS1411 against nuclease degradation include:

  • Chemical Modifications: Altering the chemical structure of the nucleotides. Common modifications include 2'-Fluoro (2'-F), 2'-O-Methyl (2'-OMe) substitutions, and the incorporation of Locked Nucleic Acids (LNAs).[1][2]

  • End-Capping: Modifying the 3' and/or 5' ends of the aptamer to block exonuclease activity. A common and effective method is the addition of a 3'-inverted deoxythymidine (dT) cap.[1][3]

  • Conjugation: Attaching larger molecules such as polyethylene glycol (PEGylation) or cholesterol to the aptamer. This not only improves nuclease resistance but can also alter pharmacokinetic properties.[4]

  • Structural Stabilization: Encapsulating or linking AS1411 to nanostructures, such as DNA nanocages, can provide significant protection from nucleases.

Q3: How do I choose the right stabilization method for my application?

A3: The choice of stabilization method depends on several factors, including the experimental context (in vitro vs. in vivo), required duration of action, and potential impact on AS1411's binding affinity and function.

  • For many in vitro cell-based assays, a 3'-inverted dT cap may provide sufficient stability.

  • For in vivo studies, more robust modifications like 2'-F or 2'-OMe substitutions, or conjugation with PEG, are often necessary to achieve a longer circulation half-life.[2][5]

  • It is crucial to validate that the chosen modification does not significantly impair the aptamer's ability to bind to its target, nucleolin.

Q4: Can I combine different stabilization strategies?

A4: Yes, combining different strategies is a common and often effective approach. For instance, an aptamer can be synthesized with 2'-F modified pyrimidines and a 3'-inverted dT cap to provide comprehensive protection against both endo- and exonucleases.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the serum stability of AS1411.

Problem Possible Causes Troubleshooting Suggestions
Weak or No Signal of Intact AS1411 in Serum Stability Assay 1. Rapid Degradation: The unmodified or insufficiently modified AS1411 is degrading too quickly in the serum. 2. Low Sample Loading: Insufficient amount of the aptamer was loaded onto the gel. 3. Poor Staining: The nucleic acid stain (e.g., SYBR Gold, ethidium bromide) is not sensitive enough or has expired. 4. Incorrect Gel Percentage: The polyacrylamide gel percentage is not optimal for resolving the AS1411 band.1. Enhance Stability: Utilize one of the recommended modification strategies (e.g., 3'-inverted dT cap, 2'-F modification). 2. Increase Loading Amount: Load a higher concentration of the AS1411 sample. A typical loading amount is 3-5 µL of a 0.5 µg/µL solution.[6] 3. Optimize Staining: Use a fresh, high-sensitivity nucleic acid stain and ensure the staining protocol is followed correctly. 4. Adjust Gel Concentration: For a 26-base oligonucleotide like AS1411, a 15-20% denaturing polyacrylamide gel is generally suitable.
Smeared Bands on PAGE Gel 1. Nuclease Contamination: Nuclease contamination in buffers or on equipment. 2. Incomplete Denaturation: The aptamer was not fully denatured before loading, leading to multiple conformations. 3. High Voltage During Electrophoresis: Running the gel at too high a voltage can cause band smearing.[7] 4. Degraded Sample: The AS1411 sample has degraded due to improper storage or handling.1. Use Nuclease-Free Reagents: Ensure all solutions and equipment are nuclease-free. 2. Proper Denaturation: Heat the samples in a formamide-containing loading buffer at 95°C for 5-10 minutes immediately before loading. 3. Optimize Electrophoresis Conditions: Run the gel at a lower voltage for a longer duration.[7] 4. Proper Sample Handling: Store AS1411 aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Unexpected Bands on PAGE Gel 1. Sample Impurities: The synthesized AS1411 contains shorter or longer oligonucleotide fragments. 2. Formation of Dimers or Aggregates: G-rich sequences like AS1411 can form intermolecular G-quadruplexes. 3. Non-specific Binding of Serum Proteins: Serum proteins may bind to the aptamer, altering its migration.1. Purify the Aptamer: Use HPLC or PAGE purification to obtain a homogenous sample of the full-length AS1411. 2. Optimize Folding Conditions: Ensure proper folding into a monomeric G-quadruplex by heating and slow cooling in a potassium-containing buffer. 3. Proteinase K Treatment: Treat the samples with proteinase K before loading to digest any bound proteins.

Quantitative Data on AS1411 Stability

The following table summarizes the reported half-lives of AS1411 and other aptamers with various modifications when incubated in serum. This data can help in selecting an appropriate stabilization strategy.

Aptamer/OligonucleotideModificationSerum TypeHalf-life
Unmodified RNANoneHuman Serum< 1 minute[2]
Unmodified DNANoneHuman Serum~1 hour[2]
DNA with 3'-inverted dT3'-inverted dTHuman Serum~8.2 hours[1]
2'-Fluoro RNA2'-F pyrimidinesHuman Serum~10 hours[1]
2'-Fluoro RNA with 3'-inverted dT2'-F pyrimidines, 3'-inverted dTFresh Human Serum~12 hours[1]
2'-O-Methyl RNAFully 2'-OMe modifiedHuman Serum> 240 hours[1]
AS1411-DNA NanocageConjugated to DNA nanocage10% FBS in DMEM25 hours[8]
PEGylated Aptamer (20kDa PEG)2'-F and 2'-OMe RNA with 3'-inverted dTMouse circulation7 hours[4]
PEGylated Aptamer (40kDa PEG)2'-F and 2'-OMe RNA with 3'-inverted dTMouse circulation12 hours[4]

Experimental Protocols

Protocol 1: Serum Stability Assay using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol describes a method to assess the stability of AS1411 in serum over time.

Materials:

  • AS1411 (unmodified or modified)

  • Human serum (or other serum of interest)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Proteinase K

  • 2X Formamide loading buffer (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • 15-20% denaturing polyacrylamide gel (containing 7M urea)

  • 1X TBE buffer (Tris-borate-EDTA)

  • Nucleic acid stain (e.g., SYBR Gold or ethidium bromide)

  • Gel imaging system

Procedure:

  • Incubation:

    • Prepare a solution of AS1411 in PBS at a final concentration of 10 µM.

    • In separate nuclease-free microcentrifuge tubes, mix the AS1411 solution with an equal volume of serum (e.g., 10 µL of 10 µM AS1411 + 10 µL of 100% serum for a final concentration of 5 µM AS1411 in 50% serum).

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a tube from the incubator and immediately place it on ice to stop the reaction.

  • Protein Digestion:

    • To each tube, add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 30 minutes to digest serum proteins.

  • Sample Preparation for PAGE:

    • To each sample, add an equal volume of 2X Formamide loading buffer.

    • Heat the samples at 95°C for 5-10 minutes to denature the aptamer.

    • Immediately place the samples on ice.

  • Electrophoresis:

    • Assemble the pre-cast or hand-cast 15-20% denaturing polyacrylamide gel in the electrophoresis apparatus.

    • Fill the inner and outer chambers with 1X TBE buffer.

    • Load the prepared samples into the wells. Include a lane with AS1411 in buffer only as a control (time 0).

    • Run the gel at a constant voltage (e.g., 150-200V) until the bromophenol blue dye front reaches the bottom of the gel.

  • Visualization and Analysis:

    • Carefully remove the gel from the apparatus and stain it with the chosen nucleic acid stain according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the intact AS1411 band at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of intact aptamer remaining at each time point relative to the time 0 sample and plot the data to determine the half-life.

Protocol 2: 3'-Inverted Deoxythymidine (dT) Capping of AS1411

This modification is typically incorporated during solid-phase oligonucleotide synthesis.

Principle: A 3'-inverted dT is added at the 3'-terminus of the oligonucleotide chain. This creates a 3'-3' linkage, which is resistant to degradation by 3'-exonucleases.[5]

Procedure (during synthesis):

  • Solid Support: The synthesis is initiated from a controlled pore glass (CPG) solid support that has a 5'-linked inverted deoxythymidine phosphoramidite attached.

  • Chain Elongation: The subsequent phosphoramidites of the AS1411 sequence are added in the standard 3' to 5' direction.

  • Cleavage and Deprotection: After the final nucleotide of the AS1411 sequence is added, the oligonucleotide is cleaved from the solid support and deprotected according to standard protocols.

The resulting oligonucleotide will have a 3'-inverted dT at its 3'-end.

Protocol 3: PEGylation of Amine-Modified AS1411 via NHS Ester Chemistry

This protocol describes the conjugation of a polyethylene glycol (PEG) molecule to an amine-modified AS1411.

Materials:

  • 5'- or 3'-Amine-modified AS1411

  • PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer, pH 7.0-8.0 (e.g., 0.1 M phosphate buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Prepare AS1411 Solution: Dissolve the amine-modified AS1411 in the amine-free buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9] Do not store the reconstituted PEG-NHS ester solution.

  • Conjugation Reaction:

    • Add a molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the AS1411 solution.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Purify the PEGylated AS1411 from unreacted PEG and aptamer using a suitable method such as HPLC or size-exclusion chromatography.

  • Analysis: Confirm the successful conjugation and purity of the PEGylated AS1411 using methods like PAGE, mass spectrometry, or HPLC.

Visualizing Experimental Workflows and Pathways

Workflow for Serum Stability Assessment of AS1411

Serum_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_digestion Protein Removal cluster_page PAGE Analysis cluster_analysis Data Analysis A Prepare AS1411 Solution (10 µM in PBS) B Mix AS1411 with Serum (1:1 ratio) A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) C->D E Stop Reaction on Ice D->E F Add Proteinase K E->F G Incubate at 55°C F->G H Add Formamide Loading Buffer G->H I Denature at 95°C H->I J Load on Denaturing PAGE I->J K Run Electrophoresis J->K L Stain Gel K->L M Image Gel L->M N Quantify Band Intensity M->N O Calculate Half-life N->O

Caption: Workflow for assessing the serum stability of AS1411 using denaturing PAGE.

Logical Flow for Selecting an AS1411 Stabilization Strategy

Caption: Decision-making flowchart for selecting an appropriate stabilization strategy for AS1411.

Signaling Pathway Overview: AS1411 Mechanism of Action

AS1411_Mechanism cluster_cell Cancer Cell AS1411 AS1411 Aptamer Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Internalization Internalization Nucleolin->Internalization Cytoplasm Cytoplasmic Effects Internalization->Cytoplasm Bcl2 Inhibition of Bcl-2 (Anti-apoptotic) Cytoplasm->Bcl2 Apoptosis Induction of Apoptosis Bcl2->Apoptosis

Caption: Simplified overview of the AS1411 mechanism of action in cancer cells.

References

AS1411 Technical Support Center: Troubleshooting Aggregation and Other Common Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aptamer AS1411. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a particular focus on aggregation and conformational issues.

Frequently Asked Questions (FAQs)

Q1: My AS1411 solution shows signs of aggregation or precipitation. What is the likely cause?

A1: True aggregation or precipitation of AS1411 is uncommon if prepared correctly. What is often perceived as aggregation is more likely the result of improper folding or the presence of multiple G-quadruplex (G4) conformations, a phenomenon known as polymorphism.[1][2] AS1411 is a guanine-rich oligonucleotide that must fold into a specific parallel G4 structure to be active.[3] This folding is highly dependent on experimental conditions.

Q2: How can I ensure my AS1411 is correctly folded into its active G4 conformation?

A2: Proper folding of AS1411 requires a specific annealing process in the presence of potassium ions (K+), which are essential for stabilizing the G4 structure.[2][4] A general protocol involves dissolving the lyophilized AS1411 in a potassium-containing buffer, heating to a high temperature (e.g., 95°C) to denature any existing structures, and then allowing it to cool slowly to room temperature to facilitate uniform G4 formation.

Q3: What are the recommended buffers and conditions for preparing AS1411 solutions?

A3: For consistent results, it is crucial to use a buffer containing potassium. A commonly used buffer is a phosphate buffer or lithium cacodylate buffer supplemented with at least 100 mM KCl.[2][5] The pH should be maintained around 7.2-7.4. Always use nuclease-free water and reagents to prevent degradation of the aptamer.

Q4: I suspect my AS1411 solution contains a mixture of different structures. How can I check for this?

A4: The polymorphic nature of AS1411 can lead to a heterogeneous mixture of G4 conformations.[1][2] You can assess the conformational purity of your AS1411 solution using the following techniques:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and shape. Different G4 conformers and potential aggregates will elute at different volumes, allowing you to assess the homogeneity of your solution.[6]

  • Circular Dichroism (CD) Spectroscopy: The active, parallel G4 structure of AS1411 has a characteristic CD spectrum with a positive peak around 265 nm and a negative peak around 240 nm.[3] Deviations from this signature can indicate improper folding or the presence of other conformations.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): In a native gel, the mobility of AS1411 will depend on its folded state. A homogenous, correctly folded solution should yield a single, sharp band. Multiple or smeared bands can suggest a mixture of conformers or aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent anti-proliferative activity Improper G4 folding of AS1411, leading to a low concentration of the active conformation.Re-prepare the AS1411 solution using the recommended annealing protocol. Ensure the presence of sufficient potassium ions in the buffer. Verify the G4 structure using Circular Dichroism (CD) spectroscopy.
Degradation of AS1411 by nucleases.Use nuclease-free water, buffers, and tips. Store AS1411 solutions at -20°C or lower.
Multiple peaks in Size Exclusion Chromatography (SEC) Presence of multiple G4 conformers (polymorphism).While some polymorphism is inherent to AS1411, ensure a consistent annealing protocol to obtain a reproducible distribution of conformers. For some applications, purification of the major peak from SEC may be necessary.
Formation of intermolecular G4 structures or aggregates.Prepare AS1411 at the recommended concentration. High concentrations can favor the formation of intermolecular structures. Ensure proper annealing.
Inconsistent results in cell-based assays Variability in the cellular uptake of AS1411.Ensure consistent cell culture conditions. The primary mechanism for AS1411 uptake in cancer cells is macropinocytosis.[1][6][7] Factors affecting this process can alter uptake.
Low expression of nucleolin on the cell surface.AS1411's primary target is nucleolin (NCL).[5] Confirm that the cell line used expresses sufficient levels of surface nucleolin for AS1411 binding and internalization.

Experimental Protocols

AS1411 Solution Preparation and Annealing
  • Reconstitution: Dissolve lyophilized AS1411 in nuclease-free water to create a stock solution (e.g., 1 mM).

  • Dilution: Dilute the stock solution to the desired final concentration in an appropriate annealing buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2).

  • Annealing: Heat the AS1411 solution to 95°C for 5 minutes.

  • Folding: Allow the solution to cool slowly to room temperature over 1-2 hours. This can be done by leaving the solution on the heat block after turning it off or by transferring it to a rack on the benchtop.

  • Storage: Store the annealed AS1411 solution at -20°C for long-term use. Avoid multiple freeze-thaw cycles.

Quality Control by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare the annealed AS1411 solution at a concentration of approximately 5-10 µM in a CD-compatible buffer (e.g., 10 mM phosphate buffer with 100 mM KCl).

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the AS1411 solution from approximately 320 nm to 220 nm.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. A correctly folded parallel G4 structure of AS1411 should exhibit a positive peak around 265 nm and a negative peak around 240 nm.[3]

Visualizing AS1411's Mechanism of Action

AS1411 Cellular Uptake and Signaling Pathway

AS1411_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_macropinocytosis Macropinocytosis cluster_signaling Downstream Signaling AS1411 AS1411 (G4 structure) NCL_surface Surface Nucleolin (NCL) AS1411->NCL_surface Binds Macropinosome Macropinosome Formation NCL_surface->Macropinosome Triggers AS1411_uptake AS1411 Internalization Macropinosome->AS1411_uptake NCL_interaction AS1411-NCL Interaction AS1411_uptake->NCL_interaction Akt1 Akt1 (Pro-survival) NCL_interaction->Akt1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) NCL_interaction->Bcl2 Downregulates p53 p53 (Tumor Suppressor) NCL_interaction->p53 Upregulates Apoptosis Apoptosis Akt1->Apoptosis Inhibits Bcl2->Apoptosis Inhibits p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: AS1411 binds to surface nucleolin, leading to uptake and downstream signaling.

Troubleshooting Logic for AS1411 Aggregation Issues

Troubleshooting_AS1411_Aggregation start Start: Aggregation Suspected check_protocol Review AS1411 Preparation Protocol start->check_protocol annealing_correct Annealing Protocol Correct? check_protocol->annealing_correct kcl_present Sufficient K+ Present? annealing_correct->kcl_present Yes revise_protocol Revise Protocol: - Heat to 95°C - Slow cool - Use ≥100mM KCl annealing_correct->revise_protocol No kcl_present->revise_protocol No run_qc Perform Quality Control kcl_present->run_qc Yes revise_protocol->check_protocol sec_analysis SEC Analysis run_qc->sec_analysis cd_analysis CD Spectroscopy run_qc->cd_analysis single_peak Single Major Peak? sec_analysis->single_peak correct_spectrum Correct G4 Spectrum? cd_analysis->correct_spectrum single_peak->correct_spectrum Yes fail Polymorphism/Aggregation Confirmed Consider Further Purification single_peak->fail No pass Proceed with Experiment correct_spectrum->pass Yes correct_spectrum->fail No

Caption: A logical workflow for troubleshooting suspected AS1411 aggregation.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of AS1411

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aptamer AS1411. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes with AS1411.

Frequently Asked Questions (FAQs)

Q1: My AS1411 monotherapy shows limited efficacy in my cancer cell line. What are the primary strategies to enhance its therapeutic effect?

A1: While AS1411 has a good safety profile, its efficacy as a standalone agent can be limited in some contexts.[1][2][3] The three primary strategies to boost its therapeutic potential are:

  • Combination Therapy: Utilizing AS1411 in conjunction with standard chemotherapeutic agents has shown synergistic effects.[4][5]

  • Nanoparticle-Based Delivery: Conjugating AS1411 to nanoparticles can significantly improve the targeted delivery of other therapeutic agents to cancer cells overexpressing nucleolin.[1][6][7][8]

  • Chemical Modification: Altering the structure of the AS1411 aptamer can enhance its binding affinity, stability, and pharmacokinetic properties.[9][10][11][12]

Q2: What is the primary mechanism of AS1411 uptake in cancer cells, and how can I verify it in my experiments?

A2: AS1411 is primarily internalized into cancer cells via a process called macropinocytosis, a form of fluid-phase endocytosis.[8][13][14][15] Interestingly, AS1411 appears to stimulate its own uptake through a nucleolin-dependent mechanism in cancer cells, but not in most normal cells.[13][14][15]

To verify this in your experiments, you can use inhibitors of specific endocytic pathways. For example, treating cells with amiloride, a known inhibitor of macropinocytosis, should significantly decrease the uptake of fluorescently-labeled AS1411 in sensitive cancer cells.[15] In contrast, inhibitors of other pathways, like dynasore for clathrin-dependent endocytosis, should have a lesser effect in these cells.[15]

Q3: Why am I observing batch-to-batch variability in the performance of my AS1411 experiments?

A3: The G-rich sequence of AS1411 can form various G-quadruplex structures.[1][8] This structural polymorphism can lead to batch-to-batch variability. The conformation of the G-quadruplex is influenced by factors such as the presence of specific cations (like K+), temperature, and the concentration of the aptamer itself. To mitigate this, ensure consistent experimental conditions, including buffer composition and annealing protocols. Some researchers are developing chemically modified versions of AS1411, such as AS1411-N6, which are designed to reduce this structural polymorphism by forcing the aptamer into a more uniform stem-loop structure.[16][17]

Q4: Are there known resistance mechanisms to AS1411 that could explain a lack of response in my model?

A4: While the exact mechanisms of resistance are still under investigation, a lack of response could be linked to several factors:

  • Low Nucleolin Expression: AS1411's primary target is nucleolin, which is often overexpressed on the surface of cancer cells.[1][18] Cell lines with low surface nucleolin levels may be inherently less sensitive.

  • Inefficient Macropinocytosis: Since macropinocytosis is the main entry route, cancer cells with a low basal rate of this process may exhibit reduced AS1411 uptake.[8][13]

  • Alterations in Downstream Signaling: The cytotoxic effects of AS1411 are linked to the modulation of pathways involving Bcl-2, p53, and Akt.[1][16] Alterations in these pathways could confer resistance.

Troubleshooting Guides

Issue 1: Low Cytotoxicity of AS1411 Monotherapy
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal AS1411 concentration Perform a dose-response curve with a wide range of concentrations (e.g., 1-20 µM).Determine the IC50 value for your specific cell line. Note that IC50s are typically in the 1-10 µM range.[5]
Insufficient exposure time Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours).AS1411's effects can be cytostatic before becoming cytotoxic; longer exposure may be required.[5]
Low nucleolin expression on the cell surface Quantify surface nucleolin levels using flow cytometry or cell surface biotinylation followed by Western blot.Confirm that your cell model expresses sufficient target for AS1411 binding and internalization.
Cell line is inherently resistant Consider a combination therapy approach. Test AS1411 in combination with drugs like cytarabine or doxorubicin.[5]Observe a synergistic reduction in cell viability compared to either agent alone.
Issue 2: Poor Efficacy of AS1411-Drug Conjugate or Nanoparticle
Potential Cause Troubleshooting Step Expected Outcome
Inefficient conjugation of AS1411 Verify the conjugation efficiency using gel electrophoresis (for size shift) or spectroscopic methods.Confirm successful attachment of AS1411 to the nanoparticle or drug payload.
Steric hindrance of AS1411 binding Ensure the linker used for conjugation is long enough to allow the AS1411 G-quadruplex to fold and bind to nucleolin.Proper linker design should maintain the aptamer's binding affinity.
Premature drug release Perform drug release studies under physiological and endosomal/lysosomal pH conditions.The delivery system should be stable in circulation but release the drug payload within the target cell.
Inadequate tumor accumulation in vivo Optimize the size, charge, and surface chemistry (e.g., PEGylation) of the nanoparticle to improve circulation time and tumor penetration.Enhanced accumulation of the AS1411-nanoparticle conjugate in the tumor tissue.[19]

Quantitative Data Summary

Table 1: In Vitro Efficacy of AS1411 and Derivatives

Compound/SystemCell LineAssayKey FindingReference
AS1411Various Cancer Cell LinesCytotoxicityIC50 values typically in the 1-10 µM range.[5]
AS1411-N12 (modified aptamer)-Binding Assay63% increase in binding to nucleolin compared to unmodified AS1411.[11]
AS1411-PROTAC (C4)MCF-7 (Breast Cancer)CytotoxicityIC50 of 0.9 µM.[20]
Gemcitabine-modified AS1411-Binding AssaySlightly enhanced binding affinity (KD = 14.37) compared to AS1411 (KD = 16.36).[12][21]

Table 2: Clinical Trial Outcomes for AS1411

Trial PhaseCancer TypeTreatmentKey OutcomeReference
Phase IIMetastatic Renal Cell Carcinoma (mRCC)AS1411 Monotherapy (40 mg/kg/day)2.9% response rate (1 out of 35 patients); this patient had an 84% reduction in tumor burden.[2][3]
Phase IIRelapsed/Refractory Acute Myeloid Leukemia (AML)AS1411 + CytarabineCombination showed superior anti-leukemic activity compared to cytarabine alone.[4][22]
Phase IAdvanced Solid TumorsAS1411 MonotherapyWell-tolerated; 63% of patients achieved stable disease or better.[5]

Experimental Protocols

Protocol 1: Evaluation of Cellular Uptake of Fluorescently-Labeled AS1411 via Flow Cytometry
  • Cell Preparation: Seed cancer cells (e.g., DU145) and a non-malignant control cell line (e.g., Hs27) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-treatment (Optional): To investigate the uptake mechanism, pre-treat cells with endocytosis inhibitors for 30-60 minutes. For example, use 3 mM amiloride to inhibit macropinocytosis.[13] Include a vehicle-only control.

  • Aptamer Incubation: Add fluorophore-labeled AS1411 (e.g., FL-AS1411) to the culture medium at a final concentration of 10 µM.

  • Incubation: Incubate the cells at 37°C for 2-4 hours. For a negative control, incubate a set of cells at 4°C to inhibit active transport.

  • Cell Harvesting: Wash the cells twice with cold PBS to remove unbound aptamer. Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS). Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Interpretation: Compare the mean fluorescence intensity between the cancer and non-malignant cells, and between the treated and untreated (or inhibitor-treated) samples. A significant decrease in fluorescence in amiloride-treated cancer cells would confirm uptake via macropinocytosis.[13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of AS1411, a combination of AS1411 and another chemotherapeutic agent (e.g., cytarabine), and the chemotherapeutic agent alone in culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Incubate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results to determine IC50 values. For combination therapies, use software like CompuSyn to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

AS1411_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell AS1411 AS1411 Aptamer (G-quadruplex) NCL_surface Surface Nucleolin AS1411->NCL_surface Initial Binding Macropinosome Macropinosome AS1411->Macropinosome Fluid-phase uptake NCL_surface->Macropinosome Internalization via Macropinocytosis Cytoplasm Cytoplasm Macropinosome->Cytoplasm Release Rac1 Rac1 Activation Cytoplasm->Rac1 AS1411 triggers Stimulation Stimulation of Macropinocytosis Rac1->Stimulation Stimulation->Macropinosome Positive Feedback Loop (Nucleolin-dependent)

Caption: AS1411 uptake and feedback loop in cancer cells.

Combination_Therapy_Logic AS1411 AS1411 Aptamer NP Nanoparticle Carrier AS1411->NP Conjugation Chemo Chemotherapy (e.g., Doxorubicin) Chemo->NP Encapsulation TargetedNP AS1411-NP-Drug Conjugate NP->TargetedNP CancerCell Cancer Cell (High Nucleolin) TargetedNP->CancerCell Targeted Binding & Uptake NormalCell Normal Cell (Low Nucleolin) TargetedNP->NormalCell Minimal Uptake TumorAccumulation Increased Tumor Accumulation CancerCell->TumorAccumulation ReducedToxicity Reduced Systemic Toxicity NormalCell->ReducedToxicity EnhancedEfficacy Enhanced Therapeutic Efficacy TumorAccumulation->EnhancedEfficacy ReducedToxicity->EnhancedEfficacy

Caption: Logic of AS1411-nanoparticle combination therapy.

AS1411_Signaling_Effects AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin Binds & Inhibits Bcl2_mRNA Bcl-2 mRNA AS1411->Bcl2_mRNA Destabilizes p53_mRNA p53 mRNA AS1411->p53_mRNA Upregulates p53 Akt1 Akt1 AS1411->Akt1 Downregulates Nucleolin->Bcl2_mRNA Stabilizes Nucleolin->p53_mRNA Inhibits Translation Apoptosis Apoptosis Bcl2_mRNA->Apoptosis Inhibits p53_mRNA->Apoptosis Induces Proliferation Cell Proliferation Akt1->Proliferation Promotes

References

Technical Support Center: Navigating the Structural Polymorphism of AS1411

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G-quadruplex-forming oligonucleotide, AS1411. The inherent structural polymorphism of AS1411 presents unique experimental challenges. This resource aims to provide solutions to common issues encountered during synthesis, folding, characterization, and functional analysis of AS1411 and its derivatives.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

1. AS1411 Synthesis and Purification

  • Question: After synthesis and purification, I observe multiple peaks on my HPLC chromatogram. What could be the cause?

    • Answer: Multiple peaks can arise from several factors. Incomplete removal of protecting groups during synthesis can lead to a heterogeneous mixture. Additionally, the formation of different G-quadruplex conformers, even under denaturing HPLC conditions, can sometimes be observed. Aggregation of the oligonucleotide can also result in multiple species. It is crucial to ensure optimal cleavage and deprotection conditions post-synthesis. For purification, a denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC with a denaturing buffer (e.g., containing formamide or urea) can help isolate the full-length product.

  • Question: My purified AS1411 appears to be aggregating. How can I prevent this?

    • Answer: G-rich oligonucleotides like AS1411 have a propensity to aggregate, especially at high concentrations and in the presence of certain cations. To minimize aggregation, it is recommended to work with freshly prepared solutions and avoid repeated freeze-thaw cycles. Sonication or heating the sample before use can sometimes help to break up aggregates. Working at lower concentrations and in low-salt buffers until the folding step can also be beneficial.

2. G-Quadruplex Folding and Annealing

  • Question: My Circular Dichroism (CD) spectrum of AS1411 does not show the characteristic positive peak around 260 nm, suggesting a parallel G-quadruplex. What went wrong?

    • Answer: The absence of a clear parallel G-quadruplex signature in the CD spectrum is a common issue and can be attributed to several factors:

      • Insufficient Cations: The formation of a stable G-quadruplex is highly dependent on the presence of monovalent cations, with potassium (K⁺) being the most effective for inducing a parallel conformation in AS1411.[1][2] Ensure that your annealing buffer contains an adequate concentration of K⁺ (typically 100-150 mM).

      • Improper Annealing: A slow cooling process is critical for the proper folding of AS1411 into its thermodynamically stable G-quadruplex structures. A rapid cool-down can trap the oligonucleotide in various kinetically favored, non-G-quadruplex conformations. A typical annealing protocol involves heating the sample to 95°C for 5-10 minutes, followed by slow cooling to room temperature over several hours.

      • Incorrect pH: The pH of the buffer can influence the hydrogen bonding involved in G-quartet formation. A pH around 7.0-7.4 is generally optimal for AS1411 folding.

  • Question: I see a mixture of positive and negative peaks in my CD spectrum, suggesting a mix of parallel and anti-parallel or hybrid conformations. How can I promote a more homogenous population?

    • Answer: AS1411 is known to be highly polymorphic, and observing a mixture of conformations is not unusual.[1] To favor a more uniform parallel structure, ensure the presence of K⁺ ions in your buffer. While it is challenging to obtain a single conformation with the wild-type AS1411 sequence, using modified versions like AT11, where a single guanine is substituted, can significantly reduce this polymorphism and favor a single major G-quadruplex conformation.[3]

3. Characterization of AS1411 Conformations

  • Question: My native PAGE analysis of folded AS1411 shows a smear or multiple bands instead of a single distinct band. How can I improve the resolution?

    • Answer: The presence of multiple bands or a smear on a native PAGE is a direct visualization of the structural polymorphism of AS1411. Each band can represent a different, stable G-quadruplex conformer. To improve resolution, you can try optimizing the gel conditions, such as the percentage of acrylamide and the running buffer composition. Including the same cation used for folding in the gel and running buffer can help maintain the G-quadruplex structures during electrophoresis. However, it is important to recognize that a completely homogenous population may not be achievable with the standard AS1411 sequence.

  • Question: In my Electrophoretic Mobility Shift Assay (EMSA) with nucleolin, I observe a weak or no shift, even at high protein concentrations. What could be the problem?

    • Answer: A lack of a clear shift in your EMSA could be due to several reasons:

      • Incorrect AS1411 Folding: Ensure that AS1411 is correctly folded into its G-quadruplex structure, as this is crucial for nucleolin binding. Verify the folded state using CD spectroscopy prior to the EMSA.

      • Inactive Protein: Confirm the activity of your nucleolin protein. Use a positive control if available.

      • Suboptimal Binding Conditions: The binding buffer composition is critical. Ensure the buffer contains the appropriate salt concentrations and pH to support both the G-quadruplex structure and the protein's activity.

      • Non-specific Competitor: The choice and concentration of a non-specific competitor DNA (e.g., poly(dI-dC)) may need to be optimized to prevent non-specific binding of nucleolin to the labeled AS1411.

Frequently Asked Questions (FAQs)

  • Q1: What is structural polymorphism in the context of AS1411?

    • A1: Structural polymorphism refers to the ability of the single-stranded AS1411 oligonucleotide to fold into multiple, distinct three-dimensional G-quadruplex structures.[1] These different conformations can coexist in solution and may have different biological activities.

  • Q2: What are the key factors that influence the structure of AS1411?

    • A2: The primary factors influencing AS1411's structure are the type and concentration of cations present in the solution (with K⁺ favoring parallel structures), the annealing conditions (slow cooling is crucial), temperature, and the pH of the buffer.[1][2]

  • Q3: How can I confirm that my AS1411 has formed a G-quadruplex structure?

    • A3: Circular Dichroism (CD) spectroscopy is a widely used technique to confirm G-quadruplex formation. A parallel G-quadruplex structure, typical for AS1411 in the presence of potassium, will show a positive peak around 260 nm and a negative peak around 240 nm.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information.

  • Q4: Are there any derivatives of AS1411 that are less polymorphic?

    • A4: Yes, researchers have developed several derivatives to reduce the structural polymorphism of AS1411. A well-known example is AT11, which has a single guanine-to-thymine substitution and predominantly forms a single G-quadruplex conformation while retaining anti-proliferative activity.[3] Another example is AS1411-N6, which has additional nucleotides at the 5' end to force a stem-loop structure, thereby reducing polymorphism.[1]

  • Q5: What is the primary cellular target of AS1411?

    • A5: The primary cellular target of AS1411 is nucleolin, a protein that is overexpressed on the surface of many cancer cells compared to normal cells.[5] The G-quadruplex structure of AS1411 is essential for this binding.

Quantitative Data Summary

Table 1: Melting Temperatures (Tm) of AS1411 and a Derivative under Different Conditions

OligonucleotideCation ConditionTm (°C)Reference
AS1411100 mM KCl~62[6]
AS1411-GK⁺ buffer> 93[6]
AS1411-GTK⁺ bufferLower than AS1411-G[6]

Table 2: Binding Affinity of AS1411 and Derivatives to Nucleolin

AptamerMethodKd (nM)Reference
AS1411Not Specified86[6]
AS1411-GT-T8Not Specified12[6]
AS1411-GT-5'trNot Specified2800[6]

Experimental Protocols

1. Protocol for Folding AS1411 into a G-Quadruplex Structure

  • Preparation: Resuspend the lyophilized AS1411 oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a stock concentration of 100 µM.

  • Annealing Mixture: In a PCR tube, prepare the final annealing solution by diluting the AS1411 stock to the desired final concentration (e.g., 10 µM) in an annealing buffer containing 100-150 mM KCl.

  • Heating: Place the tube in a thermocycler and heat the solution to 95°C for 10 minutes to denature any pre-existing secondary structures.

  • Slow Cooling: Program the thermocycler to slowly cool the sample to room temperature (e.g., 20-25°C) over a period of 2-4 hours. A cooling rate of approximately 0.5-1°C per minute is recommended.

  • Storage: The folded AS1411 can be stored at 4°C for immediate use or at -20°C for long-term storage. Avoid multiple freeze-thaw cycles.

2. Protocol for Circular Dichroism (CD) Spectroscopy of AS1411

  • Sample Preparation: Prepare the folded AS1411 sample at a concentration of 5-10 µM in a buffer containing at least 100 mM KCl. Prepare a blank solution containing the same buffer without the oligonucleotide.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the CD spectropolarimeter to scan from 320 nm to 220 nm. Typical parameters include a scanning speed of 100 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm.

  • Blank Measurement: Record the spectrum of the buffer blank and subtract it from the sample spectra.

  • Sample Measurement: Record the CD spectrum of the folded AS1411 sample. An average of 3-5 scans is recommended to improve the signal-to-noise ratio.

  • Data Analysis: A parallel G-quadruplex structure will exhibit a characteristic positive peak at approximately 260 nm and a negative peak around 240 nm.

3. Protocol for Electrophoretic Mobility Shift Assay (EMSA) for AS1411-Nucleolin Binding

  • Probe Labeling: Label the 5' end of the AS1411 oligonucleotide with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag according to the manufacturer's protocol. Purify the labeled probe.

  • Folding of Labeled AS1411: Fold the labeled AS1411 using the protocol described above.

  • Binding Reaction: In a microcentrifuge tube, set up the binding reactions on ice. A typical reaction includes:

    • Binding buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM MgCl₂, 5% glycerol, 1 mM DTT)

    • Non-specific competitor DNA (e.g., 1 µg poly(dI-dC))

    • Purified nucleolin protein (titrate concentrations)

    • Labeled, folded AS1411 probe (constant, low nanomolar concentration)

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel (e.g., 6-8%). The running buffer should contain KCl to maintain the G-quadruplex structure. Run the gel at a constant voltage at 4°C.

  • Detection: Detect the labeled probe using the appropriate method (autoradiography for ³²P, chemiluminescence or fluorescence imaging for non-radioactive labels). A "shifted" band, migrating slower than the free probe, indicates the formation of the AS1411-nucleolin complex.

Signaling Pathways and Experimental Workflows

AS1411-Nucleolin Interaction and Downstream Effects

AS1411 binding to cell surface nucleolin triggers its internalization.[7] Intracellularly, AS1411 can interfere with the various functions of nucleolin, leading to multiple downstream effects that contribute to its anti-cancer activity. One of the key pathways affected is the regulation of apoptosis. AS1411 has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the tumor suppressor p53.[8] Furthermore, AS1411 can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

AS1411_Signaling_Pathway AS1411 AS1411 Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Internalization Internalization Nucleolin->Internalization Intracellular_AS1411 Intracellular AS1411 Internalization->Intracellular_AS1411 Nucleolin_Function Nucleolin Function Intracellular_AS1411->Nucleolin_Function Inhibits Bcl2 Bcl-2 Nucleolin_Function->Bcl2 Down-regulates p53 p53 Nucleolin_Function->p53 Up-regulates PI3K_Akt PI3K/Akt Pathway Nucleolin_Function->PI3K_Akt Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p53->Apoptosis Promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes

Caption: Signaling cascade initiated by AS1411 binding to nucleolin.

Experimental Workflow for Characterizing AS1411

A typical workflow for the preparation and characterization of AS1411 involves synthesis and purification, followed by proper folding into its G-quadruplex conformation. The folded structure is then validated using biophysical techniques before being used in functional assays.

AS1411_Experimental_Workflow Synthesis Oligonucleotide Synthesis Purification HPLC/PAGE Purification Synthesis->Purification Folding Annealing in K+ Buffer Purification->Folding EMSA EMSA Folding->EMSA Cell_Assays Cell-based Functional Assays Folding->Cell_Assays Validation Structural Validation Folding->Validation CD CD Spectroscopy NMR NMR Spectroscopy Validation->CD Validation->NMR

Caption: A standard experimental workflow for AS1411 studies.

References

AS1411 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the aptamer AS1411. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS1411's anti-cancer activity?

AS1411 is a G-rich oligonucleotide that forms a G-quadruplex structure. Its primary target is nucleolin (NCL), a protein that is overexpressed on the surface of many cancer cells compared to normal cells.[1][2][3] Upon binding to cell surface nucleolin, the AS1411-nucleolin complex is internalized.[4][5] This interaction disrupts several of nucleolin's functions, leading to anti-proliferative effects. These include the inhibition of DNA replication, induction of cell cycle arrest, and destabilization of anti-apoptotic proteins like Bcl-2.[3][6][7]

Q2: Why do I observe variable anti-proliferative effects of AS1411 across different cancer cell lines?

The sensitivity of cancer cells to AS1411 can vary significantly. A primary factor influencing this variability is the expression level of cell surface nucleolin.[1] Higher levels of surface nucleolin are generally correlated with increased AS1411 uptake and greater anti-proliferative activity. Additionally, the intrinsic G-quadruplex structure of AS1411 is polymorphic, meaning it can adopt multiple conformations. This structural heterogeneity may contribute to variability in its biological activity.[2][8]

Q3: What are the known limitations of AS1411 observed in clinical trials?

Clinical trials of AS1411 have highlighted several limitations. A key challenge is its suboptimal pharmacology, characterized by rapid clearance from the body.[9] This necessitates continuous infusion to maintain therapeutic concentrations. Furthermore, clinical trials in unselected patient populations with metastatic renal cell carcinoma (RCC) and acute myeloid leukemia (AML) have shown low overall response rates.[9][10][11] However, some patients have exhibited dramatic and durable responses, suggesting that with proper patient selection, AS1411 could be more effective.[10][11] The development of predictive biomarkers to identify these responsive patients is a critical area of ongoing research.[10]

Q4: Are there known off-target effects of AS1411?

While AS1411 shows preferential binding to nucleolin on cancer cells, the potential for off-target interactions exists. However, extensive off-target effects have not been a major concern in clinical trials, where AS1411 has generally been well-tolerated with mild to moderate side effects.[5][12] The majority of research has focused on its on-target effects mediated through nucleolin.

Q5: How can the stability and delivery of AS1411 be improved in experimental settings?

The unmodified phosphodiester backbone of AS1411 can be susceptible to nuclease degradation. However, its G-quadruplex structure confers a degree of nuclease resistance.[8][13] To enhance stability and delivery, researchers have explored conjugating AS1411 to nanoparticles, such as gold nanoparticles or liposomes.[9][14][15] These strategies can protect the aptamer from degradation, improve its pharmacokinetic profile, and enhance its delivery to tumor cells.[9][15]

Troubleshooting Guides

Problem 1: Low or inconsistent anti-proliferative activity in cell-based assays.

  • Possible Cause 1: Low cell surface nucleolin expression.

    • Troubleshooting Step: Confirm the expression of cell surface nucleolin on your target cell line using flow cytometry or western blotting of membrane protein fractions. If expression is low, consider using a cell line known to have high surface nucleolin levels as a positive control. Overexpression of nucleolin in your target cells could also be a strategy to investigate sensitivity.[1]

  • Possible Cause 2: Suboptimal AS1411 folding.

    • Troubleshooting Step: Ensure proper folding of AS1411 into its G-quadruplex structure. This is typically achieved by heating the aptamer solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature in a buffer containing potassium ions (e.g., PBS).

  • Possible Cause 3: AS1411 degradation.

    • Troubleshooting Step: If using serum-containing media for long-term assays, consider the potential for nuclease degradation. Minimize the incubation time or use serum-free media for the initial treatment period if possible. For in vivo studies, nanoparticle conjugation can improve stability.[9][15]

  • Possible Cause 4: Incorrect assay endpoint.

    • Troubleshooting Step: The anti-proliferative effects of AS1411 may be more cytostatic than cytotoxic initially, with apoptosis occurring at later time points (e.g., 72-96 hours).[7] Ensure your assay duration is sufficient to observe the desired effect.

Problem 2: Difficulty in detecting AS1411 uptake by cells.

  • Possible Cause 1: Inefficient labeling of AS1411.

    • Troubleshooting Step: If using a fluorescently labeled AS1411, ensure the labeling efficiency is high and that the fluorophore does not interfere with the aptamer's folding or binding affinity.

  • Possible Cause 2: Low uptake in the chosen cell line.

    • Troubleshooting Step: As with anti-proliferative activity, uptake is dependent on cell surface nucleolin expression. Use a positive control cell line with known high uptake.

  • Possible Cause 3: Inappropriate detection method.

    • Troubleshooting Step: Flow cytometry is a sensitive method for quantifying cellular uptake of fluorescently labeled AS1411. Confocal microscopy can be used for qualitative visualization of subcellular localization.

Problem 3: Inconsistent results in animal models.

  • Possible Cause 1: Rapid clearance of AS1411.

    • Troubleshooting Step: Due to its small size, AS1411 is rapidly cleared from circulation.[9] Consider a continuous infusion delivery method or conjugation to nanoparticles to improve its pharmacokinetic profile.

  • Possible Cause 2: Poor tumor targeting.

    • Troubleshooting Step: Confirm high nucleolin expression in your tumor model. The tumor microenvironment can also influence aptamer delivery.

  • Possible Cause 3: Variability in G-quadruplex formation in vivo.

    • Troubleshooting Step: While difficult to control directly in vivo, ensuring proper folding before administration is crucial. The inherent polymorphism of AS1411 may contribute to variability.[2][8]

Quantitative Data from Clinical Trials

Clinical Trial PhaseCancer TypeTreatment RegimenNumber of PatientsResponse RateKey Findings
Phase II Metastatic Renal Cell Carcinoma (mRCC)AS1411 (40 mg/kg/day) continuous IV infusion on days 1-4 of a 28-day cycle352.9% (1 patient with a dramatic and durable response)Minimal activity in unselected patients, but rare, significant responses were observed with low toxicity.[10][11]
Phase II Relapsed/Refractory Acute Myeloid Leukemia (AML)AS1411 (10 or 40 mg/kg/day) + high-dose cytarabine7116-21% (in combination arms) vs. 0-5% (cytarabine alone)The combination of AS1411 with cytarabine showed a higher response rate than cytarabine alone and was well-tolerated.[4][6][16][17]

Experimental Protocols

Cell Viability (MTT/MTS) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • AS1411 Preparation: Prepare a stock solution of AS1411 in a suitable buffer (e.g., sterile PBS). Fold the aptamer by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. Prepare serial dilutions of AS1411 in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the AS1411 dilutions. Include a vehicle control (medium with buffer).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

AS1411 Cellular Uptake Assay (Flow Cytometry)
  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Fluorescent AS1411 Preparation: Use a fluorescently labeled AS1411 (e.g., with FITC or a similar fluorophore). Prepare the desired concentration in cell culture medium.

  • Treatment: Treat the cells with the fluorescently labeled AS1411 and incubate for the desired time (e.g., 2-4 hours) at 37°C. Include an unstained control and a control with a non-binding fluorescent oligonucleotide.

  • Cell Harvesting: Wash the cells with ice-cold PBS to remove unbound aptamer. Detach the cells using trypsin-EDTA.

  • Staining (Optional): To exclude dead cells, you can stain with a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Visualizations

AS1411_Mechanism_of_Action AS1411 AS1411 (G-quadruplex) Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binding Internalization Internalization Nucleolin->Internalization Cytoplasmic_NCL Interaction with Cytoplasmic Nucleolin Internalization->Cytoplasmic_NCL Bcl2_destab Bcl-2 mRNA Destabilization Cytoplasmic_NCL->Bcl2_destab DNA_rep_inhib Inhibition of DNA Replication Cytoplasmic_NCL->DNA_rep_inhib Cell_cycle_arrest Cell Cycle Arrest Cytoplasmic_NCL->Cell_cycle_arrest Apoptosis Apoptosis Bcl2_destab->Apoptosis DNA_rep_inhib->Apoptosis Cell_cycle_arrest->Apoptosis

Caption: AS1411 Mechanism of Action.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_as1411 Prepare & Fold AS1411 seed_cells->prepare_as1411 treat_cells Treat Cells with AS1411 prepare_as1411->treat_cells incubate Incubate (72-96h) treat_cells->incubate add_mtt Add MTT/MTS Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt read_plate Read Absorbance incubate_mtt->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Cell Viability Assay Workflow.

Troubleshooting_Low_Activity problem Low/Inconsistent Anti-proliferative Activity cause1 Low Surface Nucleolin? problem->cause1 cause2 Improper Folding? problem->cause2 cause3 Degradation? problem->cause3 cause4 Incorrect Endpoint? problem->cause4 solution1 Verify Expression (Flow/WB) cause1->solution1 solution2 Heat & Cool in K+ Buffer cause2->solution2 solution3 Serum-free Media or Nanoparticle Conjugation cause3->solution3 solution4 Extend Assay Duration (72-96h) cause4->solution4

Caption: Troubleshooting Low AS1411 Activity.

References

Validation & Comparative

A Comparative Guide to AS1411 and Other In Vitro Nucleolin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the nucleolin-targeting aptamer AS1411 with other emerging nucleolin inhibitors. Nucleolin is a promising therapeutic target in oncology due to its overexpression on the surface of cancer cells, where it is implicated in proliferation, survival, and angiogenesis. This document summarizes key performance data, outlines experimental methodologies, and visualizes the signaling pathways involved to aid in the evaluation of these compounds for further research and development.

Executive Summary

AS1411 is a G-quadruplex DNA aptamer that binds to nucleolin, leading to anti-proliferative effects in a wide range of cancer cells.[1][2] This guide compares AS1411 with other classes of nucleolin inhibitors, including the pseudopeptide N6L and an AS1411-based Proteolysis Targeting Chimera (PROTAC), ZL216. While direct comparative studies are limited, this guide consolidates available in vitro data to provide a comprehensive overview of their mechanisms and efficacy.

Comparative In Vitro Efficacy of Nucleolin Inhibitors

The following tables summarize the available quantitative data for AS1411 and other nucleolin inhibitors across various in vitro assays. It is important to note that the data for different inhibitors are often from separate studies, which may have variations in experimental conditions.

Table 1: Comparison of Binding Affinity and Cytotoxicity

InhibitorTargetCell LineAssayMetricValueReference
AS1411 NucleolinMCF-7 (Breast)Binding AffinityKd13.93 ± 3.6 nM
BT474 (Breast)Binding AffinityKd30.76 ± 7 nM
U87MG (Glioblastoma)CytotoxicityIC50~5 µM (at 48h)[3]
PANC-1 (Pancreatic)CytotoxicityIC50Not explicitly stated, but inhibition observed[4]
ZL216 (AS1411-PROTAC) NucleolinMCF-7 (Breast)Binding AffinityKd11.92 ± 3.7 nM
BT474 (Breast)Binding AffinityKd15.27 ± 2.8 nM
C4 (AS1411-PROTAC) NucleolinMCF-7 (Breast)CytotoxicityIC500.9 µM[3]
N6L NucleolinPANC-1, Mia-PaCa-2, BxPC3 (Pancreatic)CytotoxicityIC50Not explicitly stated, but synergistic effects with chemotherapy observed[5]

Disclaimer: The IC50 values for AS1411 and other inhibitors presented here are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols, assay conditions, and cell line passages.

Mechanism of Action and Signaling Pathways

Nucleolin inhibitors exert their anti-cancer effects through various mechanisms, primarily by disrupting the multiple functions of nucleolin in cancer cells.

AS1411 Signaling Pathway

AS1411 binds to cell surface nucleolin and is internalized into the cytoplasm.[1] This interaction disrupts nucleolin's function, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of tumor suppressors like p53.[6] AS1411 has also been shown to interfere with the Akt1 and Rac1 signaling pathways, which are crucial for cell survival, migration, and invasion.[6][7]

AS1411_Pathway AS1411 AS1411 Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Cytoplasmic_Nucleolin Cytoplasmic Nucleolin AS1411->Cytoplasmic_Nucleolin Inhibits Akt1 Akt1 AS1411->Akt1 Inhibits Rac1 Rac1 AS1411->Rac1 Inhibits Internalization Internalization Nucleolin->Internalization Internalization->Cytoplasmic_Nucleolin Bcl2_mRNA Bcl-2 mRNA Cytoplasmic_Nucleolin->Bcl2_mRNA Stabilizes p53_mRNA p53 mRNA Cytoplasmic_Nucleolin->p53_mRNA Represses Cytoplasmic_Nucleolin->Akt1 Regulates Cytoplasmic_Nucleolin->Rac1 Regulates Bcl2_Protein Bcl-2 Protein Bcl2_mRNA->Bcl2_Protein p53_Protein p53 Protein p53_mRNA->p53_Protein Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibits p53_Protein->Apoptosis Induces Migration_Invasion Cell Migration & Invasion Akt1->Migration_Invasion Promotes Rac1->Migration_Invasion Promotes

AS1411 Mechanism of Action

N6L Signaling Pathway

The pseudopeptide N6L also targets cell surface nucleolin but appears to have a distinct downstream signaling impact compared to AS1411. N6L has been shown to inhibit the Wnt/β-catenin pathway, which is hyperactivated in many cancers and plays a critical role in cell proliferation and survival.[8][9] Additionally, N6L can suppress the SRC, FAK, AKT, and ERK signaling pathways, which are central to cell adhesion, migration, and angiogenesis.[10]

N6L_Pathway N6L N6L Nucleolin Cell Surface Nucleolin N6L->Nucleolin Binds Wnt_Pathway Wnt/β-catenin Pathway N6L->Wnt_Pathway Inhibits SRC_FAK SRC/FAK Pathway N6L->SRC_FAK Inhibits AKT_ERK AKT/ERK Pathway N6L->AKT_ERK Inhibits Nucleolin->Wnt_Pathway Activates Nucleolin->SRC_FAK Activates Nucleolin->AKT_ERK Activates Proliferation Cell Proliferation Wnt_Pathway->Proliferation Adhesion_Migration Cell Adhesion & Migration SRC_FAK->Adhesion_Migration Angiogenesis Angiogenesis SRC_FAK->Angiogenesis AKT_ERK->Proliferation AKT_ERK->Adhesion_Migration AKT_ERK->Angiogenesis MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with nucleolin inhibitors (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 add_solubilizer Add solubilization solution (for MTT) incubate3->add_solubilizer read Measure absorbance (570 nm for MTT, 490 nm for MTS) incubate3->read For MTS add_solubilizer->read analyze Calculate IC50 values read->analyze Wound_Healing_Workflow start Grow cells to confluent monolayer in a 6-well plate scratch Create a 'scratch' with a sterile pipette tip start->scratch wash Wash with PBS to remove debris scratch->wash add_media Add serum-free media with/without nucleolin inhibitor wash->add_media image_t0 Image the scratch at time 0 add_media->image_t0 incubate Incubate (e.g., 24h) image_t0->incubate image_t24 Image the scratch at a later time point incubate->image_t24 analyze Measure the change in wound area to quantify migration image_t24->analyze Transwell_Assay_Workflow start Coat transwell insert with Matrigel/ECM add_chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber start->add_chemoattractant seed_cells Seed cells in serum-free media with/without inhibitor in the upper chamber add_chemoattractant->seed_cells incubate Incubate (e.g., 24-48h) seed_cells->incubate remove_noninvading Remove non-invading cells from the top of the membrane incubate->remove_noninvading fix_stain Fix and stain invading cells on the bottom of the membrane remove_noninvading->fix_stain image_quantify Image and count the number of invaded cells fix_stain->image_quantify

References

A Comparative Guide to the Efficacy of AS1411 and Its Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of the nucleolin-targeting aptamer, AS1411, and its derivatives. The information presented herein is based on available preclinical and in silico data, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction to AS1411 and its Derivatives

AS1411 is a guanine-rich oligonucleotide that forms a G-quadruplex structure, enabling it to bind with high affinity to nucleolin, a protein overexpressed on the surface of cancer cells.[1][2] This interaction triggers cellular uptake and initiates anti-proliferative and pro-apoptotic signaling pathways, making AS1411 a promising candidate for targeted cancer therapy.[3] To enhance its therapeutic potential, several derivatives have been developed, including those with modified structures for improved stability and binding, as well as conjugates with nanoparticles and cytotoxic drugs for enhanced delivery and potency.

Comparative Efficacy: AS1411 vs. Its Derivatives

The following tables summarize the available quantitative data comparing the efficacy of AS1411 with its derivatives. It is important to note that much of the existing data for derivatives involves their conjugation with nanoparticles or drugs, which significantly influences their therapeutic effect.

Table 1: In Vitro Cytotoxicity
Aptamer/DerivativeCell LineAssayIC50 / EffectCitation
AS1411 MCF-7 (Breast Cancer)MTT Assay~10 µM (Growth Inhibition)[4]
MDA-MB-231 (Breast Cancer)MTT AssayGrowth Inhibition at 5 µM[4]
U87, U251 (Glioblastoma)-Inhibition of proliferation[5]
HeLa (Cervical Cancer)MTS AssayDose-dependent reduction in viability[6]
AT11 -In Silico Molecular DockingSlightly stronger complex formation with nucleolin than AS1411[7][8]
AS1411-PROTAC (C4) MCF-7 (Breast Cancer)CCK-8 AssayIC50: 0.9 µM
AS1411-Chalcone Conjugate MCF-7 (Breast Cancer)-IC50: 74.4 µg/mL (compared to 96.6 µg/mL for free chalcone)
Dox-Apt-Nanosphere (AS1411 conjugate) U87 (Glioblastoma)CCK-8 AssayIC50: 2.05 µM (compared to 2.38 µM for free Doxorubicin)[5]
U251 (Glioblastoma)CCK-8 AssayIC50: 2.10 µM (compared to 2.39 µM for free Doxorubicin)[5]
Apt-NC (AS1411-DNA Nanocage) HeLa (Cervical Cancer)MTS Assay>200-fold increase in cytotoxicity compared to free AS1411[6][9]
Table 2: In Vivo Anti-Tumor Efficacy
Aptamer/DerivativeCancer ModelDosageKey FindingsCitation
AS1411 Glioma XenograftSingle dose near tumor area, every 5 days for 20 daysStrong reduction in tumor volume and increased survival time[1]
AS1411-GNS (Gold Nanospheres) MDA-MB-231 Breast Cancer Xenograft22 µg oligonucleotide/day for 12 daysComplete inhibition of tumor growth; significantly more effective than AS1411 alone[10][11]
AS1411–PGG–PTX (Paclitaxel Conjugate) U87MG Glioblastoma Xenograft-Increased drug accumulation and penetration into GBM tissues; increased median survival[1]

Mechanism of Action and Signaling Pathways

AS1411 and its derivatives primarily exert their anti-cancer effects by targeting nucleolin, which leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

AS1411 Signaling Pathway

AS1411 binding to cell surface nucleolin leads to its internalization, primarily through macropinocytosis. Once inside the cell, it can interfere with nucleolin's functions, leading to:

  • Inhibition of NF-κB signaling: This pathway is crucial for cancer cell survival and inflammation.

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein, and its downregulation promotes programmed cell death.[4]

  • Upregulation of p53: p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis.[3]

  • Modulation of the PI3K/Akt/mTOR pathway: This pathway is a central regulator of cell growth and proliferation.

AS1411_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin Binds Internalization Internalization Nucleolin->Internalization Macropinocytosis NF_kB NF-κB Signaling Internalization->NF_kB Inhibits Bcl_2 Bcl-2 Internalization->Bcl_2 Downregulates p53 p53 Internalization->p53 Upregulates Akt Akt Signaling Internalization->Akt Inhibits Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits p53->Apoptosis Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Promotes

AS1411 Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of AS1411 and its derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, DU-145)

  • Complete culture medium

  • AS1411 or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of AS1411 or its derivatives and incubate for the desired period (e.g., 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with AS1411/derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by AS1411 and its derivatives.

Materials:

  • Cancer cell line of interest

  • AS1411 or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with AS1411 or its derivatives for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This technique is used to measure the protein expression levels of key signaling molecules affected by AS1411 and its derivatives.

Materials:

  • Cancer cell line of interest

  • AS1411 or its derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-p53, anti-Akt, anti-nucleolin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer membranes

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat cells with AS1411 or its derivatives.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available data suggest that derivatives of AS1411, particularly when conjugated with nanoparticles, can offer significantly enhanced anti-cancer efficacy compared to the parent aptamer. These modifications can lead to improved cellular uptake, increased cytotoxicity, and superior in vivo tumor inhibition. While direct comparative studies of the aptamers alone are limited, the existing evidence strongly supports the continued development of AS1411 derivatives as a promising strategy for targeted cancer therapy. Further head-to-head comparisons of different derivatives in standardized preclinical models are warranted to identify the most potent candidates for clinical translation.

References

AS1411: A Comparative Guide to its Anti-Cancer Activity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer aptamer AS1411 with alternative therapeutic agents in various animal models. The data presented is compiled from multiple studies to offer an objective overview of its pre-clinical efficacy.

Executive Summary

AS1411 is a DNA aptamer that targets nucleolin, a protein overexpressed on the surface of many cancer cells.[1][2] This targeting mechanism is designed to provide a selective anti-cancer effect with potentially fewer side effects than conventional chemotherapy.[2] This guide summarizes the available quantitative data from in vivo studies, details the experimental protocols used, and visualizes the key signaling pathways involved. While direct head-to-head comparative studies are limited, this guide collates data from various sources to facilitate an informed assessment of AS1411's potential.

Mechanism of Action: The Role of Nucleolin

AS1411 exerts its anti-cancer effects primarily by binding to nucleolin on the cell surface, which is more abundant on cancer cells compared to normal cells.[3] This interaction leads to the internalization of the aptamer and subsequent disruption of several cellular processes critical for cancer cell survival and proliferation. Key downstream effects include the inhibition of DNA replication, induction of apoptosis, and modulation of signaling pathways such as PI3K/Akt.[4]

Signaling Pathway of AS1411

The binding of AS1411 to nucleolin initiates a cascade of intracellular events that collectively contribute to its anti-cancer activity. The following diagram illustrates the key signaling pathways affected by AS1411.

AS1411 Signaling Pathway AS1411 AS1411 Nucleolin Nucleolin (cell surface) AS1411->Nucleolin binds Internalization Internalization Nucleolin->Internalization PI3K PI3K Internalization->PI3K inhibits Bcl2 Bcl-2 (downregulation) Internalization->Bcl2 destabilizes mRNA DNA_Replication DNA Replication Inhibition Internalization->DNA_Replication Akt Akt PI3K->Akt activates Akt->Bcl2 normally inhibits apoptosis by stabilizing Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis DNA_Replication->Apoptosis

Caption: AS1411 binds to cell surface nucleolin, leading to its internalization and subsequent inhibition of the PI3K/Akt pathway and DNA replication, ultimately inducing apoptosis.

Comparative Efficacy in Animal Models

The following tables provide a summary of the anti-cancer activity of AS1411 in various xenograft models compared to alternative treatments. It is important to note that the data for AS1411 and the comparators are often from different studies and, therefore, the experimental conditions may not be identical.

Table 1: Breast Cancer (MCF-7 Xenograft Model)
TreatmentAnimal ModelDosing RegimenKey FindingsReference
AS1411 Nude mice5 µmol/L (in vitro)Inhibited the growth of MCF-7 cells.[5]
Doxorubicin NOD-SCID mice5 mg/kg, i.v.Significant tumor growth inhibition.[6]
Caveolin-1 (gene therapy) Nude miceN/A (stable transfection)Significant growth inhibition of breast tumors.[7]
Table 2: Lung Cancer (A549 Xenograft Model)
TreatmentAnimal ModelDosing RegimenKey FindingsReference
AS1411 N/AN/AData for in vivo efficacy in A549 xenografts not specified in the provided results.
Paclitaxel Nude mice12 and 24 mg/kg/day, i.v. for 5 daysStatistically significant tumor growth inhibition.[8]
Paclitaxel-octreotide conjugate Nude mice150 nM/kg and 300 nM/kgSignificant tumor growth inhibition; less toxic than paclitaxel alone.[9]
Myricanol Nude miceNot specifiedSuppresses tumor growth.[10]
OTS167 NOD-scid mice2, 12, or 25 mg/kg, i.v. twice weekly for 3 weeksDose-dependent tumor growth inhibition.[11]
Table 3: Renal Cell Carcinoma
TreatmentAnimal ModelDosing RegimenKey FindingsReference
AS1411 Human Patients (Phase II)40 mg/kg/day, i.v. infusion (days 1-4 of a 28-day cycle)Minimal activity in unselected patients, but rare, dramatic, and durable responses observed.[12]
Sunitinib Xenograft miceNot specifiedResulted in stability of tumor volume for 3 weeks.[13]
Sunitinib CAM xenograft0.62 mg/kgReduced tumor volume in responder xenografts.[14]
Sunitinib BALB/c mice (Renca model)Orally, once dailyInhibits Renca tumor growth.[15]
Table 4: Acute Myeloid Leukemia (AML) (MV4-11 Xenograft Model)
TreatmentAnimal ModelDosing RegimenKey FindingsReference
AS1411 + Cytarabine MouseNot specifiedSynergistic reduction in tumor growth compared to either agent alone.[16]
Cytarabine + Sorafenib NSG mice (U937 model)Sorafenib: 60 mg/kg twice daily; Cytarabine: 6.25 mg/kg once dailySignificantly prolonged median survival compared to controls.[17]
LT-171-861 Xenograft miceNot specifiedSignificant inhibition of tumor growth.[18]
DDA + Cytarabine NOD/SCID miceDDA: 20 mg/kg/day, i.p. for 20 days; Cytarabine: 10 mg/kg/day, i.p. for 5 daysDrastically improved efficacy of Cytarabine.[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key in vivo studies cited in this guide.

General Xenograft Tumor Model Workflow

The following diagram illustrates a typical workflow for establishing and evaluating the efficacy of a therapeutic agent in a xenograft mouse model.

Xenograft Model Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Implantation Subcutaneous Injection of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., i.v., i.p.) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Weight, Histology) Data_Collection->Endpoint

Caption: A generalized workflow for in vivo anti-cancer drug testing using a xenograft mouse model.

Protocol for Paclitaxel Efficacy in A549 Xenografts[8]
  • Animal Model: Nude mice.

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Tumor Implantation: Subcutaneous injection of A549 cells.

  • Treatment Groups:

    • Saline control.

    • Paclitaxel (12 mg/kg/day).

    • Paclitaxel (24 mg/kg/day).

  • Administration: Intravenous (i.v.) injections for 5 consecutive days.

  • Efficacy Endpoint: Tumor growth inhibition was measured and compared to the saline control group.

Protocol for Doxorubicin Efficacy in MCF-7 Xenografts[6]
  • Animal Model: NOD-SCID mice.

  • Cell Line: MCF-7 human breast cancer cells.

  • Tumor Implantation: Not specified, but typically subcutaneous or in the mammary fat pad for this model.

  • Treatment Groups:

    • Untreated control.

    • Doxorubicin (5 mg/kg).

  • Administration: Intravenous (i.v.) injection.

  • Efficacy Endpoints: Tumor growth inhibition and survival of the mice were monitored.

Protocol for AS1411 and Cytarabine Synergy in MV4-11 Xenografts[16]
  • Animal Model: Mouse (specific strain not detailed in the abstract).

  • Cell Line: MV4-11 acute myeloid leukemia cells.

  • Tumor Implantation: Not specified, but likely subcutaneous or intravenous for AML models.

  • Treatment Groups:

    • AS1411 alone.

    • Cytarabine alone.

    • AS1411 and Cytarabine in combination.

  • Administration: AS1411 was administered via an implanted mini-pump to ensure continuous exposure. The administration route for cytarabine was not specified.

  • Efficacy Endpoint: Reduction in tumor growth was compared between the treatment groups.

Conclusion

The available preclinical data suggests that AS1411 has anti-cancer activity across a range of tumor types in animal models. Its unique mechanism of targeting nucleolin offers a potential advantage in terms of selectivity for cancer cells. While direct comparative efficacy against standard-of-care chemotherapies is not extensively documented in single studies, the collated data in this guide provides a basis for assessing its potential. In some instances, such as in combination with cytarabine for AML, AS1411 has demonstrated synergistic effects.[16] Further research, including well-designed comparative in vivo studies and continued clinical trials, is necessary to fully elucidate the therapeutic potential of AS1411 in oncology.

References

AS1411 Aptamer: A Comparative Analysis of Uptake in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The AS1411 aptamer, a guanine-rich oligonucleotide, has garnered significant attention in oncology for its preferential binding and uptake by cancer cells, setting it apart from normal, healthy cells. This distinction is primarily attributed to the differential expression and localization of its target protein, nucleolin.[1][2][3] This guide provides an objective comparison of AS1411 uptake, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Uptake Analysis

The uptake of AS1411 varies significantly between cancerous and non-malignant cell lines. While initial uptake rates can be counterintuitive, the sustained accumulation of AS1411 is notably higher in cancer cells due to a unique uptake mechanism.[4]

A study comparing the uptake of fluorophore-labeled AS1411 (FL-AS1411) in various cell lines after a 2-hour incubation period revealed the following quantitative data:

Cell LineCell TypeMean Fluorescent Intensity (MFI)Citation
DU145Prostate Cancer10.8[4]
HeLaCervical Cancer10.7[4]
MDA-MB-231Breast Cancer11.9[4]
Hs27Non-malignant Skin Fibroblasts35.2[4]

Table 1: Comparative uptake of FL-AS1411 in cancer and non-malignant cells after 2 hours. MFI was determined by flow cytometry.

Interestingly, at this early time point, the non-malignant Hs27 cells show a higher mean fluorescence intensity than the cancer cell lines.[4] However, further investigation has revealed that AS1411 treatment stimulates its own uptake in cancer cells over longer periods, a phenomenon not observed in normal cells.[4][5] This leads to a greater overall accumulation in cancerous cells. For instance, confocal microscopy has shown a much greater accumulation of AS1411 in the cytoplasm of MCF-7 breast cancer cells compared to normal MCF-10A mammary epithelial cells.[6]

Differential Uptake Mechanisms

The preferential accumulation of AS1411 in cancer cells is not merely a function of binding to its target, nucleolin, but is rooted in distinct endocytic pathways employed by cancerous and normal cells.

In Cancer Cells: The primary mechanism of AS1411 internalization is macropinocytosis.[4][5] Critically, AS1411 treatment hyperstimulates this process in a nucleolin-dependent manner, leading to a positive feedback loop that enhances its own uptake over time.[4][7]

In Normal Cells: Normal cells, which have significantly lower levels of cell-surface nucleolin, internalize AS1411 through different pathways, such as clathrin-dependent and/or caveolae-dependent endocytosis.[5][6] These pathways are not stimulated by AS1411, resulting in a lower overall accumulation compared to cancer cells.[4]

AS1411_Uptake_Mechanisms Differential Uptake of AS1411 cluster_cancer Cancer Cell cluster_normal Normal Cell AS1411_cancer AS1411 Nucleolin_cancer Cell Surface Nucleolin (High) AS1411_cancer->Nucleolin_cancer Binds Macropinocytosis Macropinocytosis Nucleolin_cancer->Macropinocytosis Triggers Hyperstimulation Hyperstimulation of Macropinocytosis Macropinocytosis->Hyperstimulation AS1411 Treatment Induces Internalization_cancer Increased AS1411 Internalization Macropinocytosis->Internalization_cancer Hyperstimulation->Internalization_cancer AS1411_normal AS1411 Nucleolin_normal Cell Surface Nucleolin (Low) AS1411_normal->Nucleolin_normal Binds Other_Endocytosis Clathrin/Caveolae- Dependent Endocytosis Nucleolin_normal->Other_Endocytosis Triggers Internalization_normal Basal AS1411 Internalization Other_Endocytosis->Internalization_normal

AS1411 uptake pathways in cancer vs. normal cells.

Experimental Protocols

The following is a generalized protocol for assessing the differential uptake of AS1411, based on methodologies described in the cited literature.[4][6][8]

1. Cell Culture:

  • Cancer cell lines (e.g., DU145, MCF-7) and non-malignant cell lines (e.g., Hs27, MCF-10A) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in suitable vessels (e.g., 96-well plates for cytotoxicity assays, 35mm dishes for flow cytometry, or chamber slides for microscopy) and allowed to adhere overnight.

2. AS1411 Treatment:

  • A fluorescently labeled AS1411 (e.g., FL-AS1411) and a non-quadruplex control oligonucleotide (CRO) are used.

  • Cells are incubated with 10 µM of FL-AS1411 or FL-CRO in complete medium at 37°C for specified time points (e.g., 2, 24, 48 hours). For pathway inhibition studies, cells can be pre-treated with inhibitors such as amiloride (macropinocytosis inhibitor) or dynasore (dynamin inhibitor).[9]

3. Uptake Analysis:

  • Flow Cytometry:

    • After incubation, cells are washed with PBS, trypsinized, and collected.

    • The cell suspension is analyzed using a flow cytometer to quantify the mean fluorescence intensity (MFI) per cell.

  • Confocal Microscopy:

    • Cells grown on chamber slides are washed with PBS and fixed.

    • Nuclei can be counterstained with a dye like DAPI.

    • Slides are mounted and imaged using a confocal microscope to visualize the subcellular localization of FL-AS1411.

Experimental_Workflow Workflow for AS1411 Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (Cancer vs. Normal lines) Treatment 3. Incubate Cells with FL-AS1411 or FL-CRO (e.g., 10µM, 37°C) Cell_Culture->Treatment AS1411_Prep 2. Prepare Fluorescent AS1411 (FL-AS1411) & Control (FL-CRO) AS1411_Prep->Treatment Timepoints 4. Harvest at Different Timepoints (e.g., 2h, 24h) Treatment->Timepoints Wash 5. Wash & Prepare Cells for Analysis Timepoints->Wash Flow_Cytometry 6a. Flow Cytometry (Quantitative MFI) Wash->Flow_Cytometry Microscopy 6b. Confocal Microscopy (Localization) Wash->Microscopy

A generalized experimental workflow for comparing AS1411 uptake.

Concluding Remarks

The aptamer AS1411 demonstrates a clear preference for uptake and accumulation in cancer cells over normal cells. This selectivity is not due to a simple, higher initial uptake rate but is instead driven by a distinct, nucleolin-dependent mechanism in cancer cells involving the hyperstimulation of macropinocytosis.[4] This unique characteristic, coupled with its ability to inhibit cancer cell proliferation, underscores the potential of AS1411 as a targeted therapeutic agent and as a targeting ligand for the delivery of other anticancer drugs.[3][10] The provided data and protocols offer a framework for researchers to further investigate and leverage the differential uptake of AS1411 in the development of novel cancer therapies.

References

Evaluating the Specificity of AS1411 for Nucleolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aptamer AS1411 has emerged as a promising agent in targeted cancer therapy due to its high affinity and specificity for nucleolin, a protein frequently overexpressed on the surface of cancer cells. This guide provides an objective comparison of AS1411's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and pathways.

High Affinity and Specificity of AS1411 for Nucleolin

AS1411 is a 26-base guanine-rich oligonucleotide that forms a stable G-quadruplex structure, which is critical for its binding to nucleolin. This interaction is characterized by high affinity, with dissociation constants (Kd) reported to be in the nanomolar range.[1][2] The specificity of AS1411 is attributed to the unique three-dimensional conformation that allows it to recognize and bind to nucleolin with minimal off-target effects.[3][4] This selective binding to cancer cells is further enhanced by the differential expression and localization of nucleolin, which is more abundant on the surface of malignant cells compared to their normal counterparts.[5]

Comparative Binding Affinity
Aptamer/CompoundTargetMethodReported Binding Affinity (Kd)Key Findings
AS1411 NucleolinSurface Plasmon Resonance (SPR)~10 nMHigh affinity and specificity for nucleolin.[1][2]
AS1411-N6 NucleolinSurface Plasmon Resonance (SPR)Not specified, but showed a 3-fold increase in fluorescence at saturation compared to AS1411.Modified aptamer with potentially enhanced binding characteristics.[3]
9FU-AS1411 NucleolinAtomic Force Microscopy (AFM)-based force spectroscopyQualitatively stronger unbinding forces than AS1411A derivative of AS1411 with potentially higher binding affinity.
AT11 NucleolinIn silico Molecular DockingQualitatively stronger complexes than AS1411A derivative of AS1411 with potentially higher binding affinity.[6]
CRO ControlNot ApplicableNegligible bindingA scrambled oligonucleotide used as a negative control, demonstrating the sequence specificity of AS1411.

Table 1: Comparative Binding Affinities for Nucleolin-Targeting Aptamers. This table summarizes the reported binding affinities and key findings for AS1411 and its alternatives. The data highlights the high affinity of AS1411 for nucleolin and the ongoing efforts to develop derivatives with improved binding properties.

While the specificity of AS1411 is widely reported, comprehensive quantitative data on its binding to a wide range of off-target proteins is limited. The primary basis for its specificity lies in the unique G-quadruplex structure that is not recognized by most other cellular proteins. The use of control oligonucleotides with scrambled sequences, such as CRO, consistently demonstrates negligible binding to nucleolin, underscoring the sequence and structural dependence of the AS1411 interaction.

Experimental Protocols for Specificity Evaluation

Accurate assessment of the binding affinity and specificity of AS1411 is crucial for its development as a therapeutic agent. The following are detailed protocols for commonly used experimental techniques.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to study protein-DNA or protein-RNA interactions. The principle is based on the difference in the electrophoretic mobility of a free nucleic acid versus a protein-nucleic acid complex.

Objective: To qualitatively assess the binding of AS1411 to nucleolin.

Materials:

  • Purified recombinant nucleolin protein

  • 5'-end labeled AS1411 (e.g., with 32P or a fluorescent dye)

  • Unlabeled AS1411 (for competition assay)

  • Control oligonucleotide (e.g., CRO)

  • Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer (Tris-borate-EDTA)

  • Loading dye (non-denaturing)

Procedure:

  • Prepare Binding Reactions: In separate tubes, combine the binding buffer with the labeled AS1411 probe at a constant concentration.

  • Add increasing concentrations of purified nucleolin protein to the tubes.

  • For competition assays, add a molar excess of unlabeled AS1411 or the control oligonucleotide (CRO) to separate reactions before the addition of nucleolin.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.

  • Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection: Visualize the bands using autoradiography (for 32P-labeled probes) or fluorescence imaging. A "shifted" band indicates the formation of the nucleolin-AS1411 complex.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.

Objective: To determine the dissociation constant (Kd) of the AS1411-nucleolin interaction.

Materials:

  • Purified recombinant nucleolin protein

  • Fluorescently labeled AS1411

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Prepare a serial dilution of the unlabeled nucleolin protein in MST buffer.

  • Mix each dilution with a constant concentration of fluorescently labeled AS1411.

  • Incubate the mixtures for a short period to reach binding equilibrium.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples using the MST instrument. The change in thermophoresis is plotted against the logarithm of the ligand concentration.

  • Data Analysis: Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the Kd value.

Signaling Pathways and Experimental Workflows

The binding of AS1411 to nucleolin on the cell surface triggers a cascade of intracellular events that ultimately lead to anti-proliferative and pro-apoptotic effects in cancer cells. Understanding these pathways is crucial for elucidating the mechanism of action of AS1411.

AS1411-Nucleolin Interaction and Downstream Signaling

The interaction between AS1411 and nucleolin has been shown to modulate several key signaling pathways, including the PI3K/Akt and NF-κB pathways.[7][8]

AS1411_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin Binding p65_IkB p65-IκB Complex Nucleolin->p65_IkB Inhibits dissociation PI3K PI3K Nucleolin->PI3K Inhibits p65 p65 p65_nuc p65 p65->p65_nuc Translocation IkB IκB Akt Akt PI3K->Akt Activates p53 p53 Akt->p53 Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates p53_target p53 Target Genes (e.g., pro-apoptotic) p53->p53_target Activates NFkB_target NF-κB Target Genes (e.g., anti-apoptotic) p65_nuc->NFkB_target Activates

Figure 1: Simplified signaling pathway of AS1411-nucleolin interaction.

Caption: AS1411 binding to nucleolin inhibits the PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow for Evaluating AS1411 Specificity

A typical workflow to assess the specificity of AS1411 involves a combination of in vitro binding assays and cell-based assays.

a cluster_0 In Vitro Specificity cluster_1 Cell-Based Specificity cluster_2 Functional Specificity a Binding Assays (EMSA, MST, SPR) b Competition Assays (with unlabeled AS1411, CRO) a->b c Flow Cytometry (Binding to cancer vs. normal cells) a->c d Confocal Microscopy (Cellular localization) c->d e Cell Viability Assays (Cancer vs. normal cells) c->e f Western Blot (Downstream signaling) e->f

Figure 2: Experimental workflow for evaluating AS1411 specificity.

Caption: A multi-step approach to confirm the specific binding and functional effects of AS1411.

Conclusion

The available evidence strongly supports the high specificity of the AS1411 aptamer for its target, nucleolin. This specificity is a key attribute that underpins its potential as a targeted cancer therapeutic. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and validate the performance of AS1411 and its derivatives. Future studies focusing on comprehensive off-target profiling and direct comparative binding studies with a broader range of nucleolin-targeting agents will further solidify our understanding of AS1411's specificity and guide its clinical development.

References

AS1411 Aptamer: A Comparative Guide to Conjugated vs. Unconjugated Efficacy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G-quadruplex forming oligonucleotide aptamer, AS1411, has emerged as a promising candidate in targeted cancer therapy due to its high affinity for nucleolin, a protein overexpressed on the surface of cancer cells. While the unconjugated form of AS1411 has demonstrated anti-proliferative effects, recent advancements have focused on conjugating AS1411 to various moieties, including nanoparticles and cytotoxic drugs, to enhance its therapeutic efficacy. This guide provides an objective comparison of the performance of conjugated and unconjugated AS1411, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Comparison of Efficacy

The conjugation of AS1411 to nanoparticles or therapeutic agents has been shown to significantly improve its anticancer activity. The following tables summarize key quantitative data from various studies, highlighting the enhanced efficacy of conjugated AS1411 in terms of cytotoxicity and in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity
Aptamer Formulation Cell Line Metric Value
Unconjugated AS1411MDA-MB-231 (Breast Cancer)GI50~2 µM
AS1411-Gold Nanospheres (AS1411-GNS)MDA-MB-231 (Breast Cancer)GI50< 100 nM
Unconjugated AS1411HeLa (Cervical Cancer)IC50> 30 µM
AS1411-DNA Nanocage (Apt-NC)HeLa (Cervical Cancer)IC50~150 nM
Doxorubicin (Dox)U87 (Glioblastoma)IC502.38 µM
Dox-loaded AS1411-NanospheresU87 (Glioblastoma)IC502.05 µM
ChalconeMCF-7 (Breast Cancer)IC5096.6 µg/mL
AS1411-Chalcone ConjugateMCF-7 (Breast Cancer)IC5074.4 µg/mL
Table 2: In Vivo Tumor Growth Inhibition
Aptamer Formulation Tumor Model Metric Result
Unconjugated AS1411Glioma XenograftTumor VolumeSignificant reduction
AS1411-Gold Nanospheres (AS1411-GNS)Breast Cancer XenograftTumor GrowthComplete inhibition
AS1411-PGG-PTX NanoconjugatesGlioblastoma XenograftMedian SurvivalIncreased

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of conjugated and unconjugated AS1411 efficacy.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of the aptamer formulations.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of unconjugated AS1411, conjugated AS1411, or control substances.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

  • Incubation: Plates are incubated for an additional 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 450 nm for CCK-8.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50/GI50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Aptamer-Gold Nanoparticle Conjugation

This protocol describes a common method for conjugating thiol-modified AS1411 to gold nanoparticles.

  • Aptamer Preparation: A thiol-modified AS1411 aptamer is dissolved in a suitable buffer and the disulfide bond is reduced using a reducing agent like Dithiothreitol (DTT). The reduced aptamer is then purified.

  • Nanoparticle Preparation: Gold nanoparticles of a specific size (e.g., 10-20 nm) are synthesized or obtained commercially.

  • Conjugation Reaction: The reduced, thiol-modified AS1411 is added to the gold nanoparticle solution. The thiol group on the aptamer will spontaneously form a dative bond with the gold surface.

  • Salt Aging: A salt solution (e.g., NaCl) is gradually added to the mixture. This process helps to increase the density of the aptamer coating on the nanoparticle surface and stabilizes the conjugate.

  • Washing and Purification: The conjugated nanoparticles are purified from unconjugated aptamers and excess reagents by centrifugation and resuspension in a suitable buffer.

  • Characterization: The successful conjugation is confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure size and zeta potential, and gel electrophoresis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of AS1411 formulations.

  • Cell Implantation: Human cancer cells (e.g., breast cancer, glioma) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice are randomly assigned to different treatment groups: vehicle control, unconjugated AS1411, and conjugated AS1411. The treatments are administered via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition rate is calculated. Statistical analysis is performed to determine the significance of the differences between the treatment groups.

Mandatory Visualizations

AS1411 Signaling Pathway

The binding of AS1411 to nucleolin on the cancer cell surface triggers a cascade of intracellular events that ultimately lead to apoptosis and inhibition of proliferation. The following diagram illustrates the key components of this signaling pathway.

AS1411_Signaling_Pathway AS1411 AS1411 Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds Internalization Internalization (Macropinocytosis) Nucleolin->Internalization p53 p53 (Tumor Suppressor) Internalization->p53 Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Internalization->Bcl2 Downregulation Akt1 Akt1 (Pro-survival) Internalization->Akt1 Downregulation CellCycleArrest Cell Cycle Arrest Internalization->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation Akt1->Proliferation CellCycleArrest->Proliferation Inhibits

Caption: AS1411 binds to nucleolin, leading to apoptosis and cell cycle arrest.

Experimental Workflow: Conjugated vs. Unconjugated AS1411 Efficacy

The following diagram outlines the typical experimental workflow for comparing the efficacy of conjugated and unconjugated AS1411 aptamers.

Experimental_Workflow start Start unconjugated Unconjugated AS1411 start->unconjugated conjugated Conjugated AS1411 (e.g., Nanoparticles, Drugs) start->conjugated invitro In Vitro Studies unconjugated->invitro invivo In Vivo Studies unconjugated->invivo conjugated->invitro conjugated->invivo cell_viability Cell Viability Assay (IC50/GI50) invitro->cell_viability cellular_uptake Cellular Uptake Assay invitro->cellular_uptake binding_affinity Binding Affinity Assay (Kd) invitro->binding_affinity xenograft Tumor Xenograft Model invivo->xenograft data_analysis Data Analysis & Comparison cell_viability->data_analysis cellular_uptake->data_analysis binding_affinity->data_analysis tumor_growth Tumor Growth Inhibition xenograft->tumor_growth biodistribution Biodistribution Analysis xenograft->biodistribution tumor_growth->data_analysis biodistribution->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for comparing conjugated and unconjugated AS1411 efficacy.

Logical Comparison: Advantages of Conjugated AS1411

This diagram illustrates the key advantages of using conjugated AS1411 over its unconjugated counterpart in cancer therapy.

Advantages_Conjugated_AS1411 cluster_advantages Advantages of Conjugation unconjugated Unconjugated AS1411 conjugated Conjugated AS1411 stability Improved Stability (Nuclease Resistance) conjugated->stability targeting Enhanced Tumor Targeting (EPR Effect) conjugated->targeting efficacy Increased Therapeutic Efficacy (Higher Payload Delivery) conjugated->efficacy imaging Diagnostic Imaging Capability conjugated->imaging

Caption: Key advantages of AS1411 conjugation for cancer therapy.

Assessing the In Vivo Immunogenicity of AS1411: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aptamer AS1411, a guanosine-rich oligonucleotide, has garnered significant interest as a therapeutic agent, primarily for its ability to bind to nucleolin, a protein overexpressed on the surface of cancer cells. A critical aspect of its preclinical and clinical evaluation is its immunogenic potential. This guide provides a comparative overview of the in vivo immunogenicity of AS1411, contrasting it with other therapeutic modalities, and details the experimental approaches used to assess these immune responses.

Executive Summary

AS1411 is generally considered to possess a low immunogenic profile, a characteristic often cited as a significant advantage of aptamers over monoclonal antibodies. Clinical studies of AS1411 have reported a good safety profile, with most adverse events being mild to moderate in nature.[1][2] This contrasts with some monoclonal antibody therapies, which can be associated with a higher incidence of anti-drug antibody (ADA) formation. However, publicly available quantitative data on the specific immunogenicity of AS1411 from in vivo studies, such as ADA titers and cytokine release profiles, is limited. This guide summarizes the available qualitative information for AS1411 and presents quantitative data for comparator molecules to provide a framework for assessment.

Data Presentation: Immunogenicity Comparison

The following tables summarize the reported in vivo immunogenicity of AS1411 and comparator biologic drugs. Due to the limited quantitative data for AS1411, the table for AS1411 is largely qualitative, based on clinical trial reports. In contrast, more specific quantitative data is available for monoclonal antibody comparators.

Table 1: In Vivo Immunogenicity of AS1411 (Qualitative Assessment)

ParameterObservationSource
Anti-Drug Antibodies (ADAs) Generally reported as non-immunogenic or low immunogenicity. Specific ADA incidence rates from clinical trials are not readily available in the public domain.[1][2]
Cytokine Release Syndrome (CRS) No reports of CRS in published clinical trial data.[1][2]
Adverse Events Mild to moderate adverse events reported in Phase I and II clinical trials.[1][2]
Infusion Reactions Not typically associated with infusion reactions.[3][3]

Table 2: In Vivo Immunogenicity of Comparator Monoclonal Antibodies (Quantitative Data)

TherapeuticIndicationAnti-Drug Antibody (ADA) IncidenceNeutralizing Antibody (NAb) IncidenceCytokine Release DataSource
Bevacizumab Non-Small Cell Lung Cancer~1.75% of patients reported anti-bevacizumab antibodies at the end of one study.Not specifiedNot specified[4]
Ranibizumab Neovascular Age-Related Macular DegenerationLow incidence; in one study, 4.2% in the biosimilar group and 5.5% in the reference ranibizumab group.One patient in the reference group had anti-ranibizumab antibodies; no neutralizing antibodies were found in any patient in another study.Not specified[5][6]
Adalimumab Rheumatoid Arthritis33% to 42% of patients in various studies.40.6% to 41.4% in one study.Not specified[7][8]

Experimental Protocols

Assessing the in vivo immunogenicity of a therapeutic agent like AS1411 involves a multi-faceted approach, including the detection of anti-drug antibodies and the evaluation of cytokine responses.

Detection of Anti-AS1411 Antibodies (ADA Assay)

A common method for detecting ADAs against oligonucleotide therapeutics is a bridging ELISA.

Protocol: Bridging ELISA for Anti-AS1411 Antibodies

  • Plate Coating: High-binding 96-well microplates are coated with a biotin-labeled AS1411 and a digoxigenin-labeled AS1411.

  • Sample Incubation: Patient serum or plasma samples are added to the wells. If anti-AS1411 antibodies are present, they will bind to both the biotinylated and digoxigenin-labeled AS1411, forming a "bridge".

  • Washing: The plates are washed to remove unbound components.

  • Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.

  • Substrate Addition: A chromogenic or chemiluminescent substrate for the enzyme is added.

  • Signal Measurement: The resulting signal is measured using a plate reader. The intensity of the signal is proportional to the amount of anti-AS1411 antibodies in the sample.

In Vivo Cytokine Release Assay

This assay is crucial for assessing the potential of a therapeutic to induce a "cytokine storm."

Protocol: In Vivo Cytokine Release Assay in a Murine Model

  • Animal Model: Use an appropriate mouse model, such as humanized mice (engrafted with human peripheral blood mononuclear cells - PBMCs) to better predict the human response.[9]

  • Administration of Therapeutic: Administer AS1411 or a control substance to the mice via the intended clinical route (e.g., intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 2, 6, 24, and 48 hours).

  • Cytokine Measurement: Analyze the serum or plasma for a panel of human cytokines (e.g., IL-2, IL-6, TNF-α, IFN-γ) using a multiplex immunoassay, such as a Luminex-based assay or a multiplex ELISA.

  • Data Analysis: Compare the cytokine levels in the AS1411-treated group to the control group to determine if there is a significant increase in pro-inflammatory cytokines.

Mandatory Visualization

Signaling Pathways Potentially Involved in AS1411 Immunogenicity

Oligonucleotides like AS1411 can be recognized by the innate immune system through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Activation AS1411 AS1411 (CpG motif) AS1411->TLR9 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_cytoplasm2 Cytoplasm cluster_nucleus Nucleus AS1411_cyto Cytosolic AS1411 cGAS cGAS AS1411_cyto->cGAS Binding cGAMP 2'3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activation STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 Translocation IRF3 IRF3 STING_TBK1->IRF3 Phosphorylation TBK1 TBK1 TBK1->STING_TBK1 IRF3_P p-IRF3 IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerization & Translocation IFN_Genes Type I IFN Gene Expression IRF3_dimer->IFN_Genes Immunogenicity_Assessment_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_results Data Interpretation cluster_conclusion Conclusion start Administer AS1411 to Animal Model sampling Collect Blood Samples (Multiple Time Points) start->sampling ada_assay Anti-Drug Antibody (ADA) Assay (e.g., Bridging ELISA) sampling->ada_assay cytokine_assay Cytokine Release Assay (e.g., Multiplex Immunoassay) sampling->cytokine_assay ada_results Quantify ADA Titer and Prevalence ada_assay->ada_results cytokine_results Profile Cytokine Levels (e.g., IL-6, TNF-α) cytokine_assay->cytokine_results end Assess Immunogenicity Profile of AS1411 ada_results->end cytokine_results->end

References

Validating the Downstream Signaling Effects of AS1411 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling effects of the aptamer AS1411 with alternative approaches. Experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Introduction to AS1411

AS1411 is a 26-base guanine-rich oligonucleotide that forms a G-quadruplex structure.[1][2] It functions as an aptamer, binding with high affinity and specificity to nucleolin, a protein that is overexpressed on the surface of cancer cells compared to normal cells.[1][3] This selective binding has positioned AS1411 as a promising candidate for targeted cancer therapy, and it was the first anticancer aptamer to enter clinical trials.[1][3] The therapeutic potential of AS1411 stems from its ability to modulate key signaling pathways, leading to cancer cell death and inhibition of proliferation.[4][5]

Downstream Signaling Pathways of AS1411

AS1411 treatment triggers two primary downstream signaling cascades that contribute to its anti-cancer effects: the induction of macropinocytosis through the EGFR-Rac1 pathway and the regulation of apoptosis and cell cycle arrest via the p53/Bcl-2/Akt1 axis.

AS1411-Induced Macropinocytosis and Cell Death

AS1411 is taken up by cancer cells through macropinocytosis, a form of fluid-phase endocytosis.[6] Interestingly, AS1411 not only utilizes this pathway for entry but also stimulates further macropinocytosis in a nucleolin-dependent manner.[6] This hyperstimulation of macropinocytosis is linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream small GTPase, Rac1.[6] The sustained activation of Rac1 leads to a form of non-apoptotic cell death called methuosis, characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[7]

AS1411_Macropinocytosis_Pathway AS1411-Induced Macropinocytosis Pathway AS1411 AS1411 Nucleolin Surface Nucleolin AS1411->Nucleolin binds EGFR EGFR Activation Nucleolin->EGFR Rac1 Rac1 Activation EGFR->Rac1 Macropinocytosis Hyperstimulation of Macropinocytosis Rac1->Macropinocytosis Methuosis Methuosis (Non-apoptotic cell death) Macropinocytosis->Methuosis

AS1411-Induced Macropinocytosis Pathway
AS1411-Mediated Apoptosis and Cell Cycle Arrest

A second critical mechanism of AS1411 action involves the modulation of key proteins controlling apoptosis and cell cycle progression. Treatment with AS1411 leads to the upregulation of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2 and the serine/threonine kinase Akt1.[3][4] The increase in p53 and decrease in Bcl-2 expression shifts the cellular balance towards apoptosis.[4] The inhibition of Akt1, a central node in cell survival and proliferation pathways, contributes to cell cycle arrest, typically at the G2/M phase.[3][4]

AS1411_Apoptosis_Pathway AS1411-Mediated Apoptosis and Cell Cycle Arrest cluster_upstream AS1411 Interaction cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes AS1411 AS1411 Nucleolin Nucleolin AS1411->Nucleolin binds p53 p53 Upregulation Nucleolin->p53 Bcl2 Bcl-2 Downregulation Nucleolin->Bcl2 Akt1 Akt1 Downregulation Nucleolin->Akt1 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Akt1->CellCycleArrest

AS1411-Mediated Apoptosis Pathway

Performance Comparison: AS1411 and Alternatives

The performance of AS1411 can be compared with its derivatives and when used in combination with other therapeutic agents.

TreatmentTarget Cell LineKey Downstream EffectQuantitative MeasurementReference
AS1411 MCF-7 (Breast Cancer)CytotoxicityIC50: 13 µM[6]
AS1411-GT (derivative) MCF-7 (Breast Cancer)CytotoxicityIC50: 0.9 µM[6]
AS1411-GT-5'tr (derivative) MCF-7 (Breast Cancer)CytotoxicityIC50: 1.0 µM[6]
AT11 (derivative) Human Lung CancerAntiproliferative activitySimilar to AS1411[6]
AS1411 + Chalcone MCF-7 (Breast Cancer)CytotoxicityIC50: 74.4 µg/mL (vs. 96.6 µg/mL for free chalcone)[8]
AS1411 + Cytarabine Relapsed/Refractory AMLClinical ResponseResponse Rate: 16% (10 mg/kg/day AS1411) and 14% (40 mg/kg/day AS1411) vs. 0% for cytarabine alone[9]
Apt-NCs (AS1411-nanocage) HeLa (Cervical Cancer)Cytotoxicity>200-fold increase in cytotoxicity compared to free AS1411[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of AS1411's downstream effects are provided below.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTS_Assay_Workflow MTS/MTT Assay Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with AS1411 or alternative incubation1->treatment incubation2 Incubate for desired period (e.g., 48h, 72h) treatment->incubation2 add_reagent Add MTS/MTT solution incubation2->add_reagent incubation3 Incubate for 1-4h at 37°C add_reagent->incubation3 add_solubilizer Add solubilization solution (for MTT) incubation3->add_solubilizer MTT only read_absorbance Read absorbance at 490-570 nm incubation3->read_absorbance MTS add_solubilizer->read_absorbance end Analyze data read_absorbance->end

MTS/MTT Assay Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Treat the cells with various concentrations of AS1411, its alternatives, or a vehicle control.

  • Incubate for the desired period (e.g., 48, 72, or 96 hours).

  • Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[4][5]

  • Incubate the plate for 1 to 4 hours at 37°C.[4][5]

  • For the MTT assay, add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 490-570 nm using a microplate reader.[1][4]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as p53, Bcl-2, and Akt1.

Protocol:

  • Culture cells to 70-80% confluency and treat with AS1411 or control for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p53, anti-Bcl-2, anti-Akt1, and a loading control like anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Rac1 Activation Assay (G-LISA)

This ELISA-based assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Rac1_Activation_Assay_Workflow Rac1 Activation Assay (G-LISA) Workflow start Treat cells with AS1411 or control lyse_cells Lyse cells and collect supernatant start->lyse_cells add_to_plate Add lysate to Rac-GTP affinity plate lyse_cells->add_to_plate incubate_bind Incubate to allow active Rac1 binding add_to_plate->incubate_bind wash1 Wash to remove inactive Rac1 incubate_bind->wash1 add_primary_ab Add anti-Rac1 primary antibody wash1->add_primary_ab incubate_primary Incubate add_primary_ab->incubate_primary wash2 Wash incubate_primary->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab incubate_secondary Incubate add_secondary_ab->incubate_secondary wash3 Wash incubate_secondary->wash3 add_substrate Add HRP substrate wash3->add_substrate read_absorbance Read absorbance at 490 nm add_substrate->read_absorbance end Analyze data read_absorbance->end

Rac1 Activation Assay Workflow

Protocol:

  • Culture and treat cells with AS1411 or control as desired.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Add the cell lysate to the wells of a Rac-GTP affinity plate and incubate to allow the binding of active Rac1.

  • Wash the wells to remove unbound, inactive Rac1.

  • Add a specific anti-Rac1 primary antibody and incubate.

  • Wash the wells and add an HRP-labeled secondary antibody.

  • After incubation and washing, add an HRP substrate.

  • Measure the absorbance at 490 nm to quantify the amount of active Rac1.

siRNA-mediated Knockdown of Nucleolin

This technique is used to specifically reduce the expression of nucleolin to validate its role in AS1411's mechanism of action.

Protocol:

  • Design and synthesize or purchase siRNAs targeting nucleolin and a non-targeting control siRNA.

  • Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.

  • Transfect the cells with the nucleolin-specific or control siRNAs using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Verify the knockdown efficiency by Western blotting or qRT-PCR for nucleolin expression.

  • Perform downstream experiments, such as cell viability assays or analysis of signaling protein expression, on the knockdown cells.

Conclusion

AS1411 demonstrates significant anti-cancer activity through the modulation of distinct downstream signaling pathways, leading to macropinocytosis-induced cell death, apoptosis, and cell cycle arrest. The quantitative data presented highlights the potential for enhancing the therapeutic efficacy of AS1411 through chemical modifications and combination therapies. The provided experimental protocols offer a foundation for researchers to validate these signaling effects in their own experimental systems. Further research into the nuanced interplay of these pathways will continue to inform the development of novel and more effective cancer therapies based on nucleolin-targeting aptamers.

References

Safety Operating Guide

Navigating the Disposal of AS 1411: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe and compliant disposal of AS 1411 waste, covering operational plans from segregation to final disposal.

Core Principle: Managing Oligonucleotide Waste

Synthetic nucleic acids, such as the this compound aptamer, are typically managed as biohazardous waste in a laboratory setting.[3][4] The primary concern is the potential for biological activity and environmental persistence. Therefore, the foundational step in the disposal process is the decontamination of the oligonucleotide waste before it enters the general waste stream.

Quantitative Data Summary: Waste Segregation and Disposal

For clarity and ease of comparison, the following table summarizes the different types of this compound-contaminated waste and their corresponding disposal procedures.

Waste TypeDescriptionRecommended ContainerDisposal Protocol
Liquid Waste Solutions containing this compound, such as buffers, cell culture media, and reaction supernatants.Leak-proof, rigid container labeled with a biohazard symbol.Decontaminate with a final concentration of 10% bleach for at least 30 minutes. After decontamination, the neutralized solution can typically be poured down the sanitary sewer with copious amounts of water.[2] Always verify institutional guidelines.
Solid Waste Non-sharp items contaminated with this compound, including gloves, pipette tips, tubes, and gels.Autoclavable bag with a biohazard symbol, placed within a rigid, leak-proof secondary container.Decontaminate by autoclaving. Following successful autoclaving, the waste can often be disposed of as regular trash.[5]
Sharps Waste Needles, syringes, Pasteur pipettes, and other items that can puncture the skin, contaminated with this compound.Puncture-resistant sharps container clearly labeled with a biohazard symbol.Do not recap or bend needles. Once the sharps container is full, it should be sealed and disposed of through the institution's biohazardous waste stream, which typically involves incineration.[6]

Experimental Protocol: Decontamination of Liquid this compound Waste

The following protocol details the chemical decontamination of liquid waste containing this compound using bleach, a common and effective method.[7]

Objective: To neutralize the biological activity of this compound in liquid waste prior to disposal.

Materials:

  • Liquid waste containing this compound

  • Standard laboratory bleach (sodium hypochlorite, typically 5.25-8.25%)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

  • Designated, labeled waste container

Procedure:

  • Segregation: Collect all liquid waste known to be contaminated with this compound in a designated, leak-proof container that is clearly labeled as "Biohazardous Waste" and "Oligonucleotide Waste."

  • Preparation: In a well-ventilated area, such as a chemical fume hood, carefully add bleach to the liquid waste to achieve a final concentration of 10% bleach. For example, add 1 part bleach to 9 parts liquid waste.

  • Decontamination: Gently swirl the container to ensure thorough mixing. Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[2]

  • Neutralization (if required): Check your institution's policy. Some may require neutralization of the bleach solution before disposal.

  • Disposal: After the required contact time, and neutralization if necessary, carefully pour the decontaminated solution down the sanitary sewer, followed by a large volume of running water to dilute it further.[7]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

AS1411_Disposal_Workflow start This compound Contaminated Waste waste_type Identify Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid (Non-Sharp) Waste waste_type->solid Solid sharps Sharps Waste waste_type->sharps Sharps decontaminate_liquid Decontaminate with 10% Bleach liquid->decontaminate_liquid autoclave_solid Autoclave solid->autoclave_solid sharps_container Place in Sharps Container sharps->sharps_container sewer_disposal Dispose in Sanitary Sewer decontaminate_liquid->sewer_disposal trash_disposal Dispose in Regular Trash autoclave_solid->trash_disposal biohazard_disposal Dispose as Biohazardous Waste sharps_container->biohazard_disposal

This compound Waste Disposal Decision Workflow

Important Considerations

  • Institutional Policies: Always adhere to your institution's specific guidelines for hazardous and biohazardous waste disposal, as these may vary.

  • Mixed Waste: If this compound waste is mixed with other hazardous materials, such as solvents or radioactive isotopes, the disposal procedure must follow the regulations for the most hazardous component of the mixture.[8]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and gloves should be worn when handling this compound and its associated waste.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound waste, fostering a secure research environment and maintaining compliance with safety and environmental regulations.

References

Personal protective equipment for handling AS 1411

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AS1411

This guide provides crucial safety and logistical information for the handling of AS1411, a G-quadruplex oligonucleotide aptamer. The content herein is intended for researchers, scientists, and professionals in drug development and outlines the necessary personal protective equipment (PPE), and operational and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While AS1411, an oligonucleotide, is not classified as a hazardous chemical, adherence to standard laboratory safety protocols is essential to prevent contamination and ensure the integrity of the aptamer.

  • Gloves: Nitrile gloves should be worn at all times to prevent contamination from nucleases (enzymes that degrade nucleic acids) present on the skin.[1]

  • Eye Protection: Safety glasses or goggles are required to protect against splashes during solution preparation and handling.

  • Lab Coat: A clean lab coat should be worn to protect personal clothing and prevent contamination of the experiment.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and functionality of AS1411.

2.1. Reconstitution of Lyophilized AS1411 Aptamers are typically shipped in a lyophilized (dry) state.[2]

  • Centrifugation: Before opening, briefly centrifuge the vial to ensure the entire aptamer pellet is at the bottom.[2]

  • Resuspension: Reconstitute the lyophilized AS1411 in a nuclease-free buffer, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), or sterile, nuclease-free water. TE buffer is preferred as it maintains a stable pH and chelates divalent cations that can contribute to nucleic acid degradation.[3]

  • Dissolution: Shake the vial for over 30 minutes to ensure the aptamer is completely dissolved.[2]

2.2. Storage of AS1411 Solutions

The stability of AS1411 is dependent on the storage conditions.

Storage ConditionDuration of StabilityForm
-80°CLong-termIn TE buffer or as an ethanol precipitate
-20°CUp to 2 yearsDry or in TE buffer/water
4°C (refrigerator)Approximately 1 yearDry or in TE buffer/water
Room Temperature3 - 6 monthsIn TE buffer
  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the aptamer, it is best practice to aliquot the stock solution into single-use volumes.[3][4]

  • Light Protection: If AS1411 is labeled with a fluorescent dye, it must be stored in the dark to prevent photobleaching.

2.3. Experimental Workflow

A typical workflow for preparing AS1411 for experimental use involves a folding step to ensure its proper three-dimensional structure.

  • Dilution: Dilute the aptamer stock solution to the desired working concentration using an appropriate buffer.

  • Folding:

    • Heat the aptamer solution to 95°C for 5 minutes.[2]

    • Allow the solution to slowly cool to room temperature.[2] This process allows the aptamer to fold into its correct G-quadruplex conformation.

Disposal Plan

Dispose of AS1411 and associated materials in accordance with standard laboratory procedures for non-hazardous biological waste.

  • Liquid Waste: Unused or waste solutions of AS1411 can be disposed of down the drain with copious amounts of water, unless institutional guidelines specify otherwise.

  • Solid Waste: Pipette tips, tubes, and other consumables that have come into contact with AS1411 should be disposed of in the regular laboratory solid waste stream.

Visualizing the AS1411 Handling Workflow

The following diagram illustrates the key steps for the proper handling of AS1411 in a laboratory setting, from receiving the lyophilized product to preparing it for experimental use.

AS1411_Handling_Workflow AS1411 Handling Workflow cluster_receipt Receiving and Reconstitution cluster_storage Storage and Aliquoting cluster_preparation Experimental Preparation cluster_disposal Disposal Receive Receive Lyophilized AS1411 Centrifuge Centrifuge Vial Receive->Centrifuge Resuspend Resuspend in Nuclease-Free Buffer Centrifuge->Resuspend StockSolution Create Stock Solution Resuspend->StockSolution Aliquot Aliquot into Single-Use Tubes StockSolution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single-Use Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Heat Heat to 95°C Dilute->Heat Cool Cool to Room Temperature Heat->Cool Ready Ready for Experimental Use Cool->Ready DisposeWaste Dispose of Waste (Liquid and Solid) Ready->DisposeWaste

References

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